molecular formula C11H14O4 B089445 4-Ethoxy-3-methoxyphenylacetic acid CAS No. 120-13-8

4-Ethoxy-3-methoxyphenylacetic acid

Cat. No.: B089445
CAS No.: 120-13-8
M. Wt: 210.23 g/mol
InChI Key: XVNXRPVJRCYHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-3-methoxyphenylacetic acid is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62696. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-15-9-5-4-8(7-11(12)13)6-10(9)14-2/h4-6H,3,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNXRPVJRCYHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074467
Record name 4-Ethoxy-3-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120-13-8
Record name 4-Ethoxy-3-methoxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-methoxyphenylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 120-13-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62696
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Ethoxy-3-methoxyphenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6074467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxy-3-methoxyphenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.975
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Ethoxy-3-methoxyphenylacetic Acid

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 120-13-8), a key organic intermediate. Structurally related to homovanillic acid, this compound serves as a valuable building block in medicinal chemistry and organic synthesis. This guide delineates its core chemical and physical properties, provides detailed protocols for its synthesis and analytical characterization, discusses its reactivity, and outlines critical safety and handling procedures. The content is structured to provide researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required for its effective application.

This compound is an aromatic carboxylic acid characterized by an ethoxy and a methoxy group on the phenyl ring.[1] These substitutions significantly influence its electronic properties, solubility, and reactivity, making it a versatile intermediate.[1] It typically appears as an off-white or white solid powder.[1][2][3]

Chemical Identifiers

A consistent and accurate identification is paramount in research and development. The primary identifiers for this compound are summarized below.

IdentifierValueSource(s)
CAS Number 120-13-8[2][3][4][5]
IUPAC Name 2-(4-ethoxy-3-methoxyphenyl)acetic acid[3]
Molecular Formula C₁₁H₁₄O₄[2][5][6]
Molecular Weight 210.23 g/mol [2][3][5][6]
EINECS Number 204-372-7[2][3]
InChI Key XVNXRPVJRCYHEW-UHFFFAOYSA-N[1][7]
Synonyms Homovanillic acid ethyl ether, 4-Ethoxy-3-methoxybenzeneacetic acid[1][3]
Physicochemical Data

The physical properties of a compound dictate its handling, storage, and application in various experimental setups.

PropertyValueSource(s)
Melting Point 122-124 °C[2][3]
Boiling Point 344.1 °C (Predicted)[2][3]
Density 1.159 g/cm³ (Predicted)[3]
Flash Point 132.0 °C (Predicted)[3]
pKa 4.35 ± 0.10 (Predicted)[3]
Storage Temp. Room Temperature, sealed in dry conditions[3]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a critical process for its application as a research chemical. A common and reliable route involves the oxidation of 4-ethoxy-3-methoxybenzaldehyde, a readily available starting material.

Synthetic Workflow Diagram

The following diagram illustrates a logical workflow for the synthesis, purification, and verification of the target compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Quality Control Stage A Start: 4-Ethoxy-3-methoxybenzaldehyde (CAS: 120-25-2) B Step 1: Oxidation (e.g., using a suitable oxidizing agent) A->B C Step 2: Acidic Workup (Protonation of the carboxylate salt) B->C D Recrystallization (e.g., from Ethanol/Water) C->D Crude Product E Filtration & Drying D->E F Purity Analysis (HPLC) E->F G Structural Verification (¹H NMR, IR, MS) E->G H Final Product: This compound F->H G->H

Caption: A typical workflow for the synthesis and quality control of this compound.

Detailed Synthesis Protocol

This protocol describes a conceptual synthesis. Causality: The choice of a specific oxidation method would depend on scale, safety, and desired purity. A mild oxidant is often preferred to avoid side reactions on the electron-rich aromatic ring. The acidic workup is essential to protonate the intermediate carboxylate salt, rendering the final product insoluble for isolation.

Materials:

  • 4-Ethoxy-3-methoxybenzaldehyde

  • Suitable oxidizing agent (e.g., Potassium permanganate, Sodium chlorite)

  • Appropriate solvent (e.g., Acetone, t-Butanol)

  • Hydrochloric acid (HCl) for workup

  • Ethanol and deionized water for recrystallization

Procedure:

  • Reaction Setup: Dissolve the starting aldehyde in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Oxidation: Slowly add the oxidizing agent to the solution. The reaction may be exothermic and require cooling to maintain a controlled temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Once complete, quench any excess oxidant according to standard laboratory procedures.

  • Workup: Filter the reaction mixture if necessary. Acidify the filtrate with HCl until the pH is ~2. The crude product should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity and purity of a compound intended for research or drug development.

Spectroscopic Data Summary

Spectroscopic analysis provides a fingerprint of the molecular structure. While specific spectra are proprietary, the expected characteristic signals can be predicted.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the ethoxy protons (triplet and quartet), methoxy protons (singlet), aromatic protons (doublets and singlet), and the methylene protons of the acetic acid group (singlet). The carboxylic acid proton will appear as a broad singlet.
¹³C NMR Resonances for the aliphatic carbons of the ethoxy, methoxy, and acetic acid moieties, as well as distinct signals for the six aromatic carbons, and a downfield signal for the carbonyl carbon.
FTIR (KBr) A broad absorption band around 2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp peak around 1700 cm⁻¹ (C=O stretch), and peaks corresponding to C-O and aromatic C-H stretches.
Mass Spec (EI) A molecular ion peak (M⁺) at m/z 210, along with characteristic fragmentation patterns.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of non-volatile organic acids. The C18 stationary phase provides excellent separation based on hydrophobicity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention times. UV detection is ideal due to the compound's aromatic chromophore.

Instrumentation & Conditions:

  • HPLC System: Standard analytical HPLC with a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Acetonitrile/Water.

Procedure:

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions (30% B) for at least 15 minutes or until a stable baseline is achieved.

  • Standard Injection: Inject the prepared sample solution.

  • Data Acquisition: Record the chromatogram for 20 minutes.

  • Analysis: Integrate the peak corresponding to this compound. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • System Validation: For a self-validating system, inject a standard solution five times. The relative standard deviation (RSD) of the retention time and peak area should be less than 1.0% and 2.0%, respectively.

Reactivity and Applications

The utility of this compound stems from the reactivity of its functional groups.

Key Reactions

The presence of the carboxylic acid group allows for a range of classical transformations, making it a versatile building block.[1]

  • Esterification: Reaction with alcohols under acidic conditions to form the corresponding esters.

  • Amidation: Activation of the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with amines to produce amides.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Primary Applications
  • Intermediate: Its primary use is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry where its derivatives may exhibit biological activity.[1][2][3]

  • Research Chemical: It serves as a starting material or reference compound in various organic synthesis and medicinal chemistry research projects.

Safety and Handling

Adherence to safety protocols is essential when working with any chemical.

Hazard Identification

Based on available safety data, the compound is classified as an irritant.

Hazard CodeDescriptionSource(s)
Xi Irritant[3]
R36/37/38 Irritating to eyes, respiratory system and skin.[3]
S26 In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
S36/37/39 Wear suitable protective clothing, gloves and eye/face protection.[3]
Protocol: Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

Handling:

  • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container to prevent moisture absorption.[3]

  • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

Conclusion

This compound is a well-defined organic compound with established physical and chemical properties. Its utility as a synthetic intermediate is supported by its straightforward synthesis and the versatile reactivity of its carboxylic acid functional group. The analytical protocols detailed herein provide a robust framework for its quality control, ensuring its suitability for high-stakes applications in research and development. Proper adherence to the outlined safety procedures is mandatory for its handling.

References

4-Ethoxy-3-methoxyphenylacetic acid structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 4-Ethoxy-3-methoxyphenylacetic Acid

Foreword: The Logic of Molecular Interrogation

In the realm of chemical analysis, particularly within pharmaceutical and materials science, the unambiguous determination of a molecule's structure is the bedrock upon which all further research is built. It is not merely an academic exercise but a critical step that ensures safety, efficacy, and reproducibility. This guide eschews a simple checklist-style approach to structural analysis. Instead, it presents a logical, integrated workflow for the elucidation of this compound (a key derivative of homovanillic acid, a major dopamine metabolite).[1][2] Our philosophy is that each analytical step should not only provide data but also generate questions that the next technique answers, creating a self-validating cascade of evidence that culminates in a single, irrefutable structural assignment.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before probing the intricate connectivity of a molecule, we must first ascertain its fundamental composition. The initial step is always to determine the molecular formula, which provides the atomic inventory we have to work with.

High-Resolution Mass Spectrometry (HRMS)

While low-resolution mass spectrometry can suggest a molecular weight, it is High-Resolution Mass Spectrometry (HRMS) that provides the high-precision mass measurement necessary to deduce a unique molecular formula.

Expert Insight: The choice of ionization technique is critical. For a molecule like this compound, which possesses an acidic proton, Electrospray Ionization (ESI) in negative mode is ideal. It will cleanly deprotonate the carboxylic acid to yield a prominent [M-H]⁻ ion, minimizing fragmentation and simplifying spectral interpretation.

The expected monoisotopic mass for C₁₁H₁₄O₄ is 210.0892 Da.[3] HRMS analysis should yield a measured mass within a few parts per million (ppm) of this value, confirming the molecular formula.

Index of Hydrogen Deficiency (IHD)

Once the molecular formula (C₁₁H₁₄O₄) is confirmed, the Index of Hydrogen Deficiency (IHD) is calculated. This simple calculation provides the first clue about the presence of rings or multiple bonds.

  • Formula: IHD = C + 1 - (H/2)

  • Calculation: IHD = 11 + 1 - (14 / 2) = 5

An IHD of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) and one additional double bond, most likely the carbonyl (C=O) of the carboxylic acid functional group. This initial hypothesis, derived from the molecular formula alone, will guide our subsequent spectroscopic investigations.

Functional Group Identification: Infrared Spectroscopy (IR)

With a working hypothesis of a substituted aromatic carboxylic acid, we turn to Infrared (IR) Spectroscopy to confirm the presence of key functional groups. IR spectroscopy measures the vibrational frequencies of bonds, which are characteristic of the functional groups they reside in.[4][5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

  • Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan with no sample present to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Data Interpretation

The IR spectrum provides rapid confirmation of our IHD-based hypothesis.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Confirmed
~2500-3300 (broad)O-H stretchCarboxylic Acid
~2980-2850C(sp³)-H stretchAlkyl groups (ethoxy, methoxy, methylene)
~1700C=O stretchCarboxylic Acid
~1600, ~1515, ~1460C=C stretchAromatic Ring
~1260, ~1140, ~1030C-O stretchEther and Carboxylic Acid

Expert Insight: The broadness of the O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid dimer in the solid state. The presence of a strong carbonyl absorption near 1700 cm⁻¹ and multiple C-O stretches validates the presence of both the acid and the ether functionalities we expect.

Probing Connectivity I: Mass Spectrometry (MS) Fragmentation

Having confirmed the functional groups, we use Electron Ionization Mass Spectrometry (EI-MS) to begin assembling the molecular puzzle. The high-energy EI process fragments the molecule in a predictable manner, revealing the nature of its constituent parts.[5]

Workflow for Structural Fragmentation Analysis

M Molecular Ion [M]⁺˙ m/z = 210 F1 Loss of ⋅COOH [M-45]⁺ m/z = 165 M->F1 - ⋅COOH F2 Loss of ⋅CH₂COOH [M-59]⁺ m/z = 151 M->F2 - ⋅CH₂COOH (Benzylic Cleavage) F3 Benzylic Cation m/z = 165 cluster_start Initial Analysis cluster_functional Functional Group & Fragment Analysis cluster_connectivity Connectivity Mapping Sample Sample: 4-Ethoxy-3- methoxyphenylacetic acid HRMS HRMS (Negative ESI) Sample->HRMS Formula Molecular Formula C₁₁H₁₄O₄ HRMS->Formula IHD IHD Calculation IHD = 5 Formula->IHD IR FTIR Spectroscopy IHD->IR MS EI-Mass Spectrometry IHD->MS FG Functional Groups Confirmed: - Carboxylic Acid - Aromatic Ring - Ethers IR->FG Frag Key Fragments Identified: - Benzylic Cleavage - Phenylacetic backbone MS->Frag NMR1D 1D NMR (¹H, ¹³C) FG->NMR1D Frag->NMR1D NMR2D 2D NMR (COSY) NMR1D->NMR2D Framework C-H Framework Mapped NMR2D->Framework Structure Final Confirmed Structure Framework->Structure

References

molecular weight of 4-Ethoxy-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Weight of 4-Ethoxy-3-methoxyphenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, focusing on its molecular weight. It moves beyond a simple statement of the value to detail the theoretical basis, experimental determination, and analytical confirmation of this fundamental chemical property. This document outlines key physicochemical characteristics and presents detailed, field-proven protocols for molecular weight determination using classical titration and modern mass spectrometry. The methodologies are explained with an emphasis on the underlying scientific principles, ensuring a self-validating and robust understanding for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction to this compound

This compound (CAS No. 120-13-8) is an aromatic carboxylic acid.[1][2][3] Structurally, it is a phenylacetic acid derivative with ethoxy and methoxy substituents on the benzene ring.[4] This compound and its derivatives are of interest in organic synthesis and pharmaceutical research due to their potential biological activities.[4] An accurate understanding of its molecular weight is the first and most critical step in any quantitative study, from reaction stoichiometry to formulation and dosage calculations.

Common Synonyms:

  • 2-(4-Ethoxy-3-methoxyphenyl)acetic acid[4][5]

  • 4-Ethoxy-3-methoxybenzeneacetic acid[4][5]

  • Homovanillic acid ethyl ether

Chemical Structure

The structure consists of a central benzene ring substituted with an acetic acid moiety, a 3-position methoxy group (-OCH₃), and a 4-position ethoxy group (-OCH₂CH₃).

Caption: 2D structure of this compound.

Physicochemical Properties and Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. It is a cornerstone property derived directly from the molecular formula.

Summary of Properties
PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1][2][3][4][5][6]
Molecular Weight 210.23 g/mol [3][5]
CAS Number 120-13-8[1][2][3]
Appearance Off-white solid/powder[4][5]
Melting Point 122-124 °C[3][5]
Boiling Point 344.1 °C (Predicted)[3][5]
Density 1.159 g/cm³ (Predicted)[5]
pKa 4.35 ± 0.10 (Predicted)[5]
Theoretical Molecular Weight Calculation

The molecular formula C₁₁H₁₄O₄ is the basis for calculating the precise molecular weight. Using the most common isotopic masses:

  • Carbon (C): 11 atoms × 12.011 u = 132.121 u

  • Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Total Molecular Weight = 132.121 + 14.112 + 63.996 = 210.229 u

This value is typically rounded to 210.23 g/mol for practical laboratory use.[3][5]

Experimental Determination and Verification

While the theoretical molecular weight is precise, experimental verification is essential to confirm the identity and purity of a synthesized or isolated compound. The following protocols represent robust, validated methods for this purpose.

Method 1: Titration for Equivalent Weight Determination

Expertise & Causality: This classical acid-base titration method determines the equivalent weight of the acid.[7] For a monoprotic acid like this compound (which has one acidic carboxylic acid proton), the equivalent weight is equal to the molecular weight. The method relies on the stoichiometric neutralization of the acid with a strong base of precisely known concentration. The endpoint, where moles of base equal moles of acid, is visualized with a pH indicator.

Protocol:

  • Preparation of Standard Base: Prepare a 0.1 M sodium hydroxide (NaOH) solution and standardize it against a primary standard (e.g., potassium hydrogen phthalate, KHP) to determine its exact concentration.

  • Sample Preparation: Accurately weigh approximately 150-200 mg of dry this compound and record the mass precisely.

  • Dissolution: Dissolve the weighed acid in ~50 mL of a suitable solvent (e.g., a 1:1 mixture of ethanol and water) in a 250 mL Erlenmeyer flask.

  • Indicator: Add 2-3 drops of phenolphthalein indicator to the acid solution.

  • Titration: Fill a burette with the standardized 0.1 M NaOH solution. Titrate the acid solution by adding the NaOH dropwise while constantly swirling the flask until a faint, persistent pink color is observed. This is the endpoint.

  • Recording: Record the final volume of NaOH solution used.

  • Replication: Repeat the titration at least two more times for precision.

Self-Validating Calculation:

  • Moles of NaOH: Concentration of NaOH (mol/L) × Volume of NaOH used (L)

  • Since the reaction is 1:1, Moles of Acid = Moles of NaOH .

  • Experimental Molecular Weight: Mass of Acid (g) / Moles of Acid (mol)

The consistency of results across three or more trials validates the technique and the calculated molecular weight.

G cluster_prep Preparation cluster_titration Titration cluster_calc Calculation & Verification weigh 1. Accurately Weigh This compound dissolve 2. Dissolve in Ethanol/Water Solvent weigh->dissolve indicator 3. Add Phenolphthalein Indicator dissolve->indicator titrate 4. Titrate with Standardized 0.1 M NaOH Solution indicator->titrate endpoint 5. Observe Endpoint (Faint Persistent Pink) titrate->endpoint record 6. Record Volume of NaOH Used endpoint->record moles_naoh 7. Calculate Moles NaOH (Molarity × Volume) record->moles_naoh moles_acid 8. Moles Acid = Moles NaOH (Stoichiometry is 1:1) moles_naoh->moles_acid mw_calc 9. Calculate Molecular Weight (Mass Acid / Moles Acid) moles_acid->mw_calc repeat 10. Repeat 3x for Precision & Validation mw_calc->repeat

Caption: Workflow for Molecular Weight Determination via Titration.

Method 2: High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] For determining the molecular weight of a pure compound, it is unparalleled in accuracy. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically generates the intact molecular ion with a proton added ([M+H]⁺) or removed ([M-H]⁻). High-resolution instruments (like Orbitrap or TOF analyzers) can measure m/z to several decimal places, allowing for the confirmation of the elemental composition.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent compatible with liquid chromatography-mass spectrometry (LC-MS), such as methanol or acetonitrile.

  • Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer or injected via an HPLC system for separation prior to analysis.[8][9] HPLC is preferred to ensure sample purity.

  • Ionization: Utilize ESI in either positive or negative ion mode.

    • Positive Mode: Expect to observe the protonated molecule, [M+H]⁺, at an m/z corresponding to (210.229 + 1.008) = 211.237.

    • Negative Mode: Expect to observe the deprotonated molecule, [M-H]⁻, at an m/z corresponding to (210.229 - 1.008) = 209.221.

  • Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer.

  • Data Interpretation: Identify the peak corresponding to the molecular ion. The instrument software can use the highly accurate mass measurement to predict the most likely elemental formula, which should match C₁₁H₁₄O₄, thus validating both the molecular weight and the chemical formula.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_sample 1. Prepare Dilute Solution (~1 mg/mL in Methanol) inject 2. Inject into HPLC (for purification) prep_sample->inject ionize 3. Electrospray Ionization (ESI) (Positive or Negative Mode) inject->ionize analyze 4. High-Resolution Mass Analysis (e.g., Orbitrap) ionize->analyze detect_ion 5. Detect Molecular Ion Peak ([M+H]⁺ or [M-H]⁻) analyze->detect_ion confirm_mass 6. Confirm Accurate Mass (e.g., m/z 211.0965 for [M+H]⁺) detect_ion->confirm_mass confirm_formula 7. Confirm Elemental Formula (C₁₁H₁₄O₄) confirm_mass->confirm_formula

Caption: Workflow for Molecular Weight Verification via LC-HRMS.

Conclusion

The is theoretically calculated to be 210.23 g/mol based on its molecular formula of C₁₁H₁₄O₄.[1][5] This fundamental constant is the basis for all quantitative work involving this compound. This guide has detailed two robust and complementary experimental methods for its verification: acid-base titration and high-resolution mass spectrometry. While titration provides a classical, cost-effective confirmation of the equivalent weight, HRMS offers unparalleled accuracy, confirming not only the precise molecular weight but also the underlying elemental composition. For drug development and research professionals, employing these validated protocols ensures the integrity and accuracy of experimental results.

References

Compound Identification and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Ethoxy-3-methoxyphenylacetic Acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 120-13-8), a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, outlines a robust synthetic pathway with a step-by-step protocol, and discusses its applications. The guide emphasizes the rationale behind experimental choices and adheres to the highest standards of scientific integrity, supported by authoritative citations.

This compound, also known as Homovanillic acid ethyl ether, is a derivative of phenylacetic acid. Its unique substitution pattern, featuring both an ethoxy and a methoxy group on the phenyl ring, makes it a valuable building block in multi-step organic syntheses.

Chemical Abstract Service (CAS) Number: 120-13-8[1][2]

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Appearance Off-white powder
Melting Point 122-124°C[1]
Boiling Point (Predicted) 344.1 ± 27.0 °C at 760 mmHg[1]
Density (Predicted) 1.159 g/cm³
pKa (Predicted) 4.35 ± 0.10
EINECS Number 204-372-7[1]

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is a well-defined process that leverages common reactions in organic chemistry. A notable and efficient route begins with phenetole (ethoxybenzene) and proceeds through a formylation and subsequent reaction sequence to build the acetic acid moiety. This pathway is advantageous as it avoids the use of highly toxic reagents like sodium cyanide, which are employed in alternative syntheses.[3]

The workflow diagram below illustrates a validated three-step synthesis.[3] The choice of this route is based on its relatively safe reagent profile and ease of product purification.[3]

SynthesisWorkflow Start Phenetole (Ethoxybenzene) Step1_Reagent 1. DMF 2. POCl₃ Start->Step1_Reagent Vilsmeier-Haack Formylation Intermediate1 4-Ethoxybenzaldehyde Step1_Reagent->Intermediate1 Step2_Reagent 1. Chloroform 2. Phase Transfer Catalyst Intermediate1->Step2_Reagent Addition Reaction Intermediate2 4-Ethoxy-α-hydroxyphenylacetic acid Step2_Reagent->Intermediate2 Step3_Reagent Reducing Agent (e.g., H₂/Pd-C) Intermediate2->Step3_Reagent Hydrogenolysis FinalProduct This compound (Final Product) Step3_Reagent->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized representation of the key steps described in the referenced literature.[3]

Step 1: Vilsmeier-Haack Reaction to Prepare 4-Ethoxybenzaldehyde

  • Rationale: This reaction is a reliable method for formylating activated aromatic rings like phenetole. Phosphorus oxychloride (POCl₃) activates dimethylformamide (DMF) to form the Vilsmeier reagent, which acts as the electrophile.

  • Procedure:

    • In a three-necked flask equipped with a stirrer and a dropping funnel, add phenetole and DMF.

    • Cool the mixture in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) to the reaction mixture while maintaining the temperature.

    • After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

    • Work up the reaction by quenching with ice water and neutralizing to isolate the 4-ethoxybenzaldehyde intermediate.

Step 2: Synthesis of 4-Ethoxy-α-hydroxyphenylacetic acid

  • Rationale: This step involves the addition of a chloroform-derived species to the aldehyde, facilitated by a phase transfer catalyst. This is a crucial step to introduce the second carbon atom required for the acetic acid side chain.

  • Procedure:

    • Dissolve the 4-ethoxybenzaldehyde from Step 1 in a suitable solvent system.

    • Add chloroform and a phase transfer catalyst (e.g., a quaternary ammonium salt).

    • The reaction proceeds to form the α-hydroxy intermediate.

    • Isolate the product, 4-ethoxy-α-hydroxyphenylacetic acid, after an appropriate workup.

Step 3: Reduction to this compound

  • Rationale: The final step is a hydrogenolysis reaction to remove the hydroxyl group from the α-carbon. This reduction is typically carried out using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Procedure:

    • Dissolve the α-hydroxy acid from Step 2 in a suitable solvent.

    • Add a catalytic amount of a reducing agent (e.g., 10% Pd/C).

    • Carry out the hydrogenolysis reaction under a hydrogen atmosphere until the starting material is consumed.

    • Filter off the catalyst and remove the solvent to yield the final product, this compound.

    • The product can be further purified by recrystallization.

Applications in Research and Development

This compound primarily serves as a specialized intermediate in organic synthesis.[1] Its structure is closely related to homovanillic acid, a major catecholamine metabolite. This structural similarity makes it a compound of interest in the synthesis of neurological and cardiovascular drug candidates.

While direct biological applications are not extensively documented, its utility lies in providing a core structure that can be further modified. Researchers in medicinal chemistry can use this compound as a starting point for creating libraries of molecules to be tested for various biological activities.

Applications Core This compound (CAS 120-13-8) App1 Pharmaceutical Synthesis Core->App1 Precursor for App2 Organic Synthesis Building Block Core->App2 Used as DrugDev Drug Discovery & Lead Optimization App1->DrugDev Research Specialty Chemicals App2->Research

Caption: Key application areas for this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant.

  • Hazard Codes: Xi (Irritant)

  • Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.

  • Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection).

Handling:

  • Use in a well-ventilated area or under a fume hood.

  • Avoid breathing dust.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Storage:

  • Store in a cool, dry place in a tightly sealed container.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound (CAS No. 120-13-8) is a significant chemical intermediate with well-defined properties and synthetic routes. Its primary value lies in its role as a precursor in the synthesis of more complex molecules, particularly within the pharmaceutical and chemical research sectors. The synthetic pathway detailed in this guide offers a reliable and safer alternative to methods involving highly toxic reagents. Adherence to appropriate safety protocols is mandatory when handling this compound to mitigate risks associated with its irritant nature.

References

An In-Depth Technical Guide to the Theoretical Synthesis of 4-Ethoxy-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable theoretical pathway for the synthesis of 4-Ethoxy-3-methoxyphenylacetic acid, a valuable building block in the development of pharmaceutical agents. This document is intended for an audience of researchers, scientists, and professionals in drug development. The proposed synthesis is a two-step process commencing with the readily available starting material, vanillin. The guide offers a detailed examination of the reaction mechanisms, experimental protocols, and critical process parameters. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. All protocols are designed as self-validating systems, and key mechanistic claims are supported by authoritative sources.

Introduction and Strategic Overview

This compound, also known as homovanillic acid ethyl ether, is a substituted phenylacetic acid derivative. Its structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. The strategic approach to its synthesis outlined in this guide prioritizes efficiency, scalability, and the use of well-established chemical transformations.

The proposed synthesis commences with vanillin (4-hydroxy-3-methoxybenzaldehyde), a cost-effective and renewable starting material. The synthesis is logically divided into two primary stages:

  • Williamson Ether Synthesis: Ethylation of the phenolic hydroxyl group of vanillin to yield the intermediate, 4-ethoxy-3-methoxybenzaldehyde.

  • Conversion to Phenylacetic Acid: Transformation of the aldehyde functionality into a phenylacetic acid moiety via a mandelic acid intermediate followed by reduction.

This pathway is selected for its high-yielding steps and the commercial availability of the necessary reagents.

Synthesis Pathway Visualization

The overall theoretical synthesis pathway is depicted in the following diagram:

Synthesis_Pathway Vanillin Vanillin Intermediate 4-Ethoxy-3-methoxybenzaldehyde Vanillin->Intermediate Williamson Ether Synthesis (C2H5Br, K2CO3, Acetone) Mandelic_Acid 4-Ethoxy-3-methoxy-α-hydroxyphenylacetic acid Intermediate->Mandelic_Acid Formation of Mandelic Acid (1. NaHSO3, 2. NaCN, 3. H+) Target This compound Mandelic_Acid->Target Reduction (NaI (cat.), H3PO3) Strecker_Pathway Intermediate 4-Ethoxy-3-methoxybenzaldehyde Aminonitrile α-Amino-4-ethoxy-3-methoxyphenylacetonitrile Intermediate->Aminonitrile Strecker Reaction (NH3, KCN) Amino_Acid α-Amino-4-ethoxy-3-methoxyphenylacetic acid Aminonitrile->Amino_Acid Hydrolysis (H3O+) Target This compound Amino_Acid->Target Deamination Darzens_Pathway Intermediate 4-Ethoxy-3-methoxybenzaldehyde Glycidic_Ester Glycidic Ester Intermediate Intermediate->Glycidic_Ester Darzens Condensation (α-haloester, Base) Target This compound Glycidic_Ester->Target Hydrolysis & Decarboxylation

The Analytical Fingerprint: A Technical Guide to the Spectral Data of (4-Ethoxy-3-methoxyphenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Importance of Spectral Characterization

In the realm of drug discovery and organic synthesis, unambiguous structural elucidation is the cornerstone of scientific rigor. Spectroscopic techniques provide a non-destructive window into the molecular architecture of a compound, revealing the connectivity of atoms and the nature of functional groups. For a molecule like (4-Ethoxy-3-methoxyphenyl)acetic acid, with its distinct aromatic and aliphatic moieties, each spectroscopic method offers a unique piece of the structural puzzle.

The strategic placement of the ethoxy and methoxy groups on the phenyl ring, ortho and meta to the acetic acid side chain, creates a specific electronic environment that influences the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). This guide will dissect these anticipated spectral features, providing a detailed roadmap for the analytical characterization of this important compound.

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of (4-Ethoxy-3-methoxyphenyl)acetic acid in a solvent like CDCl₃ would exhibit several key signals corresponding to the aromatic, aliphatic, and carboxylic acid protons.

Methodology for ¹H NMR Data Acquisition:

A standard protocol for acquiring a ¹H NMR spectrum involves dissolving a small sample of the analyte in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in a high-field NMR spectrometer (e.g., 400 or 500 MHz). The resulting free induction decay (FID) is then Fourier transformed to obtain the frequency-domain spectrum.

Predicted ¹H NMR Data for (4-Ethoxy-3-methoxyphenyl)acetic acid

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet, its exact position being concentration and solvent dependent.
~6.8-7.0Multiplet3HAr-HThe three aromatic protons will exhibit complex splitting patterns due to their ortho and meta couplings. Their chemical shifts are influenced by the electron-donating effects of the ethoxy and methoxy groups.
~4.0-4.2Quartet2H-OCH₂CH₃The methylene protons of the ethoxy group are adjacent to an oxygen atom and a methyl group, resulting in a quartet splitting pattern.
~3.8-3.9Singlet3H-OCH₃The methoxy protons appear as a sharp singlet as they have no adjacent protons to couple with.
~3.6Singlet2H-CH₂COOHThe methylene protons of the acetic acid side chain are adjacent to the aromatic ring and the carbonyl group, appearing as a singlet.
~1.4-1.5Triplet3H-OCH₂CH₃The methyl protons of the ethoxy group are split into a triplet by the adjacent methylene protons.

Diagram: Structural Assignment of ¹H NMR Signals

G cluster_molecule (4-Ethoxy-3-methoxyphenyl)acetic acid cluster_data Predicted ¹H NMR Signals mol COOH ~10-12 ppm (s, 1H) COOH->mol -COOH ArH ~6.8-7.0 ppm (m, 3H) ArH->mol Aromatic H OCH2 ~4.0-4.2 ppm (q, 2H) OCH2->mol -OCH₂CH₃ OCH3 ~3.8-3.9 ppm (s, 3H) OCH3->mol -OCH₃ CH2COOH ~3.6 ppm (s, 2H) CH2COOH->mol -CH₂COOH CH3 ~1.4-1.5 ppm (t, 3H) CH3->mol -OCH₂CH₃ G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Structure Confirmation synthesis Synthesis of (4-Ethoxy-3-methoxyphenyl)acetic acid purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms interpretation Spectral Data Analysis nmr->interpretation ir->interpretation ms->interpretation structure Structure Elucidation interpretation->structure

An In-depth Technical Guide to the Potential Biological Activity of 4-Ethoxy-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-3-methoxyphenylacetic acid, a derivative of phenylacetic acid and a structural analog of the dopamine metabolite homovanillic acid, presents a compelling profile for potential therapeutic applications. This technical guide synthesizes the available scientific evidence to explore its hypothesized biological activities, focusing on its potential as a neuroprotective and anti-inflammatory agent. Drawing upon structure-activity relationships of related compounds and patented investigations into its derivatives, we delineate a scientific framework for its evaluation. This guide provides detailed experimental protocols for assessing its efficacy and elucidates its potential mechanisms of action, including the plausible inhibition of phosphodiesterase type IV (PDE4).

Introduction and Molecular Overview

This compound (CAS 120-13-8) is an organic compound featuring a benzene ring substituted with ethoxy, methoxy, and acetic acid functional groups.[1][2][3] Its structural similarity to endogenous neuromodulators and known anti-inflammatory agents positions it as a molecule of significant interest in pharmaceutical research and development. While direct and extensive biological studies on this specific molecule are not abundant in publicly accessible literature, a comprehensive analysis of its structural analogs and derivatives provides a strong foundation for predicting its bioactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1][2][3]
Molecular Weight 210.23 g/mol [2][3]
CAS Number 120-13-8[1][2][3]
Appearance Off-white powder[3]
Synonyms Homovanillic acid ethyl ether, (4-Ethoxy-3-methoxyphenyl)acetic acid[1]

Hypothesized Biological Activity: A Mechanistic Perspective

Based on the available data from related compounds and patent literature, the primary hypothesized biological activities for this compound are centered around its potential anti-inflammatory and neuroprotective effects.

Anti-Inflammatory Potential: The PDE4 Inhibition Hypothesis

Patents pertaining to derivatives of this compound suggest a role in treating inflammatory conditions.[4][5] A key mechanism implicated is the inhibition of phosphodiesterase type IV (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. PDE4 degrades cyclic adenosine monophosphate (cAMP), a second messenger that suppresses the activity of immune cells and reduces the production of pro-inflammatory cytokines. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a dampening of the inflammatory response.

The chemical scaffold of this compound is consistent with that of other known PDE4 inhibitors, making this a primary avenue for investigation.

Neuroprotective Potential: Insights from Structural Analogs

The structural resemblance of this compound to homovanillic acid, a major metabolite of dopamine, suggests potential activity within the central nervous system. Phenylacetic acids, as a class, have been explored for their neuroprotective properties.[6][7][8][9][10] These effects are often attributed to their antioxidant and anti-inflammatory capabilities within the brain. Furthermore, some phenylacetic acid derivatives have been shown to interact with neurotransmitter systems, including the GABAergic system, by binding to specific gamma-hydroxybutyric acid (GHB) sites in the brain.[11][12]

Proposed Experimental Workflows for Bioactivity Validation

To rigorously assess the hypothesized biological activities of this compound, a multi-tiered experimental approach is recommended.

Workflow for Assessing Anti-Inflammatory Activity

This workflow is designed to first screen for general anti-inflammatory effects and then to specifically investigate the PDE4 inhibition hypothesis.

Caption: Experimental workflow for evaluating anti-inflammatory potential.

Workflow for Assessing Neuroprotective Activity

This workflow aims to evaluate the compound's ability to protect neuronal cells from common stressors and to explore its potential interaction with neuronal receptors.

Caption: Experimental workflow for evaluating neuroprotective potential.

Detailed Experimental Protocols

Protocol 1: In Vitro PDE4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant PDE4.

Materials:

  • Human recombinant PDE4 enzyme

  • cAMP substrate

  • 5'-nucleotidase

  • Inorganic phosphate detection reagent (e.g., Malachite Green)

  • This compound

  • Positive control (e.g., Rolipram)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the diluted compound, human recombinant PDE4 enzyme, and cAMP substrate.

  • Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding 5'-nucleotidase.

  • Incubate the plate at 30°C for a further 15 minutes to convert the resulting AMP to adenosine and inorganic phosphate.

  • Add the inorganic phosphate detection reagent.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Data Analysis: The results should be expressed as the mean ± standard deviation from at least three independent experiments. The IC50 value can be calculated using non-linear regression analysis.

Protocol 2: LPS-Stimulated Macrophage Assay for Anti-Inflammatory Activity

Objective: To assess the ability of this compound to reduce the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture medium and supplements

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Griess reagent for nitric oxide (NO) measurement

  • Cell viability assay reagent (e.g., MTT)

Procedure:

  • Culture macrophage cells in 96-well plates until they reach 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant for cytokine and NO analysis.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Measure the production of NO in the supernatant using the Griess reagent.

  • Assess cell viability using an MTT assay to rule out cytotoxicity.

Data Analysis: Cytokine and NO levels in the treated groups should be compared to the LPS-only control group. The results should be presented as a percentage of inhibition.

Protocol 3: Neuronal Cell Viability Assay for Neuroprotection

Objective: To evaluate the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide or 6-hydroxydopamine)

  • This compound

  • Cell culture medium and supplements

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Seed neuronal cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 2 hours.

  • Induce oxidative stress by adding the chosen agent (e.g., hydrogen peroxide) to the cell culture medium for 24 hours.

  • Measure cell viability using a luminescent cell viability assay according to the manufacturer's protocol.

Data Analysis: The cell viability of the treated groups should be compared to the group treated with the oxidative stressor alone. The results can be expressed as a percentage of the viability of the untreated control cells.

Concluding Remarks and Future Directions

This compound represents a promising, yet underexplored, molecule with significant potential for therapeutic development, particularly in the realms of inflammatory and neurological disorders. The scientific rationale, built upon the activities of its structural analogs and the patented applications of its derivatives, strongly supports the proposed anti-inflammatory and neuroprotective activities. The experimental workflows and detailed protocols provided in this guide offer a robust framework for the systematic evaluation of these hypotheses.

Future research should focus on a comprehensive in vitro and in vivo characterization of its biological effects. Should the initial in vitro data prove promising, subsequent studies in animal models of inflammation (e.g., carrageenan-induced paw edema) and neurodegeneration (e.g., MPTP-induced Parkinson's model) would be warranted. A thorough investigation into its pharmacokinetic and toxicological profile will also be essential for its progression as a potential therapeutic candidate.

References

An In-depth Technical Guide to 4-Ethoxy-3-methoxyphenylacetic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-3-methoxyphenylacetic acid, a significant intermediate in the synthesis of various pharmaceutical compounds. Delving into its historical context within the broader class of phenylacetic acid derivatives, this document details its physicochemical properties, outlines a robust and commonly employed synthesis protocol via the ethylation of homovanillic acid, and explores its primary applications in drug development, particularly in the synthesis of isoquinoline alkaloids. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the chemistry and utility of this versatile molecule.

Introduction: A Historical Perspective

The story of this compound is intrinsically linked to the broader history of phenylacetic acid derivatives, a class of compounds that has played a pivotal role in the development of modern pharmaceuticals. The journey began with the isolation of salicylic acid from willow bark in the 17th century, a discovery that laid the groundwork for the synthesis of acetylsalicylic acid, or aspirin, by Bayer in 1899.[1][2] This marked the dawn of non-steroidal anti-inflammatory drugs (NSAIDs), a class of therapeutics that continues to be a cornerstone of pain and inflammation management.

While the precise first synthesis of this compound is not prominently documented in seminal literature, its emergence can be understood as a logical progression in the exploration of phenylacetic acid analogs. Its structural similarity to naturally occurring and synthetically important compounds like homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) positions it as a key derivative in the quest for novel therapeutic agents. Homovanillic acid itself is a major metabolite of dopamine, and its study has been crucial in neuroscience and in the diagnosis of certain tumors.[3] The ethylation of the hydroxyl group in homovanillic acid to yield this compound represents a strategic modification to alter the compound's physicochemical properties, such as lipophilicity, which can significantly impact its reactivity and bioavailability in synthetic pathways.

This guide will illuminate the path from its conceptualization as a homovanillic acid analog to its practical application as a building block in the synthesis of complex pharmaceutical molecules.

Physicochemical Properties

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in a laboratory setting.

PropertyValueSource
CAS Number 120-13-8[4]
Molecular Formula C₁₁H₁₄O₄[4]
Molecular Weight 210.23 g/mol [4]
Appearance Off-white crystalline powder[4]
Melting Point 122-124 °C
Boiling Point 344.1±27.0 °C (Predicted)
Solubility Soluble in organic solvents, limited solubility in water.[1]
Synonyms (4-Ethoxy-3-methoxyphenyl)acetic acid, Homo-isovanillic acid ethyl ether[1]

Table 1: Physicochemical properties of this compound.

The presence of a carboxylic acid group imparts acidic properties to the molecule, allowing for the formation of salts and esters. The aromatic ring with its methoxy and ethoxy substituents provides a scaffold for a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

Synthesis of this compound

The most direct and widely employed synthetic route to this compound is through the ethylation of its precursor, homovanillic acid. This Williamson ether synthesis is a classic and reliable method for forming aryl ethers.

Reaction Principle

The synthesis proceeds via the deprotonation of the phenolic hydroxyl group of homovanillic acid by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an ethylating agent, such as diethyl sulfate or ethyl iodide, in an Sₙ2 reaction to form the desired ether linkage. The carboxylic acid group is generally unreactive under these conditions, although it will be deprotonated by the base. A final acidic workup is required to protonate the carboxylate and isolate the product.

Detailed Experimental Protocol

Materials:

  • Homovanillic acid (1 equivalent)

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (2-3 equivalents)

  • Diethyl sulfate ((C₂H₅)₂SO₄) or Ethyl iodide (C₂H₅I) (1.1-1.5 equivalents)

  • Acetone or Dimethylformamide (DMF) as solvent

  • Hydrochloric acid (HCl) for workup

  • Ethyl acetate for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve homovanillic acid in the chosen solvent (e.g., acetone).

  • Base Addition: Add the base (e.g., anhydrous potassium carbonate) to the solution. The addition of a strong base is crucial to deprotonate the phenolic hydroxyl group, which is a key step for the subsequent nucleophilic attack. Potassium carbonate is often preferred due to its moderate basicity and good solubility in polar aprotic solvents.

  • Addition of Ethylating Agent: To the stirred suspension, add the ethylating agent (e.g., diethyl sulfate) dropwise at room temperature. Diethyl sulfate is a potent ethylating agent and the reaction is typically exothermic. Controlling the addition rate prevents a rapid temperature increase.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material (homovanillic acid) indicates the completion of the reaction.

  • Workup:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in water and acidify the aqueous solution with hydrochloric acid to a pH of approximately 2. This step protonates the carboxylate to the carboxylic acid, causing the product to precipitate.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound as an off-white solid.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Homovanillic_Acid Homovanillic Acid Reaction Williamson Ether Synthesis (Reflux) Homovanillic_Acid->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Ethylating_Agent Ethylating Agent (e.g., (C₂H₅)₂SO₄) Ethylating_Agent->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Recrystallization Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

The primary utility of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). Its structure is a valuable building block, particularly for compounds containing a 3,4-disubstituted phenyl moiety.

Precursor to Isoquinoline Alkaloids

A significant application of this compound is in the synthesis of isoquinoline alkaloids and their analogs.[5][6] This class of naturally occurring compounds exhibits a wide range of pharmacological activities, including analgesic, antimicrobial, and antitumor effects.[6]

One notable example is the synthesis of papaverine analogs . Papaverine, an opium alkaloid, is a potent vasodilator.[7][8] The synthesis of papaverine and its derivatives often involves the condensation of a substituted phenylacetic acid with a phenethylamine derivative, followed by cyclization to form the isoquinoline core. This compound can serve as a precursor to the veratryl moiety found in papaverine, with the ethoxy group offering a point of structural variation for the development of novel analogs with potentially improved therapeutic profiles.

Potential as a Pharmacophore

While primarily used as an intermediate, the this compound scaffold itself may possess inherent biological activity. Phenylacetic acid derivatives are known to interact with a variety of biological targets. For instance, some have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[9] Although specific studies on the anti-inflammatory properties of this compound are not widely published, its structural similarity to known NSAIDs suggests this as a potential area for future research.

Signaling Pathway Diagram: Potential Role in Isoquinoline Alkaloid Biosynthesis

The following diagram illustrates the general biosynthetic pathway of isoquinoline alkaloids, where phenylacetic acid derivatives serve as precursors.

Isoquinoline_Pathway Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Phenylacetic_Acid_Derivative Phenylacetic Acid Derivative Tyrosine->Phenylacetic_Acid_Derivative Condensation Condensation Reaction Dopamine->Condensation Phenylacetic_Acid_Derivative->Condensation Tetrahydroisoquinoline Tetrahydroisoquinoline Intermediate Condensation->Tetrahydroisoquinoline Isoquinoline_Alkaloids Isoquinoline Alkaloids (e.g., Papaverine analogs) Tetrahydroisoquinoline->Isoquinoline_Alkaloids

Caption: Generalized pathway for isoquinoline alkaloid biosynthesis.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for confirming the structure of the molecule. The ¹H NMR spectrum will show characteristic signals for the ethoxy group (a triplet and a quartet), the methoxy group (a singlet), the aromatic protons, and the methylene protons of the acetic acid side chain.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations, as well as C-O stretching from the ether linkages and aromatic C-H and C=C bonds.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of its synthesis.

Conclusion

This compound, while not a household name in the pharmaceutical world, is a workhorse intermediate that plays a crucial role in the synthesis of a variety of important compounds. Its straightforward synthesis from readily available precursors and its versatile chemical nature make it an invaluable tool for medicinal chemists and drug development professionals. As the search for novel therapeutics continues, the strategic use of well-characterized building blocks like this compound will undoubtedly continue to fuel innovation in the field.

References

safety, handling, and hazards of 4-Ethoxy-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety, Handling, and Hazards of 4-Ethoxy-3-methoxyphenylacetic Acid

Introduction: Navigating the Unknowns of a Novel Building Block

This compound (CAS No. 120-13-8) is a substituted phenylacetic acid derivative that holds potential as a building block in medicinal chemistry and drug development.[1] Its structural similarity to endogenous compounds and other pharmacologically active molecules makes it a compound of interest for researchers. However, its novelty is a double-edged sword; while it offers new avenues for synthesis, it also presents a significant challenge: a lack of comprehensive toxicological and safety data.[2]

This guide is designed for researchers, scientists, and drug development professionals who may handle this compound. As a Senior Application Scientist, my objective is not to provide a rigid set of rules but to instill a deep understanding of the causality behind safety protocols. When comprehensive hazard data is unavailable, we must operate under the precautionary principle , treating the substance as potentially hazardous until proven otherwise. This document synthesizes information from closely related analogs to build a robust framework for risk assessment and safe handling, ensuring that scientific progress does not come at the expense of researcher safety.

Hazard Identification and Risk Assessment: A Data-Driven Approach to an Undefined Profile

The primary challenge with this compound is the absence of thorough toxicological studies.[2] To construct a reliable safety profile, we must extrapolate potential hazards from well-characterized structural analogs, primarily 4-Methoxyphenylacetic acid (CAS 104-01-8) and 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid, CAS 306-08-1).

Inferred Toxicological Profile

Based on the data from its analogs, this compound should be handled as a substance that is potentially harmful if swallowed and capable of causing significant irritation to the skin, eyes, and respiratory system.[3][4][5][6]

Hazard CategoryEvidence from Analogs & Rationale
Acute Oral Toxicity 4-Methoxyphenylacetic acid is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) with a reported oral LD50 of 1550 mg/kg in rats.[7][8] It is prudent to assume a similar level of toxicity for the ethoxy derivative.
Skin Irritation Analogs are consistently reported to cause skin irritation (Category 2).[3][4][6] The acidic nature of the carboxylic acid group is the likely causative factor.
Eye Damage/Irritation Analogs are classified as causing serious eye irritation or damage (Category 2 or 1).[3][4] This is a critical hazard, as contact can lead to significant injury. The powdered nature of the solid increases the risk of accidental eye contact.
Respiratory Irritation Inhalation may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[2][3][4][6] Fine dusts can be easily inhaled during handling, such as weighing.
Carcinogenicity & Mutagenicity No data is available to suggest that the compound or its close analogs are carcinogenic or mutagenic.[2][4] However, the absence of data does not confirm the absence of effect.
Physicochemical Hazards
  • Combustibility: As an organic compound, it is combustible. Fire will produce hazardous decomposition products, including carbon monoxide (CO) and carbon dioxide (CO2).[3][9]

  • Dust Explosion: While not explicitly tested, fine organic dusts, when dispersed in the air in sufficient concentration, can form explosive mixtures.[10][11] This is a critical consideration when handling large quantities or if dust generation is significant.

Risk Assessment Workflow for Compounds with Limited Data

The following workflow illustrates the logical process for establishing safe handling procedures for a chemical like this compound.

G cluster_0 Phase 1: Information Gathering cluster_1 Phase 2: Hazard Analysis & Synthesis cluster_2 Phase 3: Control Strategy Development A Identify Target Compound: This compound B Search for Specific SDS & Tox Data A->B C Result: Data Gap Identified (Toxicity not thoroughly investigated) B->C D Identify Closest Structural Analogs (e.g., 4-Methoxyphenylacetic acid) C->D E Gather SDS & Literature for Analogs D->E F Synthesize Hazard Profile from Analogs: - Eye/Skin/Respiratory Irritation - Acute Oral Toxicity (Potential) E->F H Final Conclusion: Treat as Hazardous Substance Apply Precautionary Principle F->H G Assess Physicochemical Hazards: - Combustibility - Potential for Dust Explosion G->H I Develop Safe Handling Protocols (Based on Inferred Hazards) H->I J Define PPE Requirements I->J K Establish Emergency Procedures I->K

Caption: Risk assessment workflow for chemicals with incomplete safety data.

Safe Handling Protocols and Exposure Control

All handling of this compound must be governed by the goal of minimizing exposure through all potential routes: inhalation, skin contact, eye contact, and ingestion.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the material within a properly functioning and certified chemical fume hood . This is non-negotiable for any procedure that may generate dust or aerosols, including weighing, transferring, and preparing solutions. The fume hood contains airborne particles, preventing them from entering the researcher's breathing zone.

Personal Protective Equipment (PPE): A Self-Validating System

Proper PPE is essential as a secondary barrier against exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

Protective EquipmentSpecifications & Rationale
Eye/Face Protection Chemical safety goggles conforming to EU EN166 or OSHA 29 CFR 1910.133 standards.[12] Rationale: Protects against dust particles and potential splashes. The inferred risk of serious eye damage makes this mandatory. A face shield should be worn over goggles for larger quantities or splash-prone operations.[13][14]
Skin & Body Protection Nitrile or Butyl rubber gloves .[14] Always inspect gloves for tears before use and dispose of them after handling.[15] Rationale: Prevents skin contact, a known route of irritation. Lab Coat: A standard cotton lab coat is sufficient for small quantities. For larger quantities, consider a chemical-resistant apron.[16]
Respiratory Protection Generally not required if work is conducted within a chemical fume hood. If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) or a full-face respirator with appropriate cartridges should be used.[4][9][14] Rationale: Prevents inhalation of irritating dust.
Experimental Protocol: Donning and Doffing PPE

Objective: To ensure a proper seal and prevent cross-contamination during PPE removal.

Methodology:

  • Donning (Putting On):

    • Wash hands thoroughly.

    • Put on the lab coat and fasten it completely.

    • Put on the respirator (if required), ensuring a proper fit-check.

    • Put on safety goggles.

    • Put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Doffing (Taking Off):

    • Remove gloves using a technique that avoids touching the outside of the glove with bare skin.[15]

    • Remove the lab coat, folding it inward to contain any contamination.

    • Wash hands thoroughly.

    • Remove safety goggles by handling the strap.

    • Remove the respirator (if used).

    • Wash hands again.

Laboratory Procedures: From Storage to Solution

Storage and Incompatibility
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][9][12][17] Keep away from sources of ignition.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which could lead to a vigorous and potentially hazardous reaction.[3][9][18]

Experimental Protocol: Weighing and Solution Preparation

Objective: To accurately weigh the solid compound and prepare a solution while minimizing dust generation and exposure.

Materials:

  • This compound

  • Spatula

  • Weigh boat or glass vial

  • Appropriate solvent

  • Volumetric flask or other calibrated glassware

  • All required PPE

Methodology:

  • Preparation: Place all necessary equipment (balance, weigh boat, spatula, solvent, glassware) inside the chemical fume hood.

  • Tare the Container: Place the weigh boat or vial on the analytical balance and tare it.

  • Transfer the Solid: Carefully use a clean spatula to transfer the desired amount of this compound to the tared container. Perform this action slowly and close to the surface of the balance to minimize the creation of airborne dust. Avoid tapping or shaking the container unnecessarily.

  • Record the Mass: Once the desired mass is obtained, securely close the primary container of the chemical and record the exact mass.

  • Dissolution: a. If dissolving in the final glassware (e.g., a beaker), carefully add a small amount of the chosen solvent to wet the powder, creating a slurry. This prevents the dry powder from becoming airborne when more solvent is added. b. Slowly add the remaining solvent, stirring gently to dissolve the compound. c. If using a volumetric flask, use a funnel to transfer the weighed solid. Rinse the weigh boat with a small amount of solvent, transferring the rinse into the funnel to ensure a quantitative transfer.

Emergency Procedures: Preparedness and Response

Spill Response

Objective: To safely contain and clean up a spill, protecting personnel and the environment.

G cluster_0 Immediate Actions cluster_1 Cleanup Protocol (Small Spill) cluster_2 Final Steps start Spill Occurs alert Alert personnel in the immediate area start->alert evacuate Evacuate if spill is large or in a poorly ventilated area alert->evacuate Large or uncontrolled spill ppe Don appropriate PPE (gloves, goggles, lab coat minimum) alert->ppe Small, containable spill contain Gently cover spill with an inert absorbent material (e.g., vermiculite, sand) ppe->contain sweep Carefully sweep up the material. AVOID CREATING DUST. contain->sweep collect Place waste in a sealed, labeled container sweep->collect decon Decontaminate the area with soap and water collect->decon dispose Dispose of waste through a licensed disposal company decon->dispose report Report the incident to EHS dispose->report

Caption: Emergency response workflow for a solid chemical spill.

First Aid Measures

Immediate and correct first aid is critical. Always show the Safety Data Sheet (SDS) to attending medical personnel.[2][12]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention. [12]
Skin Contact Wash off with soap and plenty of water.[2] Remove contaminated clothing.[12] If skin irritation occurs, get medical advice.[12]
Inhalation Move the person into fresh air.[2][12] If not breathing, give artificial respiration. Consult a physician.[2]
Ingestion Do NOT induce vomiting. [10][12] Rinse mouth with water.[2][10] Never give anything by mouth to an unconscious person.[2][12] Call a physician or poison control center.

Waste Disposal

Chemical waste must be handled responsibly to prevent environmental contamination.

  • Product: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] The material may be suitable for chemical incineration, but this should be handled by professionals.[2]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[2] Do not reuse containers.

  • Environmental Precautions: Do not let the product enter drains or waterways.[2][10][12]

References

An In-depth Technical Guide to the Structural Analogs of Homovanillic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Homovanillic acid (HVA), a primary metabolite of the neurotransmitter dopamine, serves as a critical biomarker in clinical diagnostics and a foundational scaffold in medicinal chemistry.[1][2][3][4] This technical guide provides a comprehensive exploration of the structural analogs of HVA, offering insights into their design, synthesis, biological evaluation, and analytical characterization. We delve into various classes of HVA analogs, including esters, ethers, amides, positional isomers, and derivatives featuring bioisosteric replacements of the carboxylic acid and phenol moieties. For each class, we present detailed synthetic protocols, discuss their diverse biological activities ranging from enzyme inhibition to receptor modulation, and provide robust analytical methodologies for their separation and quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the versatile chemistry of HVA for the discovery of novel therapeutic agents and pharmacological probes.

Introduction: The Significance of Homovanillic Acid

Homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid) is the major terminal metabolite of dopamine, formed through the sequential action of monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[2] Its levels in cerebrospinal fluid, plasma, and urine are routinely monitored as indicators of central dopamine turnover and are pivotal in the diagnosis and management of neuroblastoma and other catecholamine-secreting tumors.[2][5] Beyond its diagnostic utility, the inherent structure of HVA—a substituted phenylacetic acid—presents a versatile template for the design of novel bioactive molecules.

Rationale for Developing HVA Analogs

The development of structural analogs of HVA is driven by several key objectives in drug discovery and chemical biology:

  • Modulation of Physicochemical Properties: Altering the structure of HVA can significantly impact its solubility, lipophilicity, and membrane permeability, thereby improving its pharmacokinetic profile.

  • Enhancement of Biological Activity: Strategic modifications to the HVA scaffold can lead to increased potency and selectivity for specific biological targets.

  • Exploration of Novel Pharmacological Activities: By introducing diverse functional groups, new therapeutic applications beyond the scope of HVA's endogenous role can be uncovered.

  • Development of Pharmacological Probes: Labeled or modified HVA analogs can serve as valuable tools for studying dopamine metabolism and the function of related enzymes and transporters.

This guide will systematically explore the various classes of HVA analogs, providing the technical details necessary for their synthesis, analysis, and biological characterization.

Classes of Homovanillic Acid Analogs

The structural diversity of HVA analogs can be broadly categorized based on the site of modification.

Ester and Ether Derivatives

Modification of the carboxylic acid and phenol functional groups through esterification and etherification, respectively, represents a common strategy to modulate the lipophilicity and metabolic stability of HVA.

A series of homovanillic acid esters have been synthesized and evaluated for their potential as inhibitors of intestinal fatty acid uptake, a promising target for managing obesity.[6][7]

Synthesis of Homovanillic Acid Esters:

A general and efficient method for the synthesis of homovanillic acid esters involves the Fischer-Speier esterification of HVA with the corresponding alcohol in the presence of an acid catalyst.[6]

Experimental Protocol: Synthesis of Hexyl Homovanillate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve homovanillic acid (1.0 g, 5.49 mmol) in hexanol (10 mL).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 mL) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 90°C and stir for 6 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (3 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield hexyl homovanillate.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Biological Activity of HVA Esters:

Studies have shown that several HVA esters can inhibit fatty acid uptake in Caco-2 cells. The inhibitory potential is influenced by the nature of the alkyl chain of the alcohol.[6][7]

Compound Structure Fatty Acid Uptake Inhibition (%) at 100 µM
Homovanillic Acid4-hydroxy-3-methoxyphenylacetic acidNot reported
Propyl homovanillate2-(4-hydroxy-3-methoxyphenyl)acetate-15%
Hexyl homovanillate2-(4-hydroxy-3-methoxyphenyl)acetate-33%
Octyl homovanillate2-(4-hydroxy-3-methoxyphenyl)acetate-28%
Isopropyl homovanillate2-(4-hydroxy-3-methoxyphenyl)acetate-38%
1-methylpentyl homovanillate2-(4-hydroxy-3-methoxyphenyl)acetate-47%

Data adapted from Lieder et al., 2019.[6] The data suggests that branching in the alkyl chain may enhance inhibitory activity.

Alkylation of the phenolic hydroxyl group of HVA yields ether derivatives with increased lipophilicity and potentially altered metabolic profiles, as this modification can prevent glucuronidation.

Amide Derivatives

The conversion of the carboxylic acid moiety of HVA to an amide introduces a hydrogen bond donor and acceptor, which can lead to new interactions with biological targets.

Synthesis of Homovanillic Acid Amides:

Amides of HVA can be synthesized by coupling the carboxylic acid with a primary or secondary amine using a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[8]

Experimental Protocol: Synthesis of N-benzyl Homovanillamide

  • Activation of Carboxylic Acid: To a solution of homovanillic acid (1.0 g, 5.49 mmol) in anhydrous dimethylformamide (DMF, 20 mL), add HATU (2.2 g, 5.76 mmol) and N,N-diisopropylethylamine (DIEA, 1.1 mL, 6.59 mmol). Stir the mixture at room temperature for 30 minutes.

  • Amine Addition: Add benzylamine (0.66 mL, 6.04 mmol) to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography on silica gel.

  • Characterization: Characterize the purified product by NMR and mass spectrometry.

Positional Isomers: Iso-Homovanillic Acid

Iso-homovanillic acid (3-hydroxy-4-methoxyphenylacetic acid) is a positional isomer of HVA where the hydroxyl and methoxy groups on the phenyl ring are swapped. This subtle structural change can lead to significant differences in biological activity.[1] Iso-HVA is also a product of catecholamine metabolism and has been investigated for its potential role in neurological disorders like Parkinson's disease.[9]

Comparative Bioactivities of HVA and Iso-HVA:

Bioactivity Homovanillic Acid Isovanillic Acid (a related positional isomer)
Primary Role Dopamine metabolite, biomarkerBioactive phenolic acid
Antioxidant Activity Limited direct activityPossesses radical scavenging activity
Anti-inflammatory Activity Limited direct activityDemonstrates inhibitory effects on inflammatory enzymes
Neuroprotective Effects Primarily a biomarker for dopamine turnoverExhibits protective effects in models of neurodegeneration
Antimicrobial Activity Limited to no significant activityShows inhibitory activity against various bacteria and fungi

Data adapted from BenchChem, 2025.[1]

Reduced Analogs: Homovanillyl Alcohol

Reduction of the carboxylic acid group of HVA to a primary alcohol yields homovanillyl alcohol (4-(2-hydroxyethyl)-2-methoxyphenol). This compound is a metabolite of hydroxytyrosol, a phenolic compound found in olive oil, and has been shown to possess antioxidant and cardioprotective properties.[10][11][12][13]

Biological Activity of Homovanillyl Alcohol:

  • Antioxidant Activity: Homovanillyl alcohol exhibits significant scavenging activity against free radicals.[11][12]

  • Cardioprotective Effects: It has been shown to protect red blood cells from oxidative damage and may have a beneficial role in cardiovascular health.[10][11]

  • Anti-inflammatory Effects: It can inhibit homocysteine-induced endothelial cell adhesion, a key process in inflammation and atherosclerosis.[12]

Bioisosteric Replacements

Bioisosterism is a powerful strategy in drug design to modulate the physicochemical and pharmacological properties of a lead compound.

The carboxylic acid group of HVA is often a liability for drug candidates due to its anionic nature, which can limit cell permeability and oral bioavailability. Replacing this group with a suitable bioisostere can overcome these limitations. Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids.[14]

The phenolic hydroxyl group of HVA is susceptible to metabolic conjugation (glucuronidation and sulfation), which can lead to rapid clearance. Replacing the phenol with a bioisostere can improve metabolic stability. Examples of phenol bioisosteres include benzimidazolones, benzoxazolones, and pyridones.[15][16][17]

Analytical Methodologies

The analysis of HVA and its structural analogs requires sensitive and specific analytical techniques to differentiate and quantify these closely related compounds in complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC coupled with various detectors is a cornerstone for the analysis of HVA and its analogs.

  • Reverse-Phase HPLC: This is the most common mode of separation, often using C18 or C8 columns. The mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[18]

  • Detection Methods:

    • Electrochemical Detection (ECD): Highly sensitive for electroactive compounds like phenols.

    • UV Detection: Suitable for compounds with a chromophore.

    • Mass Spectrometry (MS): Provides high specificity and structural information.

Experimental Protocol: HPLC-MS/MS Analysis of HVA and VMA in Urine

  • Sample Preparation:

    • To 50 µL of urine, add 100 µL of a protein precipitation solution (50% acetonitrile in methanol) containing deuterated internal standards (HVA-d₅ and VMA-d₃).[19]

    • Vortex for 30 seconds and centrifuge at 20,600 x g for 10 minutes.[19]

    • Transfer the supernatant for analysis.

  • LC-MS/MS System:

    • LC System: A suitable UPLC or HPLC system.

    • Column: A reverse-phase column (e.g., C18).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • MS System: A triple quadrupole mass spectrometer.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • HVA: Precursor ion → Product ion

      • VMA: Precursor ion → Product ion

      • HVA-d₅: Precursor ion → Product ion

      • VMA-d₃: Precursor ion → Product ion

  • Quantification: Generate a calibration curve using standards of known concentrations and quantify the analytes based on the peak area ratios of the analyte to its corresponding internal standard.[19][20][21]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile compounds like HVA and its analogs, a derivatization step is required to increase their volatility.

Derivatization for GC-MS Analysis:

  • Silylation: This is a common derivatization method where active hydrogens in hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used.[22][23]

Experimental Protocol: GC-MS Analysis of Silylated HVA

  • Sample Preparation:

    • Evaporate an aliquot of the sample extract to dryness under a stream of nitrogen.

    • Add 50 µL of MSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine.

    • Heat the mixture at 60°C for 30 minutes.

  • GC-MS System:

    • GC System: A gas chromatograph with a capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An appropriate temperature gradient to separate the analytes.

    • MS System: A quadrupole or ion trap mass spectrometer.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Scan or Selected Ion Monitoring (SIM).

  • Data Analysis: Identify compounds based on their retention times and mass spectra by comparison with authentic standards and mass spectral libraries.[24]

Signaling Pathways and Mechanisms of Action

The biological effects of HVA analogs are mediated through their interaction with various cellular targets and signaling pathways.

Dopaminergic System

Given that HVA is a dopamine metabolite, its analogs have the potential to interact with components of the dopaminergic system, including dopamine receptors and transporters. The design of HVA-based ligands could lead to novel therapeutics for neurological and psychiatric disorders.[25][26]

Diagram: Dopamine Metabolism and the Origin of HVA

Dopamine_Metabolism Dopamine Dopamine DOPAC DOPAC Dopamine->DOPAC MAO 3-MT 3-Methoxytyramine Dopamine->3-MT COMT HVA HVA DOPAC->HVA COMT 3-MT->HVA MAO

Caption: Biosynthesis of Homovanillic Acid (HVA) from Dopamine.

Anti-inflammatory and Antioxidant Pathways

Analogs such as homovanillyl alcohol and isovanillic acid have demonstrated anti-inflammatory and antioxidant activities.[1][11] These effects are likely mediated through the modulation of signaling pathways such as NF-κB and MAPK, and by direct scavenging of reactive oxygen species.[1]

Future Directions and Conclusion

The structural framework of homovanillic acid continues to be a fertile ground for the development of novel chemical entities with diverse biological activities. Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the HVA scaffold to delineate the structural requirements for specific biological activities.

  • Target Identification: Elucidating the precise molecular targets of bioactive HVA analogs.

  • Pharmacokinetic Optimization: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to enhance their drug-like characteristics.

  • Clinical Translation: Advancing promising HVA analogs through preclinical and clinical development for the treatment of various diseases.

References

Unveiling the Origins of 4-Ethoxy-3-methoxyphenylacetic Acid: A Technical Guide to its Natural Sources and Occurrence

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-3-methoxyphenylacetic acid, a derivative of homovanillic acid, is a molecule of growing interest within the scientific community. While its synthetic routes are established, a comprehensive understanding of its natural provenance remains a burgeoning field of inquiry. This technical guide provides an in-depth exploration of the known and potential natural sources of this compound, with a particular focus on its fungal origins. We delve into the metabolic capabilities of the white-rot fungus Phanerochaete chrysosporium as a key biological source and discuss the broader context of its potential presence in the plant kingdom. This guide also outlines established analytical methodologies for the extraction and identification of related phenylacetic acid derivatives from natural matrices, providing a foundational framework for future research into this intriguing molecule.

Introduction: The Chemical Identity of this compound

This compound, also known as homovanillic acid ethyl ether, belongs to the class of substituted phenylacetic acids. Its chemical structure features a benzene ring substituted with an ethoxy group at the 4-position, a methoxy group at the 3-position, and an acetic acid moiety.

Chemical Identifier Value
IUPAC Name 2-(4-Ethoxy-3-methoxyphenyl)acetic acid
CAS Number 120-13-8[1][2]
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [2]

The presence of both an ethoxy and a methoxy group, alongside a carboxylic acid function, imparts specific physicochemical properties that influence its biological activity and analytical behavior. While its pharmacological potential is an area of active investigation, understanding its natural origins is paramount for elucidating its ecological roles and exploring potential biotechnological production methods.

Fungal Kingdom: A Confirmed Natural Source

Current scientific literature points towards the fungal kingdom as a confirmed natural source of this compound.

Phanerochaete chrysosporium: A Lignin-Degrading Powerhouse

The white-rot fungus Phanerochaete chrysosporium stands out as a documented producer of this compound.[3] This basidiomycete is renowned for its exceptional ability to degrade lignin, the complex aromatic polymer that provides structural rigidity to plant cell walls.[4][5][6][7]

The production of this compound by P. chrysosporium is intrinsically linked to its ligninolytic metabolism. Lignin is primarily composed of phenylpropanoid units, and its degradation by the fungus releases a plethora of low-molecular-weight aromatic compounds.[5][8] The enzymatic machinery of P. chrysosporium, which includes lignin peroxidases (LiPs), manganese peroxidases (MnPs), and cytochrome P450 monooxygenases, is responsible for the oxidative cleavage of lignin's intricate structure.[4][8][9][10] It is within this metabolic crucible that this compound is believed to be formed.

Hypothesized Biosynthetic Logic in Phanerochaete chrysosporium

The precise biosynthetic pathway for this compound in P. chrysosporium has yet to be fully elucidated. However, based on the known metabolic capabilities of this fungus, a plausible hypothesis can be formulated. The process likely begins with the liberation of ferulic acid or related C6-C3 units from the lignin polymer. Subsequent enzymatic modifications, including side-chain oxidation and the crucial ethylation of the 4-hydroxyl group, would lead to the final product. The source of the ethyl group is a key area for future investigation, with potential donors including ethyl-CoA or S-adenosyl ethionine.

Biosynthesis_Hypothesis Lignin Lignin Ferulic_Acid Ferulic Acid / Related Phenylpropanoids Lignin->Ferulic_Acid Ligninolytic Enzymes (LiP, MnP) Vanillic_Acid_Derivatives Vanillic Acid Derivatives Ferulic_Acid->Vanillic_Acid_Derivatives Side-chain Oxidation Ethylated_Intermediates Ethylated Intermediates Vanillic_Acid_Derivatives->Ethylated_Intermediates O-Ethylation (Ethyltransferase?) Target_Compound 4-Ethoxy-3-methoxy- phenylacetic acid Ethylated_Intermediates->Target_Compound Further Metabolism

Caption: Hypothesized biosynthetic pathway of this compound in P. chrysosporium.

The Plant Kingdom: A Realm of Possibility

While the presence of this compound in fungi is established, its occurrence in the plant kingdom remains an area of active exploration. Phenylacetic acids, in general, are known plant metabolites with diverse biological activities.[11] For instance, 4-methoxyphenylacetic acid has been identified in various plant species and is recognized for its role as a plant growth retardant.[6][7]

Given the structural similarity and the widespread occurrence of related phenolic compounds in plants, it is plausible that this compound is also a constituent of certain plant species. Its discovery in plants would open new avenues for understanding plant secondary metabolism and its ecological significance.

Methodologies for Detection and Quantification in Natural Sources

The successful identification and quantification of this compound from complex natural matrices require robust analytical methodologies. While a specific, standardized protocol for this compound is not yet universally established, methods developed for related phenylacetic acid derivatives provide a strong foundation.

Extraction from Natural Matrices

The initial step in the analytical workflow is the efficient extraction of the target compound from the fungal biomass, culture medium, or plant tissue. A general approach involves the following steps:

Protocol: General Extraction of Phenylacetic Acids from Fungal Culture

  • Sample Preparation: Separate the fungal mycelium from the liquid culture medium by filtration.

  • Solvent Extraction:

    • Mycelium: Homogenize the mycelium in a suitable organic solvent such as methanol or ethyl acetate.

    • Culture Filtrate: Perform liquid-liquid extraction with a solvent like ethyl acetate, typically after acidification of the medium to protonate the carboxylic acid group and increase its solubility in the organic phase.

  • Concentration: Evaporate the organic solvent under reduced pressure to concentrate the extract.

  • Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.

Workflow for Extraction and Analysis

Analytical_Workflow cluster_extraction Extraction cluster_analysis Analysis Natural_Source Natural Source (e.g., Fungal Culture) Solvent_Extraction Solvent Extraction Natural_Source->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Purification Purification (SPE) Concentration->Purification HPLC HPLC-UV/DAD Purification->HPLC Derivatization Derivatization (Silylation) Purification->Derivatization GCMS GC-MS (after derivatization) Derivatization->GCMS

Caption: A generalized workflow for the extraction and analysis of this compound from natural sources.

Analytical Techniques

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the two primary techniques for the analysis of phenylacetic acid derivatives.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a reversed-phase column and coupled with a UV or diode-array detector (DAD), is a powerful tool for the separation and quantification of phenolic compounds.[12][13] The mobile phase typically consists of a mixture of an aqueous buffer (often acidified) and an organic solvent like acetonitrile or methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and specificity, making it ideal for the identification of unknown compounds. Due to the low volatility of carboxylic acids, a derivatization step is usually required prior to GC analysis. Silylation, which replaces the active hydrogen of the carboxylic acid and hydroxyl groups with a trimethylsilyl (TMS) group, is a common and effective derivatization method for this class of compounds.[14][15] The resulting TMS esters are more volatile and thermally stable, allowing for their successful separation and detection by GC-MS.

Biological Activities and Future Perspectives

The biological activities of this compound are not yet extensively studied. However, the known biological roles of its structural analogs, such as homovanillic acid and other phenylacetic acids, suggest potential applications in various fields. These related compounds have been implicated in neurotransmission, plant growth regulation, and antimicrobial activities.

Future research should focus on:

  • Screening of diverse fungal and plant species to broaden our understanding of the natural distribution of this compound.

  • Elucidation of the complete biosynthetic pathway in Phanerochaete chrysosporium and other potential producer organisms. This knowledge could be leveraged for metabolic engineering and biotechnological production.

  • Comprehensive evaluation of the biological activities of this compound to uncover its potential pharmacological and agricultural applications.

  • Development and validation of standardized analytical methods for its routine detection and quantification in various natural matrices.

Conclusion

This compound, while chemically defined, is a molecule whose natural narrative is just beginning to be written. The confirmed production by the lignin-degrading fungus Phanerochaete chrysosporium provides a solid foundation for further investigation into its biosynthesis and ecological role. The potential for its discovery in the plant kingdom offers exciting prospects for the fields of phytochemistry and chemical ecology. The analytical frameworks established for related compounds pave the way for more targeted and sensitive detection methods. As research continues, a clearer picture of the natural sources, biosynthesis, and biological significance of this intriguing phenylacetic acid derivative will undoubtedly emerge, potentially unlocking new opportunities in drug development and biotechnology.

References

Methodological & Application

detailed synthesis protocol for 4-Ethoxy-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Ethoxy-3-methoxyphenylacetic Acid

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of this compound, a valuable intermediate in pharmaceutical and organic chemistry research. The synthetic strategy is designed for high fidelity and scalability, beginning with the readily available precursor, 4-Hydroxy-3-methoxyphenylacetic acid (homovanillic acid). The protocol employs a protection-etherification-deprotection sequence to ensure high yields and minimize side-product formation. This document offers detailed, step-by-step instructions, explains the chemical reasoning behind procedural choices, and includes essential safety and characterization data for researchers in drug development and chemical synthesis.

Introduction and Synthetic Strategy

This compound (CAS No. 120-13-8) is a derivative of phenylacetic acid with applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) targeting inflammation and pain management.[1] Its structure is closely related to homovanillic acid, a major metabolite of dopamine.[2]

Direct ethylation of homovanillic acid is challenging due to the presence of two acidic protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The addition of a base would deprotonate both sites, potentially leading to a mixture of products and reduced yield.

To circumvent this, we present a robust three-step synthesis that leverages a protection group strategy. This approach ensures selective alkylation of the phenolic hydroxyl group:

  • Esterification: The carboxylic acid functional group of homovanillic acid is first protected as an ethyl ester. This is a classic Fischer esterification reaction, which prevents the carboxylic acid from interfering in the subsequent step.

  • Williamson Ether Synthesis: The protected intermediate undergoes selective O-alkylation at the phenolic hydroxyl position using an ethylating agent. This reaction is highly efficient for forming aryl ethers.

  • Saponification: The ethyl ester protecting group is removed via base-catalyzed hydrolysis (saponification), followed by an acidic workup to yield the final product, this compound, in its free acid form.

This method is reliable, utilizes common laboratory reagents, and provides a logical framework for producing the target compound with high purity.

Chemical Profile and Properties

PropertyValueReference
IUPAC Name 2-(4-Ethoxy-3-methoxyphenyl)acetic acid-
CAS Number 120-13-8[3]
Molecular Formula C₁₁H₁₄O₄[4]
Molecular Weight 210.23 g/mol [4]
Appearance White to yellow powder or crystals[1]
Melting Point 122-124 °C[3]
Boiling Point 344.1 °C at 760 mmHg[1]
Density 1.159 g/cm³[1]

Synthetic Workflow Diagram

Synthesis_Workflow Start Homovanillic Acid (4-Hydroxy-3-methoxyphenylacetic acid) Int1 Ethyl 4-hydroxy-3-methoxyphenylacetate (Intermediate 1) Start->Int1 Step 1: Esterification Reagents: Ethanol, H₂SO₄ (cat.) Conditions: Reflux Int2 Ethyl 4-ethoxy-3-methoxyphenylacetate (Intermediate 2) Int1->Int2 Step 2: Williamson Ether Synthesis Reagents: Ethyl Iodide, K₂CO₃ Solvent: Acetone Conditions: Reflux Product This compound (Final Product) Int2->Product Step 3: Saponification Reagents: 1. NaOH (aq) 2. HCl (aq) Conditions: 1. Reflux 2. 0°C

Caption: Three-step synthesis of this compound.

Materials and Equipment

Reagents
  • 4-Hydroxy-3-methoxyphenylacetic acid (Homovanillic acid, 98%)

  • Ethanol (Absolute, 200 proof)

  • Sulfuric acid (Concentrated, 98%)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl iodide (99%)

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Acetone (ACS grade)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (Concentrated, 37%)

  • Ethyl acetate (ACS grade)

  • Brine (Saturated NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Deionized water

Equipment
  • Round-bottom flasks (250 mL, 500 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Ice bath

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Detailed Experimental Protocol

Step 1: Esterification to Ethyl 4-hydroxy-3-methoxyphenylacetate (Intermediate 1)

Rationale: This step protects the carboxylic acid via Fischer esterification. Using a large excess of ethanol as both reagent and solvent drives the equilibrium toward the product. Concentrated sulfuric acid serves as the catalyst.

  • Reaction Setup: To a 500 mL round-bottom flask, add 4-Hydroxy-3-methoxyphenylacetic acid (18.22 g, 0.1 mol) and absolute ethanol (200 mL).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (2 mL) to the suspension.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The reaction can be monitored by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into 400 mL of cold deionized water. Neutralize the solution by carefully adding a saturated sodium bicarbonate solution until the pH is ~7-8 (cease of effervescence).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude ester, typically as a viscous oil or low-melting solid. The product can be used in the next step without further purification if it appears clean by TLC.[5]

Step 2: Williamson Ether Synthesis to Ethyl 4-ethoxy-3-methoxyphenylacetate (Intermediate 2)

Rationale: This is a classic Sₙ2 reaction where the phenoxide, generated in situ by the base (K₂CO₃), acts as a nucleophile, attacking the electrophilic ethyl iodide to form the ether linkage. Acetone is a suitable polar aprotic solvent for this transformation.

  • Reaction Setup: Dissolve the crude ester from Step 1 (approx. 0.1 mol) in 250 mL of acetone in a 500 mL round-bottom flask.

  • Reagent Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) followed by ethyl iodide (23.4 g, 0.15 mol). The K₂CO₃ acts as the base, and a slight excess ensures complete deprotonation of the phenol.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with vigorous stirring for 8-12 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KI byproduct) and wash the solid cake with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and washings, and remove the acetone using a rotary evaporator.

  • Purification: Dissolve the resulting residue in ethyl acetate (150 mL). Wash the organic solution with deionized water (2 x 100 mL) and then with brine (100 mL). Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further by vacuum distillation or column chromatography if necessary.

Step 3: Saponification to this compound (Final Product)

Rationale: The ester is hydrolyzed back to the carboxylic acid using a strong base. The reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and non-nucleophilic. A final acidification step is required to protonate the carboxylate and precipitate the desired product.

  • Reaction Setup: Place the crude ester from Step 2 (approx. 0.1 mol) in a 500 mL round-bottom flask. Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 150 mL of deionized water.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours. The reaction is complete when the organic layer has been fully consumed, resulting in a homogeneous solution.

  • Acidification: Cool the reaction mixture in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid until the pH of the solution is ~1-2. A white precipitate of the final product will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with a generous amount of cold deionized water to remove any inorganic salts. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 45-50 °C to a constant weight. The expected melting point is 122-124 °C.[3]

Quantitative Data Summary

StepStarting MaterialReagentsMolar Ratio (vs SM)SolventTime (h)Expected Yield
1 Homovanillic acidEthanol, H₂SO₄Large excess, catalyticEthanol4-685-95%
2 Intermediate 1K₂CO₃, EtI1.5, 1.5Acetone8-1280-90%
3 Intermediate 2NaOH, HCl2.0, to pH 1-2Water2-390-98%

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sulfuric Acid & Hydrochloric Acid: These are highly corrosive. Handle with extreme care and avoid contact with skin and eyes. Add acid to water/alcohol, never the reverse.[6]

  • Sodium Hydroxide: Corrosive and can cause severe burns. Avoid generating dust.[7]

  • Ethyl Iodide: A lachrymator and is harmful if inhaled or swallowed. It is also light-sensitive. Store in a cool, dark place.

  • Solvents: Ethanol, acetone, and ethyl acetate are flammable. Keep away from ignition sources.[7]

  • General Handling: Avoid inhalation of dust, fumes, and vapors. Wash hands thoroughly after handling all chemicals.[8] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[6][9]

References

Quantitative Analysis of 4-Ethoxy-3-methoxyphenylacetic Acid: A Guide to Chromatographic Methods for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 4-Ethoxy-3-methoxyphenylacetic acid (EMPA). Designed for researchers, scientists, and drug development professionals, this document outlines three robust chromatographic methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative emphasizes the rationale behind experimental choices, ensuring technical accuracy and field-proven insights for reliable and reproducible quantification in various matrices.

Introduction and Method Selection Rationale

This compound (EMPA), a substituted phenylacetic acid derivative, serves as a key intermediate in organic synthesis and may be studied as a potential metabolite in drug discovery programs.[1] Accurate quantification is critical for reaction monitoring, purity assessment, and pharmacokinetic studies. The choice of analytical method is paramount and depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC-UV: A workhorse technique ideal for routine analysis, quality control of bulk material, or reaction monitoring where analyte concentrations are relatively high (µg/mL range). It is cost-effective and straightforward but may lack the selectivity needed for complex biological matrices.[2][3]

  • GC-MS: Offers excellent chromatographic resolution and structural confirmation. However, as a non-volatile carboxylic acid, EMPA requires a chemical derivatization step to increase its volatility, adding complexity to sample preparation.[4][5] It is highly suitable for samples where derivatization is feasible and high specificity is required.

  • LC-MS/MS: Represents the gold standard for trace-level quantification (pg/mL to ng/mL) in complex biological matrices like plasma, urine, or tissue homogenates.[6][7] Its exceptional sensitivity and selectivity, achieved through Multiple Reaction Monitoring (MRM), minimize interferences and often allow for simpler sample preparation techniques like protein precipitation.[8]

This guide provides detailed protocols for each of these powerful techniques, allowing researchers to select and implement the method best suited to their analytical challenges.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Expertise

This method relies on reversed-phase chromatography, where EMPA is separated on a non-polar stationary phase (C18) with a polar mobile phase. The key to successfully analyzing organic acids like EMPA is to suppress their ionization.[9] By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid group remains protonated (R-COOH). This neutral form is less polar and exhibits stronger retention on the C18 column, resulting in better peak shape and reproducibility. UV detection, typically performed around 210 nm where organic acids absorb, provides a robust and linear response for quantification.[2][10]

Detailed Experimental Protocol

A. Reagents and Materials

  • This compound (EMPA) reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Phosphoric acid (H₃PO₄), ACS grade

  • Standard volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE or Nylon)

B. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of EMPA reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

C. Sample Preparation (Simple Matrix, e.g., Reaction Mixture)

  • Dilute an aliquot of the sample with the mobile phase to bring the expected EMPA concentration within the calibration range.

  • Vortex to mix thoroughly.

  • Filter the diluted sample through a 0.22 µm syringe filter directly into an HPLC vial.

D. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: Isocratic elution using a mixture of 0.01 M KH₂PO₄ buffer (pH adjusted to 2.6 with H₃PO₄) and Acetonitrile (e.g., 60:40 v/v).[3] The exact ratio should be optimized for ideal retention time and separation.

  • Flow Rate: 1.0 mL/min.[2][9]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 210 nm.[9]

E. Data Analysis and System Validation

  • Generate a calibration curve by plotting the peak area of the EMPA standards against their known concentrations.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be >0.995.

  • Quantify EMPA in the unknown samples by interpolating their peak areas from the calibration curve.

  • Validate the method by assessing parameters like linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).[3]

HPLC-UV Workflow Diagram

HPLC_Workflow start Start sample_prep Sample Preparation (Dilution & Filtration) start->sample_prep hplc HPLC Separation (C18 Column, Isocratic) sample_prep->hplc uv_detect UV Detection (210 nm) hplc->uv_detect data_analysis Data Analysis (Calibration Curve) uv_detect->data_analysis report Report data_analysis->report

Caption: General workflow for the quantitative analysis of EMPA by HPLC-UV.

Typical Performance Characteristics
ParameterTypical Value
Linearity (r²)> 0.995
Range1 - 100 µg/mL
Limit of Quantification (LOQ)~0.5 - 1 µg/mL
Precision (%RSD)< 5%[3]
Accuracy (% Recovery)95 - 105%[3]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Expertise

GC-MS provides higher specificity than HPLC-UV. The core challenge for analyzing carboxylic acids like EMPA is their low volatility and high polarity, making them unsuitable for direct GC analysis. This is overcome by a derivatization step, most commonly silylation. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the acidic proton of the carboxylic acid to form a volatile trimethylsilyl (TMS) ester.[4] This TMS-derivatized EMPA is then readily analyzed by GC. The mass spectrometer, typically operating in electron ionization (EI) mode, fragments the molecule in a reproducible pattern, providing a "fingerprint" for confident identification. For quantification, Selected Ion Monitoring (SIM) is used to monitor specific, abundant fragment ions, dramatically increasing sensitivity and selectivity compared to a full scan.[11]

Detailed Experimental Protocol

A. Reagents and Materials

  • All reagents from Section 2.2.A

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine or Dichloromethane (DCM), anhydrous

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound or an analogue not present in the sample.

  • Nitrogen gas, high purity

B. Standard and Sample Preparation

  • Prepare EMPA calibration standards in a suitable solvent (e.g., methanol).

  • To 100 µL of each standard, sample, and blank, add the internal standard.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at ~50 °C.[4]

  • Derivatization: Add 50 µL of anhydrous DCM and 40 µL of MSTFA to the dried residue.[4]

  • Cap the vials tightly and heat at 70 °C for 1-2 hours to ensure complete derivatization.[4]

  • Cool to room temperature before GC-MS analysis.

C. Instrumentation and Conditions

  • GC-MS System: A standard GC system coupled to a single quadrupole mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless, 1 µL injection volume.

  • Oven Temperature Program: Start at 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, and hold for 5 min.[4] (This must be optimized).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Temperatures: Ion source at 230 °C, transfer line at 280 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor 2-3 characteristic ions for TMS-derivatized EMPA and the internal standard.

D. Data Analysis and System Validation

  • Identify the retention time and confirm the ion ratios for EMPA-TMS and the IS.

  • Generate a calibration curve by plotting the ratio of the EMPA-TMS peak area to the IS peak area against the concentration of the standards.

  • Quantify EMPA in samples using this ratio-based calibration.

GC-MS Workflow Diagram

GCMS_Workflow start Start sample_prep Sample Preparation (Add IS, Dry Down) start->sample_prep derivatization Derivatization (Silylation with MSTFA) sample_prep->derivatization gc GC Separation (DB-5ms Column) derivatization->gc ms_detect MS Detection (EI, SIM Mode) gc->ms_detect data_analysis Data Analysis (Internal Standard Method) ms_detect->data_analysis report Report data_analysis->report

Caption: General workflow for the quantitative analysis of EMPA by GC-MS.

Typical Performance Characteristics
ParameterTypical Value
Linearity (r²)> 0.99
Range0.1 - 25 µg/mL
Limit of Quantification (LOQ)~50 - 100 ng/mL
Precision (%RSD)< 10%
Accuracy (% Recovery)90 - 110%

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Expertise

This is the definitive method for quantifying EMPA in complex biological matrices at very low concentrations. The method leverages the separation power of HPLC (or UPLC for higher throughput) with the unparalleled sensitivity and selectivity of a triple quadrupole mass spectrometer.[6] Ionization is typically achieved using Electrospray Ionization (ESI) in negative mode, which is highly efficient for deprotonating carboxylic acids to form [M-H]⁻ ions. In the mass spectrometer, the first quadrupole (Q1) selects this specific precursor ion. The ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) selects a specific, stable product ion. This specific precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is monitored. This process is so selective that it virtually eliminates matrix interference, allowing for minimal sample cleanup.[7] A stable isotope-labeled internal standard (SIL-IS) of EMPA is the ideal choice to correct for matrix effects and variations in instrument response.

Detailed Experimental Protocol

A. Reagents and Materials

  • All reagents from Section 2.2.A

  • Formic acid, LC-MS grade

  • Stable Isotope-Labeled EMPA (e.g., EMPA-d₃) as internal standard (if available).

  • Biological matrix (e.g., human plasma, K₂EDTA)

B. Standard and Sample Preparation (Biological Matrix)

  • Prepare calibration standards by spiking known amounts of EMPA stock solution into the blank biological matrix.

  • Protein Precipitation: To a 50 µL aliquot of plasma sample, standard, or blank, add 150 µL of ice-cold acetonitrile containing the internal standard.[12]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Transfer the supernatant to a clean vial or 96-well plate.

  • Evaporate the solvent under nitrogen and reconstitute in 100 µL of the initial mobile phase.[13] This step helps to concentrate the sample and ensures compatibility with the LC mobile phase.

C. Instrumentation and Conditions

  • LC-MS/MS System: A UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: A typical gradient would be: 5% B held for 0.5 min, ramp to 95% B over 2 min, hold for 1 min, then return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Source: ESI, Negative Ion Mode.

  • MRM Transitions: These must be optimized by infusing a solution of EMPA and its SIL-IS into the mass spectrometer. A hypothetical transition for EMPA (MW 210.23) would be:

    • EMPA: Q1: m/z 209.2 → Q3: m/z [product ion]

    • EMPA-d₃ (IS): Q1: m/z 212.2 → Q3: m/z [product ion]

D. Data Analysis and System Validation

  • Integrate the peak areas for the EMPA and SIL-IS MRM transitions.

  • Generate a calibration curve by plotting the peak area ratio (EMPA/SIL-IS) against concentration. Use a weighted (1/x²) linear regression.

  • The method must be fully validated according to regulatory guidance (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, stability, and matrix effect.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep lc LC Separation (Gradient Elution) sample_prep->lc msms MS/MS Detection (ESI-, MRM Mode) lc->msms data_analysis Data Analysis (SIL-IS Method) msms->data_analysis report Report data_analysis->report

Caption: General workflow for the quantitative analysis of EMPA by LC-MS/MS.

Typical Performance Characteristics
ParameterTypical Value
Linearity (r²)> 0.995
Range0.1 - 500 ng/mL
Limit of Quantification (LOQ)< 0.1 ng/mL
Precision (%RSD)< 15% (<20% at LLOQ)[8]
Accuracy (% Bias)± 15% (± 20% at LLOQ)[8]

References

High-Yield Purification of 4-Ethoxy-3-methoxyphenylacetic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

4-Ethoxy-3-methoxyphenylacetic acid, a derivative of homovanillic acid, is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to high-yield purification techniques for this compound, focusing on methods that are both efficient and scalable. We will delve into the principles and detailed protocols for acid-base extraction, recrystallization, and column chromatography, offering insights grounded in established chemical principles to empower researchers in their purification endeavors.

The likely synthetic route to this compound involves the reaction of phenetole with dimethylformamide, followed by a reaction with chloroform, and subsequent hydrogenolysis. This pathway can introduce impurities such as unreacted starting materials (phenetole), intermediates like 4-ethoxybenzaldehyde and 4-ethoxy-alpha-hydroxyphenylacetic acid, and other side-products. The purification strategies outlined herein are designed to effectively remove these and other potential contaminants.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies.

PropertyValueSource
CAS Number 120-13-8[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Appearance White to off-white solid
Melting Point 122-124 °C
pKa ~4.35 (Predicted)
Solubility Soluble in organic solvents, limited solubility in water.

Purification Strategy Overview

Our multi-step purification strategy is designed to systematically remove different classes of impurities, culminating in a highly pure product. The workflow is as follows:

Purification_Workflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Removes basic and neutral impurities Recrystallization Recrystallization Extraction->Recrystallization Removes remaining organic impurities Chromatography Column Chromatography (Optional) Recrystallization->Chromatography For very high purity requirements Pure Pure Product (>99%) Recrystallization->Pure Chromatography->Pure

Caption: General purification workflow for this compound.

Method 1: Acid-Base Extraction

Principle

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[2] this compound, with its carboxylic acid functional group (pKa ~4.35), is acidic. It will react with a weak base, such as sodium bicarbonate, to form a water-soluble carboxylate salt.[3] Neutral organic impurities and basic impurities will remain in the organic phase. The aqueous layer containing the deprotonated product can then be separated and re-acidified to precipitate the purified carboxylic acid.[4]

Protocol

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • 5 M Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel. Use approximately 10-15 mL of solvent per gram of crude material.

  • Extraction with Weak Base: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.

  • Layer Separation: Allow the layers to separate. The aqueous layer (bottom layer, as it is denser) will contain the sodium salt of this compound. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add a fresh portion of saturated sodium bicarbonate solution to the organic layer in the separatory funnel and repeat the extraction process. This ensures complete transfer of the acidic product to the aqueous phase. Combine the aqueous extracts.

  • Backwash (Optional): To remove any entrained neutral impurities from the combined aqueous extracts, add a small amount of fresh diethyl ether to the flask containing the aqueous extracts, swirl gently, and then return the mixture to the separatory funnel. Allow the layers to separate and discard the organic layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M HCl dropwise while stirring until the solution becomes acidic (pH ~2), which will be indicated by the precipitation of a white solid. Check the pH with pH paper or a pH meter.

  • Isolation of Purified Product: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at a temperature below its melting point (e.g., 50-60 °C) until a constant weight is achieved.

Acid_Base_Extraction cluster_0 Organic Phase cluster_1 Aqueous Phase Start Crude Product in Organic Solvent Organic_Impurities Neutral & Basic Impurities in Organic Solvent Start->Organic_Impurities Remains in Organic Phase Aqueous_Salt Sodium 4-Ethoxy-3-methoxyphenylacetate Start->Aqueous_Salt + NaHCO₃ (aq) Precipitate Purified this compound (Solid) Aqueous_Salt->Precipitate + HCl (aq)

Caption: Workflow for acid-base extraction of this compound.

Method 2: Recrystallization

Principle

Recrystallization is a powerful technique for purifying solid organic compounds.[5] The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble at all temperatures (removed by hot filtration).

Solvent Selection

The choice of solvent is critical for a successful recrystallization. For carboxylic acids, polar solvents are generally good candidates.[5] Based on the properties of similar phenylacetic acid derivatives, a mixed solvent system often provides the best results.

Solvent/SystemRationaleExpected Outcome
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in water. A mixture allows for fine-tuning of the polarity to induce crystallization.High recovery of pure crystals.
Toluene A less polar solvent that may provide good differential solubility.Effective for removing more polar impurities.
Ethyl Acetate/Hexane A common mixed solvent system for compounds of intermediate polarity.Good for removing both polar and non-polar impurities.

A small-scale solvent screen should always be performed to determine the optimal solvent or solvent system.

Protocol

Materials:

  • Crude or partially purified this compound

  • Selected recrystallization solvent (e.g., ethanol and deionized water)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, to prevent solvent loss)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture to a gentle boil on a hot plate with stirring. Continue adding the hot solvent dropwise until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, add a slight excess of hot solvent to prevent premature crystallization and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: If using a mixed solvent system, add the second solvent (e.g., hot water) dropwise to the hot solution until the solution becomes slightly turbid. Then, add a few drops of the first solvent (ethanol) to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Recrystallization_Process Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (Optional) Dissolve->Hot_Filter Cool Slow Cooling Hot_Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Step-by-step workflow for the recrystallization process.

Method 3: Column Chromatography

Principle

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[6] For a polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable option. The separation is based on polarity; more polar compounds will have a stronger interaction with the polar silica gel and will elute later than less polar compounds.[7]

Mobile Phase Selection

The choice of the mobile phase (eluent) is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used. For acidic compounds, adding a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.

Recommended Starting Mobile Phase:

  • Hexane:Ethyl Acetate (70:30) + 0.5% Acetic Acid

The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. The ideal Rf value for the target compound on TLC is typically between 0.25 and 0.35.

Protocol

Materials:

  • Crude or partially purified this compound

  • Silica gel (for flash chromatography, 40-63 µm particle size)

  • Chromatography column

  • Mobile phase solvents (e.g., hexane, ethyl acetate, acetic acid)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Column Packing: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand. Prepare a slurry of silica gel in the initial mobile phase and pour it into the column, allowing it to pack evenly without air bubbles. Add another thin layer of sand on top of the packed silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample solution to the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions in separate tubes. The elution can be performed by gravity or by applying pressure (flash chromatography).

  • Monitoring the Separation: Monitor the separation by collecting small spots from the eluting fractions and running TLC plates. Visualize the spots under a UV lamp.

  • Combining Fractions: Combine the fractions that contain the pure product, as determined by TLC.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Troubleshooting

IssuePossible CauseSolution
Low recovery after recrystallization Too much solvent was used; the compound is significantly soluble in the cold solvent.Concentrate the mother liquor and attempt a second crop of crystals. Re-evaluate the solvent system.
Oiling out during recrystallization The melting point of the compound is lower than the boiling point of the solvent; the compound is precipitating too quickly.Use a lower boiling point solvent or a mixed solvent system. Ensure slow cooling.
Poor separation in column chromatography Inappropriate mobile phase polarity.Adjust the mobile phase composition based on TLC analysis. A gradient elution may be necessary.
Tailing of the spot on TLC/column The compound is interacting too strongly with the silica gel; ionization of the carboxylic acid.Add a small amount of acetic or formic acid to the mobile phase.

Conclusion

The purification of this compound to a high degree of purity is readily achievable through a systematic application of acid-base extraction, recrystallization, and, if necessary, column chromatography. The choice of method and specific conditions should be guided by the impurity profile of the crude material and the desired final purity. The protocols provided in this application note serve as a robust starting point for researchers to develop and optimize their purification processes, ultimately leading to high yields of a product that meets the stringent quality requirements for pharmaceutical development.

References

The Strategic Application of 4-Ethoxy-3-methoxyphenylacetic Acid as a Pivotal Intermediate in the Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Significance of a Versatile Building Block

4-Ethoxy-3-methoxyphenylacetic acid is an aromatic carboxylic acid that has emerged as a crucial intermediate in the landscape of medicinal chemistry and drug development.[1] Its structural architecture, featuring a catechol ether moiety, renders it an invaluable precursor in the synthesis of highly potent and selective phosphodiesterase-4 (PDE4) inhibitors.[2][3][4][5] This guide provides an in-depth exploration of the practical applications of this compound, offering detailed protocols and elucidating the scientific rationale behind its strategic use in the synthesis of next-generation anti-inflammatory therapeutics. The information presented herein is curated for researchers, medicinal chemists, and professionals in drug development, aiming to provide a comprehensive resource for the effective utilization of this versatile chemical intermediate.

The Central Role of the Catechol Ether Moiety in PDE4 Inhibition: A Mechanistic Perspective

Phosphodiesterase-4 (PDE4) is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP), a critical second messenger that modulates the activity of numerous immune cells.[6][7] By inhibiting PDE4, intracellular cAMP levels are elevated, leading to a downstream suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[7][8][9] This mechanism of action is the cornerstone of the therapeutic efficacy of PDE4 inhibitors in treating a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[7][10]

The 3-ethoxy-4-methoxyphenyl group, derived from this compound, is a privileged scaffold in the design of potent PDE4 inhibitors. This catechol ether moiety plays a critical role in anchoring the inhibitor to the active site of the PDE4 enzyme.[3] Specifically, the methoxy and ethoxy groups can form crucial interactions with hydrophobic pockets within the enzyme's binding site, contributing significantly to the inhibitor's potency and selectivity.[3] The strategic incorporation of this structural motif, facilitated by the use of this compound as a starting material, is a testament to the rational design principles that underpin modern drug discovery.

Application Note I: Synthesis of a Key Precursor for Roflumilast

Roflumilast is a potent and selective PDE4 inhibitor approved for the treatment of severe COPD.[9][10] The synthesis of Roflumilast involves the formation of an amide bond between a substituted benzoic acid and 3,5-dichloropyridin-4-amine. While Roflumilast itself contains a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl group, the fundamental synthetic strategy of activating a phenylacetic acid derivative for amidation is directly applicable. The following protocol details the conversion of a phenylacetic acid, exemplified by the structurally similar 4-methoxyphenylacetic acid, to its corresponding acid chloride, a highly reactive intermediate primed for amide bond formation.

Protocol 1: Synthesis of 4-Methoxyphenylacetyl chloride

This protocol outlines the activation of the carboxylic acid moiety to an acid chloride, a critical step for subsequent amidation reactions.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxyphenylacetic acid166.1778 g0.47
Thionyl chloride (SOCl₂)118.97200 mL-
Dimethylformamide (DMF)73.091 dropCatalytic

Procedure:

  • To a flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenylacetic acid (78 g, 0.47 mol).

  • Carefully add thionyl chloride (200 mL) to the flask.

  • Add one drop of dimethylformamide (DMF) to the reaction mixture to catalyze the reaction.

  • Heat the reaction mixture to 65°C for 4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of HCl and SO₂ gases.

  • After 4 hours, remove the excess thionyl chloride under vacuum.

  • The resulting residue is then distilled under vacuum (water aspirator) at 135°C to yield 4-methoxyphenylacetyl chloride as a red oil (75.9 g, 88% yield).[11][12]

Causality of Experimental Choices:

  • Thionyl Chloride: This is a common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion.

  • Dimethylformamide (DMF): DMF acts as a catalyst by forming a reactive Vilsmeier intermediate with thionyl chloride, which then facilitates the conversion of the carboxylic acid to the acid chloride.

  • Heating: The reaction is heated to increase the rate of reaction and ensure complete conversion.

  • Vacuum Distillation: This purification technique is used to isolate the desired acid chloride from any non-volatile impurities.

Application Note II: Synthesis of a Key Ketone Intermediate for Apremilast

Apremilast is an oral PDE4 inhibitor used in the treatment of psoriasis and psoriatic arthritis.[8][10] A key step in its synthesis involves the construction of a 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone core. The following protocol, adapted from a similar synthesis, details a robust method to produce this crucial intermediate.

Protocol 2: Preparation of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone

This protocol describes the synthesis of a key ketone intermediate, which can be further elaborated to form the core structure of Apremilast.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Dimethyl sulfone94.1323.38 g0.25
Tetrahydrofuran (THF)72.11330 mL-
n-Butyllithium (n-BuLi)64.0614.13 g0.22
3-Ethoxy-N,4-dimethoxy-N-methylbenzamide239.2722 g0.092
6N Hydrochloric acid (HCl)36.46As needed-
Dichloromethane (DCM)84.93As needed-
Toluene92.14As needed-

Procedure:

  • Dissolve dimethyl sulfone (23.38 g, 0.25 mol) in THF (330 mL) in a reaction flask and cool the solution to -75°C using a dry ice/acetone bath.

  • Add n-butyllithium (14.13 g, 0.22 mol) dropwise to the cooled solution over 30 minutes, maintaining the temperature between -70 and -75°C.

  • Stir the reaction mixture for 1 hour at -70 to -75°C.

  • Dissolve 3-Ethoxy-N,4-dimethoxy-N-methylbenzamide (22 g, 0.092 mol) in THF and add it dropwise to the reaction mixture over 20 minutes, maintaining the temperature between -70 and -75°C.

  • Stir the reaction for an additional 2 hours at -70 to -75°C.

  • Quench the reaction by carefully adding 6N HCl solution.

  • Extract the product with dichloromethane (DCM).

  • Concentrate the organic extracts.

  • Recrystallize the crude product from toluene to obtain 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone (17.5 g, 70% yield).[13]

Causality of Experimental Choices:

  • n-Butyllithium (n-BuLi): This strong organolithium base is used to deprotonate dimethyl sulfone, generating a nucleophilic carbanion.

  • Low Temperature (-75°C): The reaction is carried out at a very low temperature to control the reactivity of the highly basic n-butyllithium and to prevent side reactions.

  • Weinreb Amide (3-Ethoxy-N,4-dimethoxy-N-methylbenzamide): The use of a Weinreb amide as the electrophile is strategic. The N-methoxy-N-methylamide functionality is resistant to over-addition of the organolithium reagent, allowing for the clean formation of the ketone.

  • Acidic Quench: The addition of HCl neutralizes the reaction mixture and protonates any remaining anionic species.

  • Recrystallization: This is a standard purification technique to obtain the final product with high purity.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic logic, the following diagrams illustrate the key transformations described in the protocols.

Diagram 1: Activation of Phenylacetic Acid

Activation_of_Phenylacetic_Acid 4-Methoxyphenylacetic_acid 4-Methoxyphenylacetic Acid Acid_Chloride 4-Methoxyphenylacetyl chloride 4-Methoxyphenylacetic_acid->Acid_Chloride Activation SOCl2_DMF SOCl₂, DMF (cat.) 65°C Amidation_Target Amide Bond Formation (e.g., with 3,5-dichloropyridin-4-amine) Acid_Chloride->Amidation_Target Amidation

Diagram 2: Synthesis of Apremilast Ketone Intermediate

Apremilast_Intermediate_Synthesis cluster_reagents Reagents Dimethyl_Sulfone Dimethyl Sulfone Ketone_Intermediate 1-(3-Ethoxy-4-methoxyphenyl)- 2-(methylsulfonyl)ethanone Dimethyl_Sulfone->Ketone_Intermediate Nucleophilic Addition nBuLi 1. n-BuLi, THF -75°C Weinreb_Amide 2. 3-Ethoxy-N,4-dimethoxy- N-methylbenzamide Apremilast_Core Further Elaboration to Apremilast Ketone_Intermediate->Apremilast_Core Key Intermediate

Conclusion: A Cornerstone of Modern Medicinal Chemistry

This compound stands as a testament to the power of well-designed chemical intermediates in streamlining the synthesis of complex and impactful pharmaceutical agents. Its inherent structural features, particularly the catechol ether motif, are integral to the high-affinity binding of the resulting inhibitors to the PDE4 enzyme. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in their drug discovery and development endeavors. By understanding the "why" behind the "how," scientists can continue to innovate and refine the synthesis of novel therapeutics for the treatment of a myriad of inflammatory diseases.

References

Application Notes and Protocols: 4-Ethoxy-3-methoxyphenylacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Catechol Diether Motif

4-Ethoxy-3-methoxyphenylacetic acid, a derivative of homovanillic acid, is a valuable building block in medicinal chemistry, primarily recognized for its role as a precursor to potent and selective phosphodiesterase 4 (PDE4) inhibitors. The 3,4-dialkoxy substitution pattern on the phenyl ring is a critical pharmacophore found in numerous clinically significant anti-inflammatory agents. This guide provides a comprehensive overview of the applications of this compound, with a focus on its use in the synthesis of PDE4 inhibitors, including detailed protocols and the underlying scientific rationale.

The inhibition of PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), leads to an increase in intracellular cAMP levels. This elevation in cAMP has profound anti-inflammatory effects by suppressing the production of various pro-inflammatory mediators. Consequently, PDE4 inhibitors have emerged as a key therapeutic class for treating chronic inflammatory diseases such as chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.

Mechanism of Action: Targeting Phosphodiesterase 4 (PDE4)

PDE4 enzymes are predominantly expressed in immune and inflammatory cells. Their catalytic function is to hydrolyze the second messenger cAMP to its inactive form, 5'-AMP. By inhibiting this process, PDE4 inhibitors maintain elevated intracellular cAMP concentrations, which in turn activates protein kinase A (PKA). PKA activation leads to the phosphorylation and regulation of downstream targets, ultimately resulting in the suppression of inflammatory responses.

PDE4_Mechanism

The 3-ethoxy-4-methoxyphenyl group of inhibitors derived from the title compound plays a crucial role in binding to the active site of PDE4. This catechol diether moiety fits into a hydrophobic pocket within the enzyme's catalytic domain, contributing significantly to the inhibitor's potency and selectivity.

Application: Synthesis of N-Aryl-2-(4-ethoxy-3-methoxyphenyl)acetamides as PDE4 Inhibitors

A primary application of this compound is in the synthesis of N-aryl acetamides, a class of compounds that has demonstrated significant PDE4 inhibitory activity. The general synthetic approach involves the coupling of the carboxylic acid with a suitable aromatic amine. The choice of the aryl amine is critical for modulating the compound's potency, selectivity, and pharmacokinetic properties.

Rationale for Amide Coupling

The formation of an amide bond is a robust and versatile reaction in medicinal chemistry. In the context of PDE4 inhibitors, the amide linkage serves as a stable linker connecting the crucial 3,4-dialkoxyphenyl pharmacophore to another recognition element, often a substituted aromatic or heteroaromatic ring. This modular approach allows for the systematic exploration of structure-activity relationships (SAR).

experimental_workflow

Protocol: Synthesis of a Representative N-(pyridin-4-yl)-2-(4-ethoxy-3-methoxyphenyl)acetamide

This protocol describes a representative synthesis of an N-(pyridin-4-yl)acetamide derivative, a structural motif present in some PDE4 inhibitors.

Materials:

  • This compound

  • 4-Aminopyridine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes. The formation of the activated ester is typically observed by a slight color change.

  • Amine Addition: Add 4-aminopyridine (1.05 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(pyridin-4-yl)-2-(4-ethoxy-3-methoxyphenyl)acetamide.

Characterization of the Product

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide carbonyl stretch.

Structure-Activity Relationship (SAR) Insights

The design of potent and selective PDE4 inhibitors based on the this compound scaffold is guided by well-established SAR principles.

MoietyPositionStructural VariationImpact on ActivityRationale
Phenyl Ring3Methoxy groupCrucial for Potency The methoxy group often forms a key hydrogen bond with a conserved glutamine residue in the PDE4 active site.
Phenyl Ring4Ethoxy/other alkoxy groupsModulates Potency & Selectivity The ethoxy group occupies a hydrophobic pocket (Q2 pocket) in the active site. Variations in this group can fine-tune binding affinity and selectivity for different PDE4 isoforms.
Acetic AcidAmide NitrogenSubstituted aryl/heteroaryl ringDetermines Overall Profile This part of the molecule extends into the solvent-exposed region of the active site, and its nature significantly influences potency, selectivity, and pharmacokinetic properties.

Biological Evaluation: In Vitro PDE4 Inhibition Assay

The synthesized compounds should be evaluated for their ability to inhibit PDE4 activity. A common method is a cell-free enzymatic assay.

Principle:

The assay measures the conversion of cAMP to AMP by a recombinant human PDE4 enzyme. The amount of remaining cAMP is quantified, often using a competitive immunoassay or a fluorescence-based method.

Protocol Outline:

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human PDE4 (e.g., PDE4B or PDE4D) and cAMP at appropriate concentrations in assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., N-(pyridin-4-yl)-2-(4-ethoxy-3-methoxyphenyl)acetamide) in a suitable solvent (e.g., DMSO).

  • Assay Reaction: In a microplate, combine the PDE4 enzyme, the test compound at various concentrations, and initiate the reaction by adding cAMP. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period.

  • Detection: Stop the reaction and quantify the amount of remaining cAMP using a suitable detection kit (e.g., a FRET-based or ELISA-based kit).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Conclusion

This compound is a strategically important starting material in medicinal chemistry, offering a direct route to the synthesis of potent PDE4 inhibitors. The protocols and principles outlined in this guide provide a solid foundation for researchers engaged in the design and development of novel anti-inflammatory agents. The modular nature of the synthetic routes allows for extensive SAR exploration, paving the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

Application Notes & Protocols: The Role of Precursors in Pharmaceutical Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Foundational Role of Precursors in API Synthesis

In the landscape of pharmaceutical development, the synthesis of an Active Pharmaceutical Ingredient (API) is a meticulously planned journey from simple, commercially available chemicals to a complex, therapeutically active molecule. The starting point of this journey, where Good Manufacturing Practice (GMP) principles are first rigorously applied, is defined by the Key Starting Material (KSM) , also referred to as a Regulatory Starting Material (RSM).[1][2] A precursor, or KSM, is not merely a raw material; it is a compound that is incorporated as a significant structural fragment into the final API.[3][4] The selection and control of these precursors are of paramount importance, as they directly influence the quality, purity, and impurity profile of the final drug substance, and have significant ramifications for regulatory approval, manufacturing efficiency, and supply chain integrity.[1][5]

This guide provides an in-depth exploration of the strategic role of precursors in pharmaceutical synthesis. It moves beyond theoretical definitions to offer practical, field-proven insights and detailed protocols for the use of critical precursor classes in the synthesis of globally recognized pharmaceuticals. We will examine the causality behind synthetic choices, the validation of protocols, and the regulatory framework that governs the selection and justification of these foundational molecules.

Section 1: The Regulatory Landscape - Selecting and Justifying a Key Starting Material (KSM)

The selection of a KSM is a strategic decision that balances economic considerations with stringent regulatory expectations.[1] The International Council for Harmonisation (ICH) Q11 guideline provides a framework for this selection, emphasizing a science- and risk-based approach.[3][6] A manufacturer must provide a robust justification for their chosen starting materials to regulatory bodies like the FDA and EMA.[5][7]

Core Principles of KSM Selection (ICH Q11)

The justification for a proposed KSM rests on several key principles that must be holistically considered:

  • Structural Significance: The KSM must be incorporated as a "significant structural fragment" into the API, distinguishing it from reagents or solvents.[3][6]

  • Proximity to Final API: Generally, more synthetic steps between the KSM and the final API are preferred. This distance provides more opportunities to control and purge impurities, reducing the risk of carry-over into the drug substance.[3][6]

  • Impact on Impurity Profile: Manufacturing steps that are critical for controlling the API's impurity profile should be included within the GMP-controlled process, i.e., after the KSM has been introduced.[2][8]

  • Chemical Complexity: The KSM should be a well-characterized substance with a defined chemical structure and properties.[6][7] Unstable or poorly defined intermediates are generally not acceptable starting points.

  • Commercial Availability vs. Custom Synthesis: A distinction is made between a "commercially available" chemical (sold in a non-pharmaceutical market) and one that is "custom synthesized" specifically for the API process.[6][8] Custom-synthesized KSMs require a more extensive justification and demonstration of process control.

Impurity Profiling: A Critical Justification Component

A cornerstone of the KSM justification is the understanding and control of impurities.[2] Impurities can arise from the KSM itself or be generated during the synthesis.[9][10] A comprehensive impurity profiling strategy is therefore non-negotiable.

  • Fate and Purge Studies: It is essential to demonstrate how impurities from the starting material are either removed (purged) or transformed by subsequent reaction and purification steps.[2]

  • Analytical Control: Robust analytical methods must be in place to detect and quantify impurities in the starting material. These methods must be validated to ensure they are fit for purpose.[6]

  • Mutagenic Impurities: Special attention must be paid to potential mutagenic impurities (MIs). These must be controlled to much lower levels (e.g., 30% of the toxicology-based threshold) as defined in ICH M7, which often influences the choice of KSM and the design of the synthetic route.[7]

Parameter Key Consideration Regulatory Guideline
KSM Definition Incorporated as a significant structural fragment.ICH Q7, ICH Q11[3][5]
Number of Steps A greater number of steps post-KSM is generally preferred.ICH Q11[6]
Impurity Control Steps impacting the final impurity profile should be under GMP.ICH Q11, ICH Q3A[2][7]
Mutagenic Impurities Must be strictly controlled to toxicology-based thresholds.ICH M7[7]
Justification A holistic, science- and risk-based approach is required.ICH Q11[3][6]
Table 1: Summary of Key Regulatory Considerations for KSM Selection.

Section 2: Application Case Study 1 - Grignard Reagents as Workhorse Precursors

Grignard reagents (organomagnesium halides) are among the most powerful and versatile precursors in organic synthesis, celebrated for their ability to form new carbon-carbon bonds.[11] Their application is a cornerstone in the manufacture of numerous APIs.[12]

Synthesis of Ibuprofen via Grignard Carboxylation

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), can be synthesized via a classic route that employs a Grignard reagent in the key C-C bond-forming step to create the carboxylic acid moiety.[13][14]

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Grignard Reaction & API Formation KSM p-Isobutylacetophenone Intermediate1 1-(4-isobutylphenyl)ethanol KSM->Intermediate1 NaBH4 Methanol Intermediate2 1-Chloro-1-(4-isobutylphenyl)ethane Intermediate1->Intermediate2 Conc. HCl Grignard Grignard Reagent (Precursor) Intermediate2->Grignard Mg turnings Dry Ether/THF API Ibuprofen (Final API) Grignard->API 1. CO2 (dry ice) 2. H3O+ (workup) caption Workflow: Synthesis of Ibuprofen via a Grignard Precursor.

Caption: Workflow: Synthesis of Ibuprofen via a Grignard Precursor.

Protocol 2.1.1: Synthesis of Ibuprofen

This protocol outlines the conversion of 1-chloro-1-(4-isobutylphenyl)ethane into Ibuprofen.[14][15][16]

Materials:

  • 1-chloro-1-(4-isobutylphenyl)ethane (Intermediate 2)

  • Magnesium (Mg) turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 6M

  • Sodium bicarbonate solution, saturated

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.1 eq.) to the flask.

    • Add a solution of 1-chloro-1-(4-isobutylphenyl)ethane (1.0 eq.) in anhydrous ether/THF to the dropping funnel.

    • Add a small portion of the chloride solution to the magnesium to initiate the reaction (indicated by cloudiness and gentle bubbling). If the reaction does not start, a small crystal of iodine can be added as an initiator.

    • Once initiated, add the remaining chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution in an ice-water bath.

    • In a separate beaker, crush a significant excess of dry ice (solid CO₂).

    • Carefully and slowly, pour the Grignard solution onto the crushed dry ice with vigorous stirring. Causality Note: This ensures the Grignard reagent reacts with CO₂ rather than abstracting a proton from atmospheric moisture. A large excess of CO₂ is used to maximize the carboxylation reaction and minimize side reactions like ketone formation.

    • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding 6M HCl until the aqueous layer is acidic (pH ~1-2). This protonates the carboxylate salt and dissolves any unreacted magnesium.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Ibuprofen.

    • The final product can be purified by recrystallization.

Step Reactants Product Typical Yield Key Conditions
Reduction p-Isobutylacetophenone, NaBH₄1-(4-isobutylphenyl)ethanol>90%Methanol, 0°C to RT
Chlorination Alcohol intermediate, Conc. HCl1-Chloro-1-(4-isobutylphenyl)ethane~50-60%Vigorous shaking, RT[15]
Grignard + Carboxylation Chloro intermediate, Mg, CO₂Ibuprofen~25-50% (from chloride)[15]Anhydrous Ether/THF, Reflux
Table 2: Quantitative Data for a Laboratory-Scale Ibuprofen Synthesis.

Section 3: Application Case Study 2 - Chiral Precursors in Asymmetric Synthesis

Over half of all marketed drugs are chiral molecules, and often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.[17] This reality places enormous importance on asymmetric synthesis—methods that selectively produce a single enantiomer. The use of chiral precursors, either from a natural "chiral pool" or created through asymmetric catalysis, is a cornerstone of modern pharmaceutical development.[18]

Asymmetric Hydrogenation to Produce Chiral Alcohols

Chiral alcohols are vital building blocks for many APIs. Asymmetric hydrogenation of prochiral ketones, catalyzed by transition metal complexes with chiral ligands (e.g., Ru-BINAP), is a powerful and atom-economical method to produce these precursors with high enantiomeric excess (ee).[19][20]

G ProchiralKetone Prochiral Ketone (e.g., Acetophenone) ChiralAlcohol Chiral Alcohol (e.g., (R)-1-Phenylethanol) High Enantiomeric Purity ProchiralKetone->ChiralAlcohol Asymmetric Hydrogenation Catalyst Chiral Catalyst [RuCl2((R)-BINAP)]2NEt + (R,R)-DPEN Catalyst->ChiralAlcohol H2 H2 Gas (Hydrogen Source) H2->ChiralAlcohol caption Workflow: Asymmetric Hydrogenation for Chiral Alcohol Synthesis.

Caption: Workflow: Asymmetric Hydrogenation for Chiral Alcohol Synthesis.

Protocol 3.1.1: Asymmetric Hydrogenation of Acetophenone

This protocol describes a representative Noyori-type asymmetric hydrogenation to produce (R)-1-phenylethanol, a common chiral precursor.[21][22]

Materials:

  • Acetophenone

  • [RuCl₂((R)-BINAP)]₂NEt (Noyori catalyst precursor)

  • (R,R)-DPEN (1,2-diphenylethylenediamine)

  • 2-Propanol (solvent)

  • Potassium tert-butoxide (KOtBu) (base activator)

  • Hydrogen (H₂) gas

Procedure:

  • Catalyst Activation:

    • In a glovebox, charge a high-pressure reactor vessel with the ruthenium catalyst precursor (0.001 eq.), (R,R)-DPEN (0.001 eq.), and potassium tert-butoxide (0.02 eq.).

    • Add degassed 2-propanol.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex. Causality Note: The diamine and base are crucial for forming the active RuH₂ species, which operates via a metal-ligand bifunctional mechanism to transfer hydrogen to the ketone substrate.[22]

  • Hydrogenation Reaction:

    • Add a solution of acetophenone (1.0 eq.) in degassed 2-propanol to the reactor.

    • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

    • Purge the reactor several times with H₂ gas.

    • Pressurize the reactor to the desired pressure (e.g., 8-10 atm) and heat to the reaction temperature (e.g., 30-40°C).

    • Stir the reaction mixture vigorously. Monitor the reaction progress by analyzing aliquots via GC or HPLC to determine conversion and enantiomeric excess.

  • Work-up and Analysis:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • The residue can be purified by distillation or column chromatography to isolate the chiral alcohol.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Substrate Catalyst System S/C Ratio Pressure (atm) Yield (%) ee (%)
AcetophenoneRu/(S)-BINAP/(S,S)-DPEN20008>9999 (R)
2-AcetylthiopheneRu/(S,S)-BDMCH/(R,R)-DPEN100080>99>90 (S)[23]
4-ChromanoneMsDPEN–CpIr500015>9999[19]
*S/C = Substrate-to-Catalyst Ratio
Table 3: Representative Data for Asymmetric Hydrogenation of Ketones.

Section 4: Application Case Study 3 - Organoboron Precursors in Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forms C-C bonds between organoboron compounds (boronic acids or esters) and organohalides.[24] This reaction is exceptionally robust, tolerant of numerous functional groups, and widely used in the pharmaceutical industry to construct the biaryl skeletons common to many drugs.[25][26]

Suzuki Coupling in the Synthesis of a Ketoprofen Intermediate

Ketoprofen is an NSAID whose synthesis can involve the formation of a key benzophenone intermediate via a Suzuki coupling.[27] The boronic acid precursor is critical for this transformation.

Protocol 4.1.1: Suzuki Coupling for 3-Benzoylphenylboronic Acid Synthesis

This protocol describes the synthesis of a key intermediate for a ketoprofen analog, starting from 3-bromobenzoyl chloride and phenylboronic acid.[27]

Materials:

  • 3-Bromobenzoyl chloride

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst precursor)

  • SPhos (ligand)

  • Potassium phosphate (K₃PO₄) (base)

  • Toluene and Water (solvent system)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromobenzoyl chloride (1.0 eq.), phenylboronic acid (1.1 eq.), Pd(OAc)₂ (0.02 eq.), SPhos (0.04 eq.), and K₃PO₄ (3.0 eq.).

    • Causality Note: The phosphine ligand (SPhos) is crucial. It coordinates to the palladium center, stabilizing it, enhancing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[24]

  • Reaction Execution:

    • Add degassed toluene and water to the flask.

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product (3-benzoylphenylboronic acid) can be purified by column chromatography or recrystallization.

G cluster_0 Catalytic Cycle cluster_1 Overall Reaction Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal Ar'-B(OH)2 Base RedElim Reductive Elimination Complex Transmetal->RedElim RedElim->Pd0 Ar-Ar' ArylHalide Aryl Halide (R-X) plus + BoronicAcid Boronic Acid Precursor (R'-B(OH)2) Product Biaryl Product (R-R') BoronicAcid->Product Pd Catalyst, Base caption Logical Relationship: The Suzuki-Miyaura Catalytic Cycle.

Caption: Logical Relationship: The Suzuki-Miyaura Catalytic Cycle.

Conclusion

The strategic selection and application of precursors are fundamental to successful pharmaceutical drug synthesis. From the regulatory rigor of justifying a Key Starting Material based on ICH Q11 principles to the practical execution of complex chemical transformations, precursors dictate the efficiency, quality, and safety of the final API. The case studies presented—utilizing Grignard reagents for robust C-C bond formation, chiral catalysts for asymmetric synthesis, and organoboron compounds for versatile cross-coupling—illustrate the power and precision that precursor chemistry affords the modern medicinal chemist. A deep understanding of the causality behind protocol steps, coupled with robust analytical controls and a sound regulatory strategy, forms the self-validating system required for developing the medicines of tomorrow.

References

derivatization of 4-Ethoxy-3-methoxyphenylacetic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS Analysis of 4-Ethoxy-3-methoxyphenylacetic Acid

A Guide to Robust Derivatization for Pharmacokinetic and Metabolism Studies

Abstract & Introduction

This compound is a primary acidic metabolite of Mebeverine, an antispasmodic drug used to treat irritable bowel syndrome (IBS) and related intestinal disorders.[1][2][3] Accurate quantification of this metabolite in biological matrices is critical for pharmacokinetic, toxicological, and drug metabolism studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for such analyses. However, like most carboxylic acids, this compound is polar, exhibits strong intermolecular hydrogen bonding, and has low volatility, making it unsuitable for direct GC analysis.[4][5][6] Thermal decomposition and poor chromatographic peak shape are common without chemical modification.

Derivatization is a mandatory sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[6][7][8] This is achieved by replacing the active hydrogen of the carboxylic acid group with a non-polar moiety, which effectively masks its polar nature.[9][10] This application note provides two detailed, field-proven protocols for the derivatization of this compound: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylation using Pentafluorobenzyl Bromide (PFBBr). These methods are designed for researchers, scientists, and drug development professionals seeking reliable and reproducible quantification by GC-MS.

The Imperative of Derivatization: Scientific Principles

The core principle of derivatization for GC analysis is to transform polar functional groups into less polar, more volatile, and more thermally stable derivatives.[6][8] For a carboxylic acid, the primary target is the acidic proton of the carboxyl group (-COOH).

Silylation: The Workhorse Method

Silylation is the most prevalent derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[8][11]

  • Mechanism & Rationale: The reaction proceeds via a nucleophilic attack (SN2-type mechanism) from the carboxyl group onto the silicon atom of the silylating agent.[6][12] This conversion of the carboxylic acid to a TMS ester dramatically reduces hydrogen bonding capabilities, leading to a significant increase in volatility. Powerful silylating agents like BSTFA are highly effective and produce volatile by-products that typically do not interfere with the chromatography.[7][9] The inclusion of a catalyst, such as 1% Trimethylchlorosilane (TMCS), is often used to enhance the reactivity of the silylating agent, ensuring a complete and rapid reaction even with challenging analytes or trace amounts of moisture.

Alkylation with PFBBr: The High-Sensitivity Approach

Alkylation converts the carboxylic acid into an ester. Using Pentafluorobenzyl Bromide (PFBBr) is a specific, high-sensitivity alkylation strategy.[13]

  • Mechanism & Rationale: This reaction converts the analyte into its pentafluorobenzyl (PFB) ester. The reaction is a nucleophilic substitution where the carboxylate anion displaces the bromide ion from PFBBr.[14] This process is typically performed under basic conditions to deprotonate the carboxylic acid, thereby increasing its nucleophilicity.[15][16] The resulting PFB ester is not only volatile but also highly electron-capturing due to the five fluorine atoms. This property makes it exceptionally sensitive for detection by an Electron Capture Detector (ECD) and provides a characteristic mass spectrum with a prominent fragment ion (m/z 181), which is ideal for selective and sensitive detection in complex matrices using MS.[15][16]

Experimental Protocols

The following protocols provide step-by-step methodologies for the derivatization of this compound.

Overall Experimental Workflow

The logical flow from sample receipt to data analysis is critical for reproducible results.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Sample Dried Analyte or Evaporated Extract Protocol1 Protocol 1: Silylation (BSTFA + 1% TMCS) Sample->Protocol1 Choose Protocol Protocol2 Protocol 2: Alkylation (PFBBr) Sample->Protocol2 Choose Protocol GCMS GC-MS Injection & Analysis Protocol1->GCMS Protocol2->GCMS Data Data Interpretation (Chromatogram & Spectrum) GCMS->Data

Caption: General workflow for derivatization and analysis.

Materials and Reagents

Table 1: Required Materials and Reagents

Item Supplier/Grade Rationale
This compound Analytical Standard Grade High purity analyte for calibration and validation.
BSTFA + 1% TMCS Derivatization Grade (e.g., Sigma-Aldrich) Powerful silylating agent with catalyst for robust derivatization.[9]
Pentafluorobenzyl Bromide (PFBBr), 99% Derivatization Grade (e.g., Sigma-Aldrich) Forms highly sensitive derivatives for trace analysis.[15][16]
Ethyl Acetate Anhydrous, HPLC Grade Common solvent for silylation; must be dry to prevent reagent degradation.
Acetonitrile Anhydrous, HPLC Grade Common solvent for alkylation reactions.
Potassium Carbonate (K₂CO₃) Anhydrous Powder Base catalyst used to deprotonate the carboxylic acid in the PFBBr reaction.[17]
Nitrogen Gas (N₂) High Purity (99.999%) Used for solvent evaporation to prevent oxidation and moisture introduction.
GC Vials (2 mL) with PTFE-lined caps Amber Glass Inert reaction vessels that protect from light and prevent sample adsorption.
Heating Block or GC Oven --- Provides consistent and accurate temperature control for reactions.

| Micropipettes & Syringes | --- | For accurate liquid handling. |

Protocol 1: Silylation with BSTFA + 1% TMCS

This protocol is robust, fast, and suitable for a wide range of concentrations.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample containing this compound is completely dry. If the sample is in an aqueous solution, evaporate it to dryness under a gentle stream of nitrogen gas. Silylation reagents are highly sensitive to moisture.

  • Reagent Addition: To the dried residue in a 2 mL GC vial, add 100 µL of anhydrous ethyl acetate to dissolve the analyte. Subsequently, add 100 µL of BSTFA + 1% TMCS. A 2:1 molar excess of the derivatizing reagent to active hydrogens is recommended to drive the reaction to completion.[9]

  • Reaction Incubation: Securely cap the vial. Heat the mixture at 70°C for 30 minutes in a heating block or oven. This temperature and time are generally sufficient for complete derivatization of carboxylic acids.[9][18]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

G Analyte This compound R-COOH Product TMS Ester Derivative R-COO-Si(CH₃)₃ Analyte->Product 70°C, 30 min Reagent BSTFA CF₃CON[Si(CH₃)₃]₂ Reagent->Product

Caption: Silylation reaction of the target analyte with BSTFA.

Protocol 2: Alkylation with Pentafluorobenzyl Bromide (PFBBr)

This method is ideal for applications requiring very low limits of detection (LOD).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the dried analyte in 200 µL of anhydrous acetonitrile in a 2 mL GC vial.

  • Catalyst and Reagent Addition: Add approximately 5-10 mg of anhydrous potassium carbonate powder to the vial. This base is crucial for deprotonating the acid.[17] Add 50 µL of a 10% (v/v) PFBBr solution in acetonitrile.

  • Reaction Incubation: Securely cap the vial and heat the mixture at 60°C for 60 minutes . The reaction requires sufficient time for the nucleophilic substitution to complete.[14]

  • Reaction Quench and Extraction: After cooling to room temperature, add 500 µL of n-hexane and 500 µL of deionized water. Vortex thoroughly for 1 minute. This step partitions the PFB ester derivative into the organic (hexane) layer while the excess base and salts remain in the aqueous layer.

  • Sample Finalization: Carefully transfer the upper organic (hexane) layer to a new GC vial. Evaporate the hexane to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS injection.

G Analyte This compound R-COOH Product PFB Ester Derivative R-COO-CH₂C₆F₅ Analyte->Product 60°C, 60 min Reagent PFBBr C₆F₅CH₂Br Reagent->Product Base {K₂CO₃ (Base)} Base->Analyte

Caption: Alkylation reaction of the target analyte with PFBBr.

GC-MS Analysis Parameters

Optimal chromatographic and mass spectrometric conditions are essential for the successful analysis of the derivatized analyte. The following parameters serve as a validated starting point.

Table 2: Recommended GC-MS Operating Conditions

Parameter Setting Rationale
Gas Chromatograph
GC System Agilent 8890 GC or equivalent Standard, reliable platform for routine analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent A low-polarity 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatives.[19]
Injection Mode Splitless (1 µL injection volume) Maximizes analyte transfer to the column, essential for trace analysis.
Inlet Temperature 280°C Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/min Inert carrier gas providing good chromatographic efficiency.[19]
Oven Program Initial 120°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) A temperature ramp effectively separates the analyte from solvent and potential by-products.[19]
Mass Spectrometer
MS System Agilent 5977B MSD or equivalent Industry-standard single quadrupole mass spectrometer.
Ionization Mode Electron Impact (EI) at 70 eV Standard ionization technique that produces reproducible fragmentation patterns for library matching.[19]
Source Temperature 230°C Standard temperature to maintain ion source cleanliness and performance.[19]
Quadrupole Temp. 150°C Standard temperature for stable mass filtering.[19]
Acquisition Mode Full Scan (m/z 50-550) and/or SIM Full scan for qualitative identification; Selected Ion Monitoring (SIM) for quantitative analysis to maximize sensitivity.
SIM Ions (TMS) To be determined empirically: Target m/z for M⁺ and [M-15]⁺ Monitor the molecular ion and the characteristic loss of a methyl group.[20]

| SIM Ions (PFB) | m/z 181 , plus M⁺ and another characteristic fragment | m/z 181 corresponds to the stable [C₆F₅CH₂]⁺ ion, providing high selectivity and sensitivity. |

Expected Results and Troubleshooting

  • Successful Silylation (BSTFA): A successful derivatization will yield the TMS ester of this compound. The mass spectrum should exhibit a molecular ion (M⁺) and a prominent M-15 ion ([M-CH₃]⁺), which is characteristic of TMS derivatives.[20] The chromatogram should show a single, symmetrical peak.

  • Successful Alkylation (PFBBr): This will yield the PFB ester. The mass spectrum will be dominated by the highly stable pentafluorobenzyl cation at m/z 181 . This ion is an excellent choice for quantification in SIM mode.

  • Troubleshooting:

    • Low or No Product Peak: This may indicate incomplete derivatization. For silylation, ensure all materials are anhydrous and consider increasing reaction time or temperature. For alkylation, ensure the base is active and sufficient reaction time is allowed.[16]

    • Peak Tailing: While derivatization is designed to prevent this, persistent tailing could indicate active sites in the GC inlet liner or the front end of the column. Deactivated liners and column maintenance are recommended.

    • Extraneous Peaks: May result from sample matrix contaminants, reagent impurities, or side reactions. Always run a reagent blank to identify background signals.

Conclusion

The derivatization of this compound is an essential step for its reliable quantification by GC-MS. Silylation with BSTFA offers a rapid and robust method suitable for general applications. For analyses requiring maximum sensitivity, alkylation with PFBBr provides an excellent alternative, yielding a derivative with superior detection characteristics. The choice of method should be guided by the specific requirements of the study, such as required detection limits and sample matrix complexity. By following the detailed protocols and GC-MS parameters outlined in this note, researchers can achieve accurate and reproducible results in their drug metabolism and pharmacokinetic studies.

References

Application Note: A Comprehensive Guide to Developing High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Phenylacetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, experience-driven guide for developing robust and reliable HPLC methods for the quantification and separation of phenylacetic acid (PAA) and its structurally related derivatives. These compounds are prevalent in pharmaceuticals, environmental samples, and as metabolic byproducts, necessitating accurate analytical methods. This guide moves beyond rote protocols to explain the underlying chemical principles and strategic decisions that underpin successful method development, ensuring scientific integrity and transferability. We will cover critical aspects from initial column and mobile phase selection to method optimization and validation, grounded in established scientific literature and regulatory standards.

Introduction: The Analytical Challenge of Phenylacetic Acids

Phenylacetic acid and its derivatives are a class of aromatic carboxylic acids characterized by a phenyl group attached to an acetic acid moiety. Their polarity, pKa, and UV absorbance can vary significantly based on the substitution on the phenyl ring, presenting a unique challenge for chromatographic separation. A well-developed HPLC method is crucial for resolving the parent compound from its derivatives, impurities, or degradation products.

The fundamental goal is to achieve a state of controlled and predictable interaction between the analytes and the stationary phase, manipulated by the mobile phase. The principles of reversed-phase chromatography are particularly well-suited for these compounds.

Foundational Strategy: The Method Development Workflow

A systematic approach to method development is paramount. It minimizes trial-and-error and ensures the final method is robust and reliable. Our strategy is built upon understanding the analyte's physicochemical properties and leveraging them to make informed chromatographic choices.

Here is a visual representation of the logical workflow:

MethodDevelopmentWorkflow A Analyte Characterization (pKa, logP, UV λmax) B Initial Method Scouting A->B Informs C Column Selection (e.g., C18, C8) B->C D Mobile Phase Selection (Aqueous & Organic) B->D E Detector Settings (Wavelength) B->E F Optimization Phase C->F D->F E->F G Gradient & Flow Rate Tuning F->G Refine Resolution H pH & Buffer Adjustment F->H Improve Peak Shape I Method Validation G->I H->I J Final Method I->J Confirms Robustness ValidationParameters Core Validated HPLC Method Specificity Specificity Core->Specificity Linearity Linearity & Range Core->Linearity Accuracy Accuracy Core->Accuracy Precision Precision (Repeatability & Intermediate) Core->Precision LOD LOD / LOQ Core->LOD Robustness Robustness Core->Robustness

use of 4-Ethoxy-3-methoxyphenylacetic acid as a building block for protein degraders

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 4-Ethoxy-3-methoxyphenylacetic acid as a Versatile Building Block for Protein Degrader Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction to Targeted Protein Degradation (TPD)

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that moves beyond traditional occupancy-based inhibition. Instead of merely blocking a protein's function, TPD co-opts the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] The most prominent class of TPD agents are Proteolysis-Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of three key components: a "warhead" ligand that binds the target Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[5][6]

The Central Role of the Linker in PROTAC Design

The linker is far more than a passive tether; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[][8] Its length, rigidity, and chemical composition profoundly influence the geometry and stability of the ternary complex, which is essential for efficient ubiquitination.[5][8] Furthermore, the linker significantly impacts crucial drug-like properties such as solubility, cell permeability, and metabolic stability.[9] Consequently, the rational design and synthesis of linkers using versatile chemical building blocks are paramount to the development of successful protein degraders. Phenylacetic acid derivatives are valuable building blocks in this context, offering a robust carboxylic acid handle for chemical conjugation and a rigid phenyl core that can be strategically modified to fine-tune linker properties.[10][11]

Physicochemical Profile: this compound

This compound is an off-white, solid compound that serves as an excellent starting point for linker synthesis. Its carboxylic acid functionality is readily available for standard coupling reactions, while the substituted aromatic ring provides a scaffold for building linkers with defined spatial and electronic characteristics.

PropertyValueReference(s)
CAS Number 120-13-8[1]
Molecular Formula C₁₁H₁₄O₄[1]
Molecular Weight 210.23 g/mol [1]
Appearance Off-white powder[1]
Melting Point 122-124 °C[1]
Boiling Point 344.1 °C (Predicted)[1]
Product Family Protein Degrader Building Blocks[12]

Rationale for Application in Degrader Synthesis

The utility of this compound as a building block stems from several key structural features:

  • Reactive Handle: The carboxylic acid group is an ideal functional handle for forming stable amide bonds, the most common linkage in PROTAC synthesis.[13] It can be reliably coupled to amine-functionalized linkers or E3 ligase ligands using a wide array of well-established coupling reagents.

  • Structural Rigidity: The phenyl ring introduces a degree of rigidity into the linker, which can help pre-organize the PROTAC conformation and reduce the entropic penalty of forming the ternary complex. This can lead to improved binding affinity and degradation efficiency.[][14]

  • Modulation of Physicochemical Properties: The ethoxy and methoxy substituents on the phenyl ring increase the molecule's polarity and can form hydrogen bonds, potentially improving the solubility of the resulting PROTAC. This is a critical parameter, as many PROTACs suffer from poor solubility due to their high molecular weight.[9]

  • Vectorial Control: The defined ortho/meta substitution pattern on the phenyl ring provides a specific exit vector for the linker, allowing for precise control over the spatial orientation of the connected warhead and E3 ligase ligand.

General Workflow for Building Block Incorporation

The integration of this compound into a PROTAC molecule typically follows a modular, multi-step synthetic sequence. The core principle is the sequential coupling of the three main components (warhead, linker, and E3 ligase ligand). The workflow below illustrates how this building block is used to initiate the synthesis of a "partial PROTAC" — an E3 ligase ligand attached to a linker, ready for final conjugation to a warhead.

G cluster_0 Phase 1: Linker Elongation cluster_1 Phase 2: E3 Ligand Attachment BuildingBlock This compound Coupling Amide Coupling (HATU, DIPEA) BuildingBlock->Coupling AmineLinker Amine-Linker-PG (e.g., H₂N-PEG-Boc) AmineLinker->Coupling Intermediate1 Intermediate 1 (BuildingBlock-Linker-PG) Coupling->Intermediate1 Deprotection Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 Intermediate 2 (Amine-Linker-BuildingBlock) Deprotection->Intermediate2 Coupling2 Amide Coupling (HATU, DIPEA) Intermediate2->Coupling2 E3Ligand E3 Ligand-COOH (e.g., Pomalidomide-acid) E3Ligand->Coupling2 PartialPROTAC Partial PROTAC (E3-Linker-BuildingBlock) Coupling2->PartialPROTAC

Caption: General synthetic workflow for incorporating the building block.

Protocol: Amide Coupling for PROTAC Linker Elongation

This protocol details the synthesis of a PROTAC intermediate by coupling this compound with an amine-terminated, Boc-protected PEG linker. This reaction is a foundational step in building the final degrader molecule.

Principle and Reaction Scheme

The carboxylic acid is activated in situ using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient uronium-based coupling reagent.[13][15] In the presence of a non-nucleophilic base, DIPEA (N,N-Diisopropylethylamine), HATU forms a highly reactive OAt-active ester. This intermediate rapidly reacts with the primary amine of the linker to form a stable amide bond with minimal risk of side reactions or racemization.[16]

Caption: HATU-mediated coupling reaction scheme.
Materials and Reagents

ReagentGradeSupplier Example
This compound≥98%Sigma-Aldrich
Boc-NH-PEG₃-amine≥95%BroadPharm
HATU≥98% (TLC)Chem-Impex
N,N-Diisopropylethylamine (DIPEA)≥99.5% (anhydrous)Acros Organics
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Fisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Ethyl Acetate (EtOAc)ACS GradeVWR
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab Prepared
Brine (Saturated aq. NaCl)-Lab Prepared
Anhydrous Magnesium Sulfate (MgSO₄)-Sigma-Aldrich
TLC PlatesSilica Gel 60 F₂₅₄MilliporeSigma
Equipment
  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon balloon)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • LC-MS and NMR for analysis

Detailed Step-by-Step Procedure
  • Preparation: Under an inert atmosphere (N₂), add this compound (e.g., 210 mg, 1.0 mmol, 1.0 eq) to a dry round-bottom flask.

  • Dissolution: Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: To the solution, add Boc-NH-PEG₃-amine (291 mg, 1.1 mmol, 1.1 eq) followed by HATU (456 mg, 1.2 mmol, 1.2 eq).

  • Base Addition: Slowly add DIPEA (523 µL, 3.0 mmol, 3.0 eq) dropwise to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature.

In-Process Controls and Validation (QC Checkpoints)
  • Reaction Monitoring: Monitor the reaction progress every 30-60 minutes using Thin Layer Chromatography (TLC).

    • Mobile Phase: 50% Ethyl Acetate in Hexanes.

    • Visualization: UV light (254 nm).

    • Expected Result: The spot corresponding to the starting carboxylic acid (baseline or low Rf) should disappear and a new, higher Rf spot corresponding to the amide product should appear.

  • Confirmation: After ~2-4 hours, when the starting material is consumed, confirm product formation with LC-MS analysis.

    • Expected Mass [M+Na]⁺: Calculated for C₂₄H₃₈N₂O₇Na: 490.26. Found: ~490.3.

Work-up, Purification, and Characterization
  • Quenching & Dilution: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of Ethyl Acetate and 50 mL of water.

  • Aqueous Wash: Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL). This removes unreacted starting materials, HATU byproducts, and DIPEA salts.[15][16]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil/solid via flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes (e.g., 20% to 80%).

  • Characterization: Combine the pure fractions and concentrate to yield the final product as a clear oil or white solid. Confirm identity and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Inactive coupling reagent; insufficient base; wet solvent.Use fresh HATU; ensure DIPEA is in excess (3 eq); use freshly opened anhydrous DMF under an inert atmosphere.
Low Yield Product loss during aqueous work-up (if product is polar).Minimize water washes or perform a back-extraction of the aqueous layers with Ethyl Acetate or DCM.
Multiple Spots on TLC Side reactions; degradation of starting material.Ensure the reaction is not run for an excessively long time. Add the amine before adding HATU/DIPEA to minimize side reactions with the activated acid.

Conclusion

This compound is a highly effective and versatile building block for the synthesis of PROTAC linkers. Its readily functionalizable carboxylic acid handle allows for its incorporation using robust and high-yielding amide coupling protocols, such as the HATU-mediated method detailed here. The substituted phenyl core provides a means to introduce conformational rigidity and modulate physicochemical properties, which are critical parameters in the optimization of potent and drug-like protein degraders. By leveraging such building blocks, researchers can efficiently assemble diverse linker libraries to accelerate the discovery and development of novel therapeutics in the field of targeted protein degradation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Ethoxy-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Ethoxy-3-methoxyphenylacetic acid (EMPAA). This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This compound, a derivative of homovanillic acid, is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] This resource provides in-depth technical guidance and practical solutions to common challenges encountered during its preparation.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield

Potential Cause A: Incomplete reaction in the initial step (e.g., formylation, acetylation, or cyanomethylation).

  • Suggested Solution:

    • Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of the starting material. The reaction should not be quenched until the starting material is no longer visible on the TLC plate.[2]

    • Optimize Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature. However, be cautious of potential side reactions or product degradation at elevated temperatures.[3]

    • Reagent Quality: Ensure the purity and reactivity of your starting materials and reagents. For instance, in a Vilsmeier-Haack formylation, the phosphorus oxychloride and dimethylformamide should be of high purity.[4]

Potential Cause B: Side reactions competing with the desired transformation.

  • Suggested Solution:

    • Control Stoichiometry: Precise control over the molar ratios of reactants is crucial. For example, in reactions involving acylation, using a 1:1 molar ratio can prevent the formation of di-acylated byproducts.[3]

    • Temperature Control: Many side reactions are accelerated at higher temperatures. Maintaining the recommended reaction temperature is critical for minimizing unwanted byproducts.[2]

    • Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallics or strong bases, performing the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation or hydrolysis byproducts.[3]

Potential Cause C: Product loss during work-up and purification.

  • Suggested Solution:

    • Optimize Extraction: Ensure the pH of the aqueous layer is adjusted appropriately to maximize the partitioning of the desired product into the organic phase. For acidic products like EMPAA, acidifying the aqueous layer before extraction is essential.

    • Efficient Washing: Wash the organic layer with saturated sodium bicarbonate solution to remove acidic impurities and with brine to remove residual water and salts.[2]

    • Purification Technique: Recrystallization is a common method for purifying solid products.[3] Select an appropriate solvent system to maximize the recovery of pure EMPAA. Column chromatography can also be employed for more challenging separations.

Issue 2: Presence of Impurities in the Final Product

Potential Cause A: Unreacted starting materials.

  • Suggested Solution:

    • Reaction Monitoring: As mentioned previously, ensure the reaction goes to completion by monitoring with TLC.[3]

    • Stoichiometric Adjustments: A slight excess of one of the reactants can sometimes be used to drive the reaction to completion, but this must be done carefully to avoid complicating the purification process.[2]

Potential Cause B: Formation of byproducts.

  • Suggested Solution:

    • Identify the Byproduct: Use analytical techniques such as NMR, IR, and Mass Spectrometry to identify the structure of the major byproducts. Understanding the byproduct's structure can provide insights into the side reaction that is occurring.

    • Modify Reaction Conditions: Once the side reaction is identified, modify the reaction conditions (e.g., temperature, solvent, catalyst) to suppress it. For instance, in the Willgerodt-Kindler reaction, careful control of temperature and reactant ratios is necessary to avoid the formation of unwanted side products.[5][6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What are the common synthetic routes to prepare this compound?

There are several established synthetic routes to EMPAA, often starting from readily available precursors:

  • From 4-Ethoxy-3-methoxybenzaldehyde: This route typically involves the conversion of the aldehyde to an intermediate that can be subsequently transformed into the phenylacetic acid derivative. One such method involves reaction with chloroform under phase-transfer catalysis to form an alpha-hydroxy acid, followed by hydrogenolysis.[4]

  • From Vanillin: Vanillin (4-hydroxy-3-methoxybenzaldehyde) can be ethylated to give 4-ethoxy-3-methoxybenzaldehyde, which then follows the route mentioned above.

  • Via Nitrile Hydrolysis: Another common approach is the synthesis of 4-ethoxy-3-methoxyphenylacetonitrile, followed by hydrolysis to the carboxylic acid. The nitrile can be prepared from the corresponding benzyl halide.[7][8] This method is analogous to the synthesis of other phenylacetic acids.[9][10]

Q2: How can I improve the yield of the nitrile hydrolysis step?

The hydrolysis of 4-ethoxy-3-methoxyphenylacetonitrile to the corresponding carboxylic acid is a critical step. To improve the yield:

  • Choice of Acid or Base: Both acidic and basic conditions can be used for nitrile hydrolysis. For acid hydrolysis, a mixture of sulfuric acid and water is commonly employed.[8] For base hydrolysis, sodium hydroxide in an alcohol-water mixture is effective.[9] The choice may depend on the stability of other functional groups in the molecule.

  • Reaction Temperature and Time: The hydrolysis typically requires heating (reflux) for several hours.[8] Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid decomposition of the product.

  • Work-up Procedure: After hydrolysis, the reaction mixture needs to be carefully neutralized (if basic hydrolysis was used) and then acidified to precipitate the carboxylic acid. Thorough washing of the crude product is necessary to remove any inorganic salts.[7]

Q3: What is the Willgerodt-Kindler reaction and can it be used for this synthesis?

The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanamides or thioamides, which can then be hydrolyzed to carboxylic acids.[5][6] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine.[11][12]

For the synthesis of EMPAA, one could envision starting from 4'-ethoxy-3'-methoxyacetophenone. The reaction would proceed through a thioamide intermediate, which upon hydrolysis would yield the desired this compound. This method offers an alternative to routes starting from the corresponding benzaldehyde or benzyl cyanide.

Q4: What are the key analytical techniques to monitor the reaction and characterize the final product?

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any impurities.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl group of the carboxylic acid (typically appearing around 1700 cm⁻¹) and the O-H stretch.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point is a good indicator of the purity of the final solid product.

Experimental Protocols

Protocol 1: Hydrolysis of 4-Ethoxy-3-methoxyphenylacetonitrile

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-ethoxy-3-methoxyphenylacetonitrile in a mixture of ethanol and 10% aqueous sodium hydroxide solution.[9]

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted nitrile.

  • Acidify the aqueous layer with cold, dilute hydrochloric acid until the pH is acidic, which will cause the this compound to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., water or an ethanol/water mixture) to obtain the pure acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for Phenylacetic Acid Synthesis via Nitrile Hydrolysis

Starting MaterialReagentsTemperature (°C)Time (h)Yield (%)Reference
Benzyl CyanideH₂SO₄, H₂O, Acetic AcidRefluxNot specified>80[8]
p-MethoxyphenylacetonitrileNaOH, H₂O, EthanolRefluxNot specified87.1[9]
Benzyl CyanideHCl, H₂O951-5Not specified[7]

Visualizations

Diagram 1: General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Reactions cluster_2 Intermediate Steps cluster_3 Final Product SM1 4-Ethoxy-3-methoxybenzaldehyde R1 Oxidation / Rearrangement SM1->R1 SM2 4-Ethoxy-3-methoxyphenylacetonitrile R2 Hydrolysis SM2->R2 SM3 4'-Ethoxy-3'-methoxyacetophenone R3 Willgerodt-Kindler Reaction + Hydrolysis SM3->R3 I1 Work-up & Purification R1->I1 R2->I1 R3->I1 FP This compound I1->FP

Caption: A simplified workflow illustrating common synthetic routes to this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_No Incomplete Reaction Q1->A1_No No Q2 Are there significant byproducts? Q1->Q2 Yes S1 Increase reaction time/temp Monitor by TLC Check reagent quality A1_No->S1 End Yield Improved S1->End A2_Yes Side Reactions Q2->A2_Yes Yes Q3 Is product lost during work-up? Q2->Q3 No S2 Control stoichiometry Optimize temperature Use inert atmosphere A2_Yes->S2 S2->End A3_Yes Work-up/Purification Loss Q3->A3_Yes Yes Q3->End No S3 Optimize extraction pH Improve washing technique Select appropriate purification method A3_Yes->S3 S3->End

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: 4-Ethoxy-3-methoxyphenylacetic Acid Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for overcoming challenges in the purification of 4-Ethoxy-3-methoxyphenylacetic acid (CAS 120-13-8). This resource is designed for researchers, scientists, and drug development professionals who require this key building block in its purest form. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific experimental context.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the purification of this compound.

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route employed. However, common impurities often include unreacted starting materials (e.g., phenetole, 4-ethoxy-3-methoxybenzaldehyde), reagents from intermediate steps, or side-products from incomplete reactions. For instance, synthetic methods that proceed through a benzaldehyde intermediate may leave residual aldehyde. Routes involving cyanide hydrolysis may contain traces of the corresponding nitrile or amide intermediates.[1][2] A key strategy is to understand the full reaction sequence to anticipate what might be contaminating your crude product.

Q2: My crude product is a discolored solid or a sticky oil. What is the best initial purification strategy?

A2: For a carboxylic acid like this, an acid-base extraction is an exceptionally powerful first step. This technique leverages the acidic nature of your target compound to separate it from neutral or basic impurities. By dissolving the crude material in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide), the this compound is converted to its water-soluble carboxylate salt.[3] Neutral organic impurities will remain in the organic layer, which can be discarded. Subsequently, re-acidifying the aqueous layer with an acid like HCl will precipitate your purified product, which can then be collected by filtration.[4]

Q3: I'm attempting recrystallization, but my compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a few factors: the solution is too supersaturated, the rate of cooling is too rapid, or the presence of impurities is depressing the melting point of the mixture below the temperature of the solution.[5]

To resolve this, try the following:

  • Re-heat the mixture until the oil fully redissolves.

  • Add a small amount of additional hot solvent to decrease the saturation.

  • Cool the solution much more slowly. Allow it to cool to room temperature on the benchtop before moving it to an ice bath.

  • Try a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes faintly cloudy (turbid). Re-heat to clarify and then cool slowly. This often promotes better crystal formation.[6]

Q4: My yield after recrystallization is very low. What can I do to improve it?

A4: Low yield is a common frustration. The primary culprits are using too much solvent during dissolution or incomplete precipitation. To maximize your yield:

  • Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until it just dissolves.

  • Ensure complete precipitation by allowing sufficient time for cooling. After slow cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes before filtration.

  • Minimize transfers of the solid and ensure all material is scraped from the flask during filtration.

Q5: How can I remove stubborn colored impurities that persist after extraction and recrystallization?

A5: Persistent color often arises from highly conjugated, non-polar impurities. A common and effective method for their removal is treatment with activated carbon. After dissolving your crude product in a suitable solvent but before crystallization, add a small amount (typically 1-2% by weight) of activated carbon. Heat the mixture gently for 5-15 minutes. The colored impurities will adsorb onto the surface of the carbon. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon, and then proceed with the cooling and crystallization of the now decolorized solution.[7]

Q6: How do I know if my final product is pure?

A6: Purity should be assessed using a combination of analytical techniques.[8]

  • Melting Point: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities will cause the melting point to be depressed and broaden.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase HPLC method can separate the main compound from trace impurities, allowing for purity calculation based on peak area percentage.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure of your compound. The absence of signals corresponding to impurities is a strong indicator of high purity.[10]

General Purification & Troubleshooting Workflow

The purification of this compound is a systematic process. The following workflow diagram illustrates the decision-making process from crude material to a highly pure final product.

cluster_start Initial State cluster_purification Primary Purification cluster_analysis Purity Assessment cluster_secondary Secondary Purification cluster_end Final Product start Crude Product (Solid, Oil, or Discolored) extraction Acid-Base Extraction start->extraction Separate from neutral/ basic impurities recrystallization Recrystallization extraction->recrystallization If not colored decolorize Decolorize with Activated Carbon extraction->decolorize If colored purity_check Assess Purity (HPLC, NMR, MP) recrystallization->purity_check decolorize->recrystallization chromatography Column Chromatography purity_check->chromatography Purity Not OK end_product Pure Product (>99%) purity_check->end_product Purity OK chromatography->purity_check Re-assess

Caption: A general workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Recrystallization

This robust, two-stage protocol is highly effective for removing most common impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound (e.g., 10 g) in a suitable organic solvent like ethyl acetate or dichloromethane (100 mL) in a separatory funnel.

  • Basic Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.

    • Causality: The basic NaHCO₃ deprotonates the carboxylic acid, forming the sodium salt, which is soluble in the aqueous layer. Neutral impurities remain in the organic layer.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with another 50 mL of NaHCO₃ solution. Combine the aqueous extracts.

  • Organic Wash (Optional): If the crude product was particularly oily or discolored, the combined aqueous extracts can be washed with a small portion of the organic solvent (e.g., 20 mL) to remove any remaining neutral impurities. Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). A white precipitate of the purified product should form.[4]

    • Causality: The acid reprotonates the carboxylate salt, rendering the compound insoluble in water and causing it to precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 20 mL) to remove any inorganic salts.

  • Recrystallization: Transfer the damp solid to a clean Erlenmeyer flask. Add the chosen recrystallization solvent (see table below) in small portions while heating until the solid just dissolves.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum to a constant weight.

Data Presentation: Recommended Recrystallization Solvents
Solvent SystemTypeRationale & Comments
TolueneSingleGood for aromatic compounds. Dissolves the compound when hot, but has low solubility when cold.
Ethanol/WaterMixedDissolve in minimal hot ethanol (good solvent), then add hot water (poor solvent) dropwise until cloudy. Reheat to clarify, then cool. Excellent for tuning solubility.[11]
Ethyl Acetate/HexanesMixedSimilar principle to ethanol/water. Dissolve in ethyl acetate and add hexanes to induce crystallization.[6]
WaterSingleCan be effective if the compound has sufficient polarity, often yielding very pure crystals. However, dissolution may require high temperatures.[6]

Troubleshooting Recrystallization

cluster_oiling Oiling Out cluster_yield Low Yield cluster_crystals No Crystals Form start Problem Encountered During Recrystallization oil_out Compound separates as an oil start->oil_out low_yield Very little solid recovered start->low_yield no_xtal Solution remains clear upon cooling start->no_xtal oil_cause Cause: Cooling too fast? Too concentrated? Wrong solvent? oil_out->oil_cause oil_sol Solution: Reheat, add more solvent, cool slowly. Consider mixed-solvent system. oil_cause->oil_sol yield_cause Cause: Too much solvent used? Crystallization time too short? low_yield->yield_cause yield_sol Solution: Reduce solvent volume in future runs. Ensure complete cooling (ice bath). yield_cause->yield_sol xtal_cause Cause: Solution too dilute? No nucleation sites? no_xtal->xtal_cause xtal_sol Solution: Evaporate some solvent. Scratch flask with glass rod. Add a seed crystal. xtal_cause->xtal_sol

References

identification of common impurities in 4-Ethoxy-3-methoxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Ethoxy-3-methoxyphenylacetic acid. It is designed to help identify and resolve common issues related to impurities that may arise during the synthesis process.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide will focus on two common synthetic pathways and the potential impurities associated with each.

Section 1: Synthesis via Williamson Ether Synthesis of a Vanillate Intermediate

A prevalent method for synthesizing this compound involves the ethylation of a suitable vanillic acid derivative, followed by conversion of the carboxyl group to an acetic acid moiety. A typical sequence is the ethylation of ethyl vanillate, followed by hydrolysis of the resulting ester.

Visualizing the Pathway

Williamson Ether Synthesis Pathway cluster_0 Step 1: Ethylation cluster_1 Step 2: Hydrolysis cluster_impurities Potential Impurities Ethyl Vanillate Ethyl Vanillate Ethyl 4-Ethoxy-3-methoxybenzoate Ethyl 4-Ethoxy-3-methoxybenzoate Ethyl Vanillate->Ethyl 4-Ethoxy-3-methoxybenzoate EtBr, K2CO3, Acetone, Reflux I1 Unreacted Ethyl Vanillate Ethyl Vanillate->I1 Incomplete Step 1 Target_Molecule This compound Ethyl 4-Ethoxy-3-methoxybenzoate->Target_Molecule NaOH, H2O/EtOH, Reflux then H+ I2 Over-ethylated byproducts Ethyl 4-Ethoxy-3-methoxybenzoate->I2 Side Reaction I3 Incomplete Hydrolysis Product Ethyl 4-Ethoxy-3-methoxybenzoate->I3 Incomplete Step 2

Caption: Synthetic pathway via Williamson ether synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product shows a significant amount of a phenolic impurity. What is the likely cause?

A1: The most probable cause is incomplete ethylation of the starting material, ethyl vanillate. The Williamson ether synthesis is an SN2 reaction and can be sensitive to reaction conditions.[1][2]

  • Troubleshooting:

    • Reagent Quality: Ensure your ethylating agent (e.g., ethyl bromide or ethyl iodide) and base (e.g., potassium carbonate) are of high purity and anhydrous.

    • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to go to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Base Stoichiometry: Use a sufficient excess of the base to ensure complete deprotonation of the phenolic hydroxyl group.

Q2: I have an impurity with a higher molecular weight than my product. What could it be?

A2: This could be an over-ethylated byproduct. While the phenolic hydroxyl is the primary site of ethylation, under forcing conditions, the carboxylate group of the intermediate or final product could potentially be ethylated, leading to the formation of an ethyl ester.

  • Troubleshooting:

    • Control Reaction Conditions: Avoid excessive temperatures or prolonged reaction times after the consumption of the starting material.

    • Purification: These higher molecular weight impurities can often be removed by recrystallization or column chromatography.

Q3: My NMR spectrum shows residual ethyl ester signals even after hydrolysis. Why?

A3: This indicates incomplete hydrolysis of the ethyl 4-ethoxy-3-methoxybenzoate intermediate. Saponification of sterically hindered esters can sometimes be sluggish.

  • Troubleshooting:

    • Hydrolysis Conditions: Increase the reaction time, temperature, or the concentration of the base (e.g., NaOH or KOH) during the hydrolysis step.

    • Solvent: Ensure a suitable solvent system (e.g., a mixture of water and ethanol) is used to maintain the solubility of the ester.

Impurity Potential Source Recommended Analytical Technique
Ethyl vanillateIncomplete ethylationHPLC, LC-MS
Over-ethylated byproductsSide reaction during ethylationHPLC, LC-MS, NMR
Ethyl 4-ethoxy-3-methoxybenzoateIncomplete hydrolysisHPLC, GC-MS, NMR

Section 2: Synthesis via Vilsmeier-Haack Formylation of Phenetole

Another synthetic approach starts with phenetole (ethoxybenzene), proceeds through a formylation reaction, conversion to a mandelic acid derivative, and subsequent reduction.[3]

Visualizing the Pathway

Vilsmeier_Haack_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Conversion to Mandelic Acid Derivative cluster_2 Step 3: Reduction cluster_impurities Potential Impurities Phenetole Phenetole 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Phenetole->4-Ethoxybenzaldehyde POCl3, DMF I5 Ortho-isomer Phenetole->I5 Side Reaction in Step 1 Mandelic_Acid_Derivative 4-Ethoxy-α-hydroxyphenylacetic acid 4-Ethoxybenzaldehyde->Mandelic_Acid_Derivative CHCl3, NaOH, Phase Transfer Catalyst I4 Unreacted 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde->I4 Incomplete Step 2 Target_Molecule This compound Mandelic_Acid_Derivative->Target_Molecule H2, Pd/C I6 Over-reduction products Mandelic_Acid_Derivative->I6 Side Reaction in Step 3

Caption: Synthetic pathway via Vilsmeier-Haack formylation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing an isomeric impurity in my final product. What is its origin?

A1: The Vilsmeier-Haack reaction on phenetole can yield a mixture of para- and ortho-substituted benzaldehydes. While the para-isomer is typically major due to steric hindrance, the formation of the ortho-isomer is a common side reaction. This isomeric impurity can be carried through the subsequent reaction steps.

  • Troubleshooting:

    • Reaction Conditions: Carefully control the temperature of the Vilsmeier-Haack reaction; lower temperatures often favor higher para-selectivity.

    • Purification of Intermediate: It is highly recommended to purify the 4-ethoxybenzaldehyde intermediate by distillation or crystallization to remove the ortho-isomer before proceeding to the next step.

Q2: My final product is contaminated with a carbonyl-containing compound. What is it?

A2: This is likely unreacted 4-ethoxybenzaldehyde from the second step. The conversion to the mandelic acid derivative may not have gone to completion.

  • Troubleshooting:

    • Phase Transfer Catalyst: Ensure the phase transfer catalyst is active and used in the correct amount.

    • Reaction Monitoring: Monitor the disappearance of the aldehyde by TLC or GC-MS.

Q3: I see byproducts that suggest over-reduction. How can I avoid this?

A3: The hydrogenolysis of the α-hydroxy group in the mandelic acid derivative is the desired reaction. However, under harsh conditions, the aromatic ring can also be partially or fully reduced.

  • Troubleshooting:

    • Catalyst Loading: Use a moderate amount of the palladium catalyst.

    • Hydrogen Pressure and Temperature: Avoid high hydrogen pressures and elevated temperatures. The reaction should be carefully monitored.

Impurity Potential Source Recommended Analytical Technique
2-Ethoxybenzaldehyde and its derivativesSide reaction in Vilsmeier-HaackHPLC, GC-MS, NMR
4-EthoxybenzaldehydeIncomplete reaction in step 2HPLC, GC-MS
Ring-reduced byproductsOver-reduction in step 3GC-MS, LC-MS, NMR

Section 3: Analytical Methodologies for Impurity Profiling

Accurate identification and quantification of impurities are essential. The following are recommended starting points for analytical method development.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of this compound and its potential impurities.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and any isolated impurities.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆)

  • Expected ¹H NMR signals for this compound (in CDCl₃):

    • ~1.4 ppm (triplet, 3H, -OCH₂CH ₃)

    • ~3.6 ppm (singlet, 2H, -CH ₂COOH)

    • ~3.8 ppm (singlet, 3H, -OCH ₃)

    • ~4.0 ppm (quartet, 2H, -OCH ₂CH₃)

    • ~6.8-6.9 ppm (multiplet, 3H, Ar-H )

    • ~10-12 ppm (broad singlet, 1H, -COOH )

Mass Spectrometry (MS)

Coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is invaluable for identifying the molecular weights of impurities.[4][5]

  • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes is recommended to detect a wide range of potential impurities.

References

optimization of reaction conditions for synthesizing 4-Ethoxy-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-ethoxy-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our focus is on a reliable and commonly employed synthetic pathway, offering insights into potential challenges and their solutions to optimize your experimental outcomes.

Synthesis Overview: A Three-Step Pathway from Isovanillin

The synthesis of this compound is most effectively approached through a three-step sequence starting from the readily available isovanillin (3-hydroxy-4-methoxybenzaldehyde). This pathway is favored for its relatively mild conditions and the avoidance of highly toxic reagents like sodium cyanide in the final stages. The overall transformation is as follows:

  • Ethylation of Isovanillin: The phenolic hydroxyl group of isovanillin is ethylated to yield 3-ethoxy-4-methoxybenzaldehyde.

  • Conversion to Nitrile: The resulting aldehyde is then converted into the corresponding 4-ethoxy-3-methoxyphenylacetonitrile.

  • Hydrolysis to Carboxylic Acid: The final step involves the hydrolysis of the nitrile to afford the target molecule, this compound.

This guide will dissect each of these stages, providing a detailed experimental protocol and addressing common issues that may arise.

Part 1: Detailed Experimental Protocols

Step 1: Synthesis of 3-Ethoxy-4-methoxybenzaldehyde

This initial step involves a standard Williamson ether synthesis. The choice of base and ethylating agent can be critical for achieving a high yield and purity.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
Isovanillin152.1515.2 g1.0
Potassium Carbonate (K₂CO₃)138.2120.7 g1.5
Ethyl Bromide (Bromoethane)108.9716.3 g (11.0 mL)1.5
Acetone58.08200 mL-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (15.2 g, 0.1 mol) and acetone (200 mL).

  • Stir the mixture to dissolve the isovanillin.

  • Add potassium carbonate (20.7 g, 0.15 mol).

  • Slowly add ethyl bromide (11.0 mL, 0.15 mol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 56 °C) and maintain for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The starting material (isovanillin) should be consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from ethanol or a mixture of ethanol and water to yield pure 3-ethoxy-4-methoxybenzaldehyde as a white to off-white crystalline solid.

Step 2: Synthesis of 4-Ethoxy-3-methoxyphenylacetonitrile

This transformation converts the aldehyde to a nitrile, which serves as the direct precursor to the final carboxylic acid. The method described here involves the formation of an oxime followed by dehydration.[1]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
3-Ethoxy-4-methoxybenzaldehyde180.2018.0 g1.0
Hydroxylamine Hydrochloride (NH₂OH·HCl)69.498.3 g1.2
Sodium Hydroxide (NaOH)40.004.8 g1.2
Acetic Anhydride ((CH₃CO)₂O)102.0930.6 g (28.3 mL)3.0
Water18.02As needed-
Dichloromethane (CH₂Cl₂)84.93As needed-

Procedure:

Part A: Oximation

  • In a 250 mL round-bottom flask, dissolve 3-ethoxy-4-methoxybenzaldehyde (18.0 g, 0.1 mol) in 100 mL of ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium hydroxide (4.8 g, 0.12 mol) in 50 mL of water.

  • Add the hydroxylamine solution to the aldehyde solution and stir at room temperature for 1-2 hours.

  • Monitor the formation of the oxime by TLC.

  • Once the reaction is complete, the oxime may precipitate. If so, collect it by filtration. Otherwise, proceed to the next step with the reaction mixture.

Part B: Dehydration

  • To the oxime (or the reaction mixture from the previous step), cautiously add acetic anhydride (28.3 mL, 0.3 mol).

  • Heat the mixture to reflux (around 130-140 °C) for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Stir vigorously for 30 minutes. The product should precipitate as a solid.

  • Collect the solid by filtration and wash it thoroughly with water.

  • The crude nitrile can be purified by recrystallization from ethanol.

Step 3: Hydrolysis of 4-Ethoxy-3-methoxyphenylacetonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the ether groups.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolar Equivalents
4-Ethoxy-3-methoxyphenylacetonitrile191.2319.1 g1.0
Sodium Hydroxide (NaOH)40.0012.0 g3.0
Ethanol46.07100 mL-
Water18.02100 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a reflux condenser, combine 4-ethoxy-3-methoxyphenylacetonitrile (19.1 g, 0.1 mol), sodium hydroxide (12.0 g, 0.3 mol), ethanol (100 mL), and water (100 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the evolution of ammonia gas (use wet pH paper to test).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol by rotary evaporation.

  • Dilute the remaining aqueous solution with 100 mL of water.

  • Wash the aqueous solution with a non-polar solvent like dichloromethane (2 x 50 mL) to remove any unreacted nitrile or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • The product will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as a mixture of ethyl acetate and hexane.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Step 1: Ethylation of Isovanillin

  • Q1: My ethylation reaction is very slow or incomplete, even after extended refluxing. What could be the issue?

    A1: There are several potential causes for incomplete ethylation:

    • Inactive Base: Potassium carbonate can be hygroscopic. Ensure you are using a freshly opened or properly stored anhydrous base. You can also gently heat the K₂CO₃ under vacuum before use to drive off any moisture.

    • Insufficient Base: A molar excess of the base (at least 1.5 equivalents) is recommended to ensure complete deprotonation of the phenolic hydroxyl group.

    • Poor Solvent Quality: The presence of water in the acetone can hinder the reaction. Use anhydrous acetone for best results.

    • Inefficient Stirring: A heterogeneous mixture requires vigorous stirring to ensure proper contact between the reactants.

    • Alternative Reagents: If issues persist, consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF), although this requires more stringent anhydrous techniques. Alternatively, using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) with aqueous NaOH can also be effective.[2]

  • Q2: I am observing multiple spots on my TLC plate after the ethylation reaction. What are the likely side products?

    A2: The primary side product is likely unreacted isovanillin. However, other possibilities include:

    • Products of Aldehyde Reactions: Under basic conditions, the aldehyde functional group can potentially undergo side reactions, although this is less common under these conditions.

    • Impure Starting Materials: Ensure the purity of your isovanillin and ethyl bromide.

    • Purification: Careful recrystallization is usually sufficient to remove unreacted starting material and minor impurities.

Step 2: Conversion to Nitrile

  • Q3: The yield of my nitrile is low. Where might I be losing product?

    A3: Low yields in this two-part step can occur at either the oximation or the dehydration stage:

    • Incomplete Oximation: Ensure the pH for the oximation is appropriate. The reaction is typically carried out under mildly basic or neutral conditions.

    • Inefficient Dehydration: Acetic anhydride is a common and effective dehydrating agent for this conversion. Ensure it is of good quality. The reaction requires elevated temperatures (reflux) to proceed efficiently.

    • Alternative Dehydration Methods: Other dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride (TFAA) can be used, but these may require different reaction conditions and workup procedures.

    • Product Loss During Workup: The product is a solid, but ensure it fully precipitates during the aqueous workup. Cooling the mixture can improve precipitation.

  • Q4: The dehydration step with acetic anhydride is messy and gives a dark-colored product. How can I improve this?

    A4: The reaction with acetic anhydride at high temperatures can sometimes lead to charring or polymerization, especially if impurities are present.

    • Temperature Control: While reflux is necessary, avoid excessive heating.

    • Purity of Oxime: If possible, isolating and purifying the intermediate oxime before dehydration can lead to a cleaner reaction.

    • Decolorization: If the final nitrile is colored, you can try dissolving it in a suitable solvent and treating it with activated charcoal before recrystallization.

Step 3: Hydrolysis of Nitrile

  • Q5: The hydrolysis is taking a very long time, and I'm not seeing complete conversion. How can I speed it up?

    A5: Nitrile hydrolysis can be slow. To drive the reaction to completion:

    • Increase Temperature: Ensure a steady reflux is maintained.

    • Increase Base Concentration: Using a higher concentration of NaOH can accelerate the reaction.

    • Co-solvent: The use of a co-solvent like ethanol helps to solubilize the organic nitrile in the aqueous base, improving reaction rates.

    • Microwave Irradiation: If available, microwave-assisted synthesis can significantly reduce the reaction time for nitrile hydrolysis.

  • Q6: My final product is contaminated with a neutral compound. What is it likely to be?

    A6: The most common neutral contaminant is the intermediate amide (4-ethoxy-3-methoxyphenylacetamide).

    • Incomplete Hydrolysis: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is not allowed to go to completion, the amide may be isolated.

    • Solution: To hydrolyze the remaining amide, you can subject the crude product to the hydrolysis conditions again for a longer period or under more forcing conditions (e.g., higher temperature or more concentrated base). The basic wash during the workup is designed to separate the acidic product from any neutral starting material or amide intermediate.

Part 3: Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use a different ethylating agent for the first step?

    • Yes, diethyl sulfate is another common ethylating agent. It is often more reactive than ethyl bromide but is also more toxic and requires careful handling. The reaction conditions may need to be adjusted accordingly.

  • FAQ 2: Is it necessary to isolate the intermediate oxime in Step 2?

    • While not strictly necessary, isolating and purifying the oxime can lead to a cleaner dehydration reaction and a higher purity of the final nitrile. If you are struggling with the purity of the nitrile, this is a recommended troubleshooting step.

  • FAQ 3: What are the key safety precautions for this synthesis?

    • Ethyl Bromide: This is a volatile and potentially carcinogenic alkylating agent. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

    • Acetic Anhydride: This is corrosive and a lachrymator. Handle with care in a fume hood.

    • Sodium Hydroxide and Hydrochloric Acid: These are corrosive. Wear gloves and eye protection. The acidification of the basic solution is exothermic and should be done slowly and with cooling.

    • Ammonia Evolution: The hydrolysis of the nitrile in Step 3 releases ammonia gas, which is toxic and has a strong odor. The reaction should be performed in a well-ventilated fume hood.

  • FAQ 4: What analytical techniques are recommended for monitoring the reactions and characterizing the products?

    • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction step.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for confirming the structure of the intermediates and the final product.

    • Infrared (IR) Spectroscopy: Useful for identifying key functional group transformations, such as the disappearance of the -OH stretch in Step 1, the appearance of the -C≡N stretch in Step 2, and the appearance of the broad -OH and C=O stretches of the carboxylic acid in Step 3.

    • Melting Point: A good indicator of the purity of the solid intermediates and the final product.

Part 4: Visualizations

Experimental Workflow

G cluster_0 Step 1: Ethylation cluster_1 Step 2: Nitrile Formation cluster_2 Step 3: Hydrolysis isovanillin Isovanillin reagents1 Ethyl Bromide, K₂CO₃, Acetone reflux1 Reflux (6-8h) reagents1->reflux1 workup1 Filter, Evaporate, Recrystallize reflux1->workup1 aldehyde 3-Ethoxy-4-methoxybenzaldehyde workup1->aldehyde oximation Oximation (NH₂OH·HCl, NaOH) aldehyde->oximation dehydration Dehydration (Acetic Anhydride, Reflux) oximation->dehydration workup2 Aqueous Workup, Filter, Recrystallize dehydration->workup2 nitrile 4-Ethoxy-3-methoxyphenylacetonitrile workup2->nitrile hydrolysis Basic Hydrolysis (NaOH, H₂O/EtOH, Reflux) nitrile->hydrolysis workup3 Evaporate EtOH, Acidify (HCl), Filter, Recrystallize hydrolysis->workup3 final_product This compound workup3->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting

G cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Low Yield Incomplete Reaction cause1 Poor Reagent Quality low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Incorrect Stoichiometry low_yield->cause3 cause4 Insufficient Reaction Time low_yield->cause4 cause5 Inefficient Mixing low_yield->cause5 cause6 Presence of Water low_yield->cause6 impure_product Impure Product Side Reactions impure_product->cause1 impure_product->cause2 impure_product->cause4 sol1 Use Anhydrous Reagents/Solvents cause1->sol1 sol6 Purify Intermediates cause1->sol6 sol2 Verify Temperature Control cause2->sol2 sol3 Recalculate Reagent Amounts cause3->sol3 sol4 Monitor Reaction by TLC cause4->sol4 sol5 Improve Stirring cause5->sol5 cause6->sol1

Caption: Troubleshooting logic for common synthesis problems.

References

Technical Support Center: A Guide to Preventing Degradation of 4-Ethoxy-3-methoxyphenylacetic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Ethoxy-3-methoxyphenylacetic acid (CAS No. 120-13-8). This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the integrity of this compound in solution. Inconsistent results in experimental assays can often be traced back to the degradation of key reagents. This guide offers troubleshooting advice and validated protocols to ensure the stability and reproducibility of your work.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when working with this compound solutions.

Q1: What are the primary causes of this compound degradation in solution? The molecular structure, featuring an electron-rich aromatic ring with two ether linkages (ethoxy and methoxy), makes it susceptible to a few key degradation pathways. The primary causes are oxidation, particularly from dissolved oxygen or exposure to air, and photodegradation from exposure to UV or ambient light. Extreme pH conditions may also pose a risk to the ether and carboxylic acid functional groups over extended periods.

Q2: My solution of this compound has turned a pale yellow/brown. Is it still usable? A color change is a strong indicator of oxidative degradation. The electron-rich phenyl ring is prone to oxidation, which can generate chromophoric (color-absorbing) byproducts. We strongly advise against using a discolored solution, as the presence of degradation products and a reduced concentration of the active compound will compromise your experimental results. The solution should be discarded and prepared fresh following the protocols in this guide.

Q3: What is the best solvent to use for this compound? this compound is a solid that is readily soluble in organic solvents but has limited solubility in water.[1] For most biological experiments, the recommended approach is to first prepare a high-concentration stock solution in an anhydrous, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your assay system.

Q4: How should I store my solutions to ensure maximum stability? For optimal stability, solutions should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at low temperatures.

  • Short-Term Storage (1-7 days): Store at 2-8°C.

  • Long-Term Storage (>1 week): Aliquot into single-use volumes and store at -20°C or, ideally, -80°C. Avoid repeated freeze-thaw cycles.

Section 2: Troubleshooting Guide

This guide addresses specific problems, explains the underlying chemical principles, and provides actionable solutions.

Problem: Inconsistent Potency or Activity in Assays
  • Symptoms: You observe diminishing effects of the compound over time or significant variability between experiments run on different days using the "same" solution.

  • Underlying Cause: This is a classic sign of compound degradation. The effective concentration of this compound in your solution is decreasing over time. The likely culprit is slow oxidation or photodegradation, which may not be visually apparent in the early stages. The presence of ether groups on the benzene ring makes it susceptible to the formation of reactive oxygen species, leading to degradation.

  • Solution:

    • Prepare Fresh Solutions: For the most sensitive assays, always prepare the final working solution fresh from a frozen, concentrated stock on the day of the experiment.

    • Implement Quality Control: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to verify the purity of your solution before use, especially if a stock has been stored for an extended period. A stable solution will show a single major peak with a consistent area, while a degraded solution will show a decrease in the main peak's area and the appearance of new peaks corresponding to degradation products.[2]

    • Inert Atmosphere: When preparing stock solutions, gently bubble argon or nitrogen gas through the solvent before adding the compound. This process, known as sparging, removes dissolved oxygen, a key reactant in oxidative degradation.

Problem: Solution Appears Cloudy or Contains Precipitate
  • Symptoms: Upon dilution into an aqueous buffer or media, your solution becomes cloudy, or a precipitate forms over time.

  • Underlying Cause: This is typically a solubility issue, not a degradation issue. This compound has limited aqueous solubility.[1] When a concentrated organic stock solution is diluted into an aqueous medium, the compound can crash out if its concentration exceeds its solubility limit in the final solvent mixture.

  • Solution:

    • Check Solubility Limits: Ensure your final working concentration is below the compound's solubility limit in the aqueous buffer. You may need to perform a solubility test for your specific conditions.

    • Modify Dilution Protocol: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously. This helps to disperse the compound rapidly and prevent localized areas of high concentration that can initiate precipitation.

    • Use a Co-solvent: If solubility remains an issue, consider including a small percentage of a biocompatible co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous medium, if your experimental system permits.

Section 3: Visual Guides & Key Data

Hypothesized Degradation Pathways

The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure. The primary threats are oxidation and photodegradation.

cluster_degradation Degradation Triggers main This compound (Stable) oxidized Oxidative Byproducts (e.g., quinones, ring-opened species) (Loss of Activity) main->oxidized Oxidation photodegraded Photodegradation Products (Loss of Activity) main->photodegraded Photolysis O2 Oxygen (O₂) O2->oxidized Light Light (UV/Visible) Light->photodegraded

Caption: Hypothesized degradation pathways for this compound.

Recommended Stability Parameters

The table below summarizes the key parameters for preparing and storing solutions to minimize degradation.

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSO or DMFHigh dissolving power and miscibility with aqueous buffers. Anhydrous grade minimizes water-related side reactions.
Solvent Preparation Sparge with inert gas (N₂ or Ar) for 5-10 minutes before use.Removes dissolved oxygen, a primary driver of oxidative degradation.
Container Clear glass vial for weighing, amber glass vial for storage.Amber glass blocks UV and visible light, preventing photodegradation.
Atmosphere Flush headspace of the storage vial with N₂ or Ar before sealing.Replaces oxygen in the headspace, further protecting the solution from oxidation.
Short-Term Storage 2-8°C, protected from light.Slows reaction kinetics for up to one week.
Long-Term Storage -80°C, in single-use aliquots.Virtually halts chemical degradation. Aliquoting prevents contamination and freeze-thaw cycles that can introduce moisture and oxygen.

Section 4: Experimental Protocols

Protocol 1: Preparation of a Stabilized Concentrated Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a stock solution with enhanced stability for long-term storage.

  • Materials:

    • This compound (solid)[3]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Inert gas source (Argon or Nitrogen) with tubing

    • Sterile, amber glass vial with a PTFE-lined screw cap

    • Analytical balance and weighing paper

    • Micropipettes

  • Procedure:

    • Calculate the required mass of the compound. For 1 mL of a 100 mM solution (MW ≈ 210.23 g/mol ), you will need 21.02 mg.

    • Weigh the solid compound accurately on an analytical balance and transfer it to the amber vial.

    • In a separate container, dispense the required volume of anhydrous DMSO (e.g., 1 mL).

    • Sparge the DMSO by gently bubbling inert gas through it for 5-10 minutes to remove dissolved oxygen.

    • Add the sparged DMSO to the amber vial containing the compound.

    • Mix thoroughly by vortexing until the solid is completely dissolved.

    • Flush the headspace of the vial with the inert gas for 15-20 seconds to displace the air.

    • Immediately seal the vial tightly with the PTFE-lined cap.

    • Label the vial clearly with the compound name, concentration, solvent, and date.

    • For long-term storage, aliquot into smaller, single-use volumes (e.g., 50 µL) in amber microcentrifuge tubes, flush with inert gas, and store at -80°C.

Protocol 2: Workflow for a Basic Stability Assessment via HPLC-UV

This workflow allows you to empirically determine the stability of your compound under your specific experimental conditions.

A 1. Prepare Solution (Follow Protocol 1) B 2. Create T=0 Sample (Dilute aliquot to working conc. & inject immediately) A->B C 3. Aliquot & Store (Divide solution into different storage conditions) A->C H 5. Compare Peak Areas (Calculate % remaining vs. T=0) B->H Baseline (100%) D Condition 1: RT, Ambient Light C->D E Condition 2: RT, Dark C->E F Condition 3: 4°C, Dark C->F G 4. Analyze at Time Points (e.g., 24h, 48h, 1 week) D->G E->G F->G G->H

Caption: Experimental workflow for assessing solution stability.

  • Objective: To quantify the degradation of this compound over time under various storage conditions.

  • Methodology:

    • Prepare a solution of the compound in your solvent of choice as described in Protocol 1.

    • Time Zero (T=0) Analysis: Immediately after preparation, dilute a small aliquot to a suitable concentration for HPLC analysis and inject it. Record the peak area of the parent compound. This serves as your 100% reference.[2]

    • Set Conditions: Aliquot the remaining solution into separate vials for each test condition (e.g., Room Temperature/Light, Room Temperature/Dark, 4°C/Dark, -20°C/Dark).

    • Time-Course Analysis: At predetermined time points (e.g., 6h, 24h, 72h, 1 week), remove an aliquot from each condition, dilute it in the same manner as the T=0 sample, and analyze it by HPLC.

    • Data Analysis: For each time point and condition, calculate the percentage of the compound remaining by comparing its peak area to the T=0 peak area: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%

By implementing these protocols and understanding the chemical vulnerabilities of this compound, you can significantly enhance the reliability and reproducibility of your research.

References

Technical Support Center: Resolving Solubility Issues with 4-Ethoxy-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Ethoxy-3-methoxyphenylacetic acid (CAS No. 120-13-8). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming common solubility challenges encountered during experimentation. As Senior Application Scientists, we have synthesized the following information to ensure your success.

Understanding the Solubility Profile of this compound

This compound is an aromatic carboxylic acid derivative. Its molecular structure, containing both a polar carboxylic acid group and a relatively non-polar phenyl ring with ethoxy and methoxy substituents, dictates its solubility behavior. The predicted pKa of the carboxylic acid group is approximately 4.35. This means that in aqueous solutions with a pH below 4.35, the compound will be predominantly in its neutral, less soluble form. Above this pH, it will be in its deprotonated, more soluble salt form.

Factors Influencing Solubility:
  • pH: The single most critical factor for aqueous solubility.

  • Solvent Polarity: A balance of polar and non-polar characteristics is needed for effective dissolution.

  • Temperature: Solubility often increases with temperature, although this is not always the case and can sometimes lead to precipitation upon cooling.

  • Physical Form: The compound is typically an off-white powder. The particle size and crystallinity can affect the rate of dissolution.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions regarding the solubilization of this compound.

Q1: Why is my this compound not dissolving in neutral water?

Answer: The low aqueous solubility in neutral water is expected due to the acidic nature of the carboxylic acid group. At a neutral pH of 7, which is significantly above the pKa of ~4.35, the molecule will be deprotonated. However, the non-polar phenyl ring with its ether linkages limits its overall water solubility even in the salt form. For a structurally similar compound, homovanillic acid, the water solubility is reported to be 17 mg/mL, which is considered soluble[1][2]. To enhance the solubility of this compound in aqueous solutions, a slight increase in pH can be beneficial.

Q2: What is the best organic solvent for preparing a concentrated stock solution?

Answer: Based on the solubility of structurally similar compounds, polar aprotic solvents are excellent choices for preparing high-concentration stock solutions. For instance, homovanillic acid is soluble in DMF and DMSO at 30 mg/mL and in ethanol at 10 mg/mL[3]. 4-Methoxyphenylacetic acid is highly soluble in ethanol (567.64 g/L) and methanol (690.36 g/L)[4]. Therefore, for this compound, we recommend starting with:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

It is crucial to prepare a high-concentration stock in one of these solvents and then dilute it into your aqueous experimental buffer.

Q3: My compound precipitated when I diluted the DMSO stock solution into my aqueous buffer. What went wrong?

Answer: This is a common issue when the final concentration in the aqueous buffer exceeds the compound's solubility limit in that specific medium. Here’s a troubleshooting workflow:

  • Check the Final Concentration: You may be trying to achieve a concentration that is too high for the aqueous buffer. Try a lower final concentration.

  • Adjust the pH of the Aqueous Buffer: As this is an acidic compound, slightly increasing the pH of your final buffer (e.g., to pH 7.5-8.0) can significantly improve solubility by ensuring the carboxylic acid is in its deprotonated, more soluble salt form.

  • Use a Co-solvent: If your experimental system allows, having a small percentage of an organic co-solvent (like DMSO or ethanol) in the final aqueous solution can help maintain solubility. Always check the tolerance of your assay (e.g., cell line) to the specific co-solvent.

  • Sonication: Gentle sonication can help to break up particles and increase the rate of dissolution.

  • Warming: Gently warming the solution (e.g., to 37°C) can also aid in dissolution. However, be mindful of the compound's stability at higher temperatures and the potential for precipitation upon cooling to room temperature.

Q4: Can I dissolve this compound directly in a phosphate-buffered saline (PBS) solution?

Answer: Direct dissolution in PBS at a high concentration may be challenging. While PBS has a pH of around 7.4, which is above the pKa of the compound, the solubility might still be limited. It is highly recommended to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the PBS. This method ensures better dispersion and a more accurate final concentration.

Estimated Solubility of this compound in Various Solvents

The following table provides an estimated solubility profile based on the known solubility of structurally analogous compounds. These values should be used as a starting point for your experiments.

SolventTypeExpected SolubilityRationale / Analog Data
Water (pH 7.4)Polar ProticLow to ModerateHomovanillic acid is soluble at 17 mg/mL.[1][2]
DMSOPolar AproticHighHomovanillic acid is soluble at 30 mg/mL.[3]
DMFPolar AproticHighHomovanillic acid is soluble at 30 mg/mL.[3]
EthanolPolar ProticHighHomovanillic acid is soluble at 10 mg/mL[3]; 4-methoxyphenylacetic acid is highly soluble.[4]
MethanolPolar ProticHigh4-methoxyphenylacetic acid is highly soluble.[4]
AcetonitrilePolar AproticModerateGeneral solvent for moderately polar compounds.
HexaneNon-polarInsolubleThe carboxylic acid group makes it insoluble in non-polar solvents.
TolueneNon-polarLowThe aromatic ring may provide some minimal solubility.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Add Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mM).

  • Dissolve: Vortex the solution for 30-60 seconds. If necessary, gently warm the vial to 37°C in a water bath or sonicate for 5-10 minutes until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. Before use, thaw the solution and ensure the compound is fully dissolved.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Thaw Stock Solution: Thaw your concentrated stock solution and bring it to room temperature. Ensure it is fully dissolved.

  • Pre-warm Buffer: Warm your aqueous buffer (e.g., PBS or cell culture medium) to room temperature or 37°C.

  • Dilution: While vortexing the aqueous buffer, add the required volume of the stock solution dropwise to achieve the final desired concentration. This rapid mixing helps to prevent localized precipitation.

  • Final Check: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, you may need to lower the final concentration or adjust the pH of the buffer.

Visualization of Key Concepts

pH-Dependent Solubility of Carboxylic Acids

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH R-COOH (Protonated, Neutral) Less Soluble in Water Equilibrium Low_pH->Equilibrium High_pH R-COO⁻ + H⁺ (Deprotonated, Ionic) More Soluble in Water Equilibrium->High_pH

Caption: The equilibrium between the protonated and deprotonated forms of a carboxylic acid is pH-dependent.

Troubleshooting Workflow for Solubility Issues

G Start Start: Compound does not dissolve CheckSolvent Is the solvent appropriate? (e.g., DMSO, Ethanol for stock) Start->CheckSolvent YesSolvent Yes CheckSolvent->YesSolvent Yes NoSolvent No CheckSolvent->NoSolvent No CheckConcentration Is the concentration too high? YesSolvent->CheckConcentration ChangeSolvent Choose a recommended organic solvent NoSolvent->ChangeSolvent ChangeSolvent->Start YesConcentration Yes CheckConcentration->YesConcentration Yes NoConcentration No CheckConcentration->NoConcentration No LowerConcentration Lower the concentration YesConcentration->LowerConcentration CheckAqueous Is this an aqueous dilution? NoConcentration->CheckAqueous LowerConcentration->Start YesAqueous Yes CheckAqueous->YesAqueous Yes NoAqueous No CheckAqueous->NoAqueous No AdjustpH Increase pH of aqueous buffer (e.g., to pH 7.5-8.0) YesAqueous->AdjustpH ApplyEnergy Apply gentle heat (37°C) or sonication NoAqueous->ApplyEnergy UseCosolvent Consider a co-solvent in the final solution AdjustpH->UseCosolvent AdjustpH->ApplyEnergy Success Success: Compound Dissolved ApplyEnergy->Success Reassess Re-evaluate experiment or consult further ApplyEnergy->Reassess Still not dissolved

References

troubleshooting ambiguous peaks in NMR spectra of 4-Ethoxy-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting ambiguous peaks in the Nuclear Magnetic Resonance (NMR) spectra of 4-Ethoxy-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to help you navigate common and complex spectral challenges. Our approach is rooted in explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Section 1: Foundational Knowledge & The Ideal Spectrum

Before troubleshooting, it's crucial to establish a baseline. Understanding the expected NMR spectrum of a pure sample is the first step in identifying anomalies.

Q1: What is the expected ¹H NMR spectrum for pure this compound?

Answer:

The structure of this compound contains several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The complexity of the aromatic region is a common source of ambiguity.

  • Aromatic Region (approx. 6.80-6.95 ppm): The three protons on the phenyl ring form a complex spin system. Due to their similar electronic environments, their signals are often close together and may overlap, appearing as a multiplet.

  • Carboxylic Acid Proton (-COOH): This proton is acidic and labile. Its chemical shift is highly variable and depends on factors like solvent, concentration, and temperature.[1] It often appears as a broad singlet anywhere from 10-12 ppm, or it may not be visible at all due to exchange with residual water in the solvent.

  • Methylene Protons (-CH₂-COOH): These two protons adjacent to the carbonyl group and the aromatic ring typically appear as a sharp singlet around 3.60 ppm.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group also appear as a sharp singlet, typically around 3.85 ppm.

  • Ethoxy Protons (-OCH₂CH₃): This group gives rise to two signals: a quartet for the methylene (-OCH₂-) protons around 4.05 ppm and a triplet for the methyl (-CH₃) protons around 1.40 ppm, with a typical coupling constant (³JHH) of ~7 Hz.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Abbreviation Predicted Chemical Shift (ppm) Multiplicity Integration
Ethoxy MethylH-c~1.40Triplet (t)3H
MethyleneH-α~3.60Singlet (s)2H
MethoxyH-d~3.85Singlet (s)3H
Ethoxy MethyleneH-b~4.05Quartet (q)2H
AromaticH-Ar~6.80 - 6.95Multiplet (m)3H
Carboxylic Acid-COOH10.0 - 12.0 (variable)Broad Singlet (br s)1H

Note: Predicted shifts are based on standard substituent effects and data from analogous compounds like 4-methoxyphenylacetic acid.[2] Actual values may vary based on solvent and experimental conditions.

Section 2: Common Peak Ambiguities & First-Line Troubleshooting

This section addresses the most frequently encountered issues that can lead to spectral ambiguity.

Q2: My aromatic proton signals are clumped together into an uninterpretable multiplet. How can I resolve them?

Answer:

This is the most common issue for this molecule. The electronic similarity of the three aromatic protons leads to minimal chemical shift dispersion, causing signal overlap.[3]

Causality: In standard solvents like deuterated chloroform (CDCl₃), the shielding effects are not distinct enough to separate the signals of the three adjacent aromatic protons.

Troubleshooting Workflow:

  • Change the NMR Solvent: This is the most effective first step. Using an aromatic solvent like benzene-d₆ or pyridine-d₅ can induce Aromatic Solvent-Induced Shifts (ASIS) .[4] These solvents interact with the solute, creating a different local magnetic environment that often enhances chemical shift dispersion, spreading the overlapping signals apart.[3][5][6]

  • Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher-field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the separation between peaks in Hz, often clarifying the multiplet structure.

Experimental Protocol 1: Resolving Overlap with an Aromatic Solvent
  • Sample Removal: Carefully evaporate the current NMR solvent (e.g., CDCl₃) from your sample under a gentle stream of nitrogen or by using a rotary evaporator.

  • Dissolution: Add ~0.6 mL of benzene-d₆ to the NMR tube.

  • Mixing: Cap the tube and invert it several times to ensure the sample is fully dissolved. Gentle vortexing may be used if necessary.

  • Acquisition: Re-acquire the ¹H NMR spectrum. Compare the aromatic region to the spectrum obtained in the previous solvent. You should observe a significant change in the chemical shifts and potentially resolved multiplets.[4]

Q3: I see a broad, rolling peak in my spectrum that shifts between experiments. What is it and how can I confirm its identity?

Answer:

A broad, variable peak is characteristic of an exchangeable proton, such as the one in the carboxylic acid group (-COOH) or residual water in the solvent.[1] Its chemical shift is highly sensitive to concentration, temperature, and hydrogen bonding.[7][8]

Confirmation Method: The D₂O Shake

This simple experiment confirms the presence of an exchangeable proton (OH, NH, or COOH) by replacing it with deuterium, which is not observed in ¹H NMR.

Experimental Protocol 2: D₂O Shake for Exchangeable Proton Identification
  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Add one drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube securely and shake it for 1-2 minutes to facilitate the proton-deuterium exchange.

  • Re-acquire Spectrum: Run the ¹H NMR experiment again.

  • Analyze: The peak corresponding to the carboxylic acid proton should significantly diminish or disappear entirely.[3] A new, potentially broad peak for HDO may appear, typically around 4.7 ppm in CDCl₃.

Q4: I have unexpected sharp singlets or multiplets in my spectrum. What are they?

Answer:

These are most likely impurities. The source can be residual solvents from your purification process or unreacted starting materials/byproducts from the synthesis.

Troubleshooting Strategy:

  • Identify Residual Solvents: Compare the chemical shifts of the unknown peaks to standard NMR solvent impurity tables. Common culprits include ethyl acetate (quartet at ~4.12 ppm, singlet at ~2.05 ppm, triplet at ~1.26 ppm), dichloromethane (singlet at ~5.30 ppm), and acetone (singlet at ~2.17 ppm).[9]

  • Review the Synthesis: Consider the reagents used to synthesize this compound. For example, if synthesized from vanillin, you might see impurities related to it or subsequent reagents.[10][11]

  • Spiking Experiment: If you suspect a specific impurity (e.g., a starting material), add a very small amount of that pure compound to your NMR tube. If the intensity of an unknown peak increases, you have confirmed its identity.

Section 3: Advanced Techniques for Resolving Complex Ambiguities

If first-line troubleshooting fails to resolve overlapping signals, particularly in the aromatic region, several advanced NMR experiments can provide definitive assignments. These techniques are invaluable for establishing connectivity between protons.[12]

Q5: Solvent changes were insufficient. What advanced experiments can definitively assign my aromatic protons?

Answer:

When signals are severely overlapped, 1D and 2D correlation experiments are necessary to map the proton connectivity network.

1. Homonuclear Decoupling (1D Experiment) This is a targeted experiment to prove a direct coupling relationship.[13] You irradiate a specific proton's frequency; if another proton is coupled to it, its multiplet will collapse into a simpler pattern (e.g., a doublet of doublets becomes a doublet).[14] This is a quick way to confirm which protons are adjacent on the aromatic ring.

2. COSY (2D Correlation Spectroscopy) COSY is the workhorse for mapping proton-proton couplings.[15] It generates a 2D map where the diagonal contains the normal 1D spectrum, and off-diagonal cross-peaks connect protons that are directly coupled (typically through 2-3 bonds).[16][17] For your aromatic system, you would expect to see cross-peaks connecting adjacent protons.

3. TOCSY (2D Total Correlation Spectroscopy) TOCSY is an extension of COSY. It reveals correlations between all protons within a coupled spin system, not just direct neighbors.[16] In the case of this compound, a TOCSY experiment would ideally show cross-peaks between all three aromatic protons, confirming they belong to the same isolated spin system.

Logical Workflow for Advanced Experiments

The choice of experiment depends on the specific question you are trying to answer.

G start Overlapping Aromatic Signals Persist q1 Do you suspect a specific H-H coupling? start->q1 exp1 Perform 1D Homonuclear Decoupling Irradiate one proton and observe collapse in the other. q1->exp1 Yes q2 Do you need to map all direct (2-3 bond) H-H connectivities? q1->q2 No / Unsure end Full Assignment Achieved exp1->end exp2 Perform 2D COSY Identifies adjacent protons. q2->exp2 Yes q3 Do you need to confirm all protons belong to the same spin system? q2->q3 No / Need more info exp2->end exp3 Perform 2D TOCSY Correlates all protons in the network. q3->exp3 Yes exp3->end

Caption: Decision workflow for selecting advanced NMR experiments.

Section 4: Frequently Asked Questions (FAQs)
  • Q: My sample is poorly soluble in benzene-d₆. What are my other options?

    • A: Acetone-d₆ or DMSO-d₆ are good alternatives that can also alter chemical shifts and improve resolution compared to CDCl₃.[3] DMSO-d₆ is an excellent solvent for carboxylic acids but can be difficult to remove.

  • Q: Why are my ethoxy and methoxy signals sharp singlets/multiplets while the aromatic signals are complex?

    • A: The protons on the ethoxy and methoxy groups are not directly coupled to the aromatic protons (they are separated by more than 3 bonds). They form their own simple, independent spin systems. The aromatic protons, however, are coupled to each other, creating a more complex, interdependent system.

  • Q: Can the pH of my sample affect the spectrum?

    • A: Yes, significantly. The chemical shifts of protons near the carboxylic acid, including the alpha-methylene and aromatic protons, can be sensitive to the ionization state of the carboxyl group.[7][18][19] If your sample contains acidic or basic impurities, or if you are using a protic solvent, you may see shifts or broadening. Ensuring your sample is neutral and dry can improve spectral consistency.

References

Technical Support Center: Interpreting Mass Spec Fragmentation of 4-Ethoxy-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Ethoxy-3-methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to characterize this compound. Here, we will delve into the intricacies of its fragmentation patterns, providing troubleshooting guidance and in-depth explanations to ensure the accurate interpretation of your experimental data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing a prominent peak at m/z 165 in the EI-MS spectrum of my this compound sample. Is this an expected fragment?

A1: Yes, the observation of a significant ion at m/z 165 is a key indicator of the fragmentation of this compound under Electron Ionization (EI) conditions. This fragment arises from a characteristic cleavage of the acetic acid side chain.

Causality of Fragmentation:

In EI-MS, the high-energy electrons bombard the molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is often unstable and undergoes fragmentation to produce more stable ions. For phenylacetic acids, a common fragmentation pathway is the cleavage of the bond between the alpha and beta carbons of the side chain (benzylic cleavage).[1][2]

Step-by-Step Fragmentation Pathway:

  • Ionization: this compound (MW: 210.23 g/mol ) is ionized to form the molecular ion [C11H14O4]•+ at m/z 210.[3]

  • Benzylic Cleavage: The molecular ion undergoes cleavage of the C-C bond between the phenyl ring and the carboxylic acid group. This results in the loss of a neutral carboxyl radical (•COOH), which has a mass of 45 Da.

  • Formation of the m/z 165 Ion: The resulting fragment is a stable benzylic cation, [C10H13O2]+, with a mass-to-charge ratio of 165. The stability of this ion is enhanced by the electron-donating effects of the ethoxy and methoxy groups on the aromatic ring.

Troubleshooting:

  • Low Intensity of m/z 165: If this peak is weak or absent, it could indicate insufficient ionization energy. Ensure your EI source is operating at the standard 70 eV.[4][5] It could also suggest that your molecule has undergone derivatization (e.g., esterification) prior to analysis, which would alter the fragmentation pattern.

  • Interference from Contaminants: Co-eluting impurities can suppress or interfere with the expected fragmentation. Review your sample preparation and chromatographic separation to ensure the purity of the analyte entering the mass spectrometer.

Q2: I've derivatized my sample to form the ethyl ester. How should this affect the fragmentation pattern compared to the free acid?

A2: Derivatization to the ethyl ester (Ethyl 4-ethoxy-3-methoxyphenylacetate) will significantly alter the fragmentation pattern. The primary change will be the absence of the characteristic loss of the carboxyl group and the emergence of fragments related to the ester functionality.

Expected Fragmentation of the Ethyl Ester:

The molecular weight of the ethyl ester is 238.28 g/mol . The molecular ion peak will be at m/z 238. Key fragmentation pathways for esters include:

  • Loss of the Ethoxy Radical (•OCH2CH3): Cleavage of the bond between the carbonyl carbon and the ether oxygen results in the loss of an ethoxy radical (mass 45 Da), leading to an acylium ion at m/z 193.

  • Loss of Ethene (C2H4) via McLafferty Rearrangement: If there is a gamma-hydrogen available on the alkyl chain of the ester, a McLafferty rearrangement can occur. In this case, it would involve the transfer of a hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule (mass 28 Da). This would produce a fragment ion at m/z 210.

  • Benzylic Cleavage: Similar to the free acid, benzylic cleavage can occur, leading to the loss of the entire carboethoxy group (•COOCH2CH3), with a mass of 73 Da. This would result in a fragment at m/z 165, the same as the prominent fragment of the free acid.

Data Comparison: Free Acid vs. Ethyl Ester

FeatureThis compoundEthyl 4-ethoxy-3-methoxyphenylacetate
Molecular Ion (M•+) m/z 210m/z 238
Base Peak (Typical) m/z 165Potentially m/z 165 or m/z 193
Key Fragments Loss of •COOH (m/z 165)Loss of •OCH2CH3 (m/z 193), Loss of •COOCH2CH3 (m/z 165)

Troubleshooting:

  • Incomplete Derivatization: If you observe peaks corresponding to both the free acid (m/z 210, 165) and the ester (m/z 238, 193), your derivatization reaction may be incomplete. Optimize your reaction conditions (time, temperature, reagent concentration) to ensure complete conversion.

  • Ambiguous Spectra: When interpreting the spectrum of the ester, the presence of the m/z 165 peak can be confusing. It is crucial to consider the molecular ion to differentiate between the free acid and the ester. High-resolution mass spectrometry can also be invaluable in confirming the elemental composition of the fragment ions.

Q3: What are the expected fragmentation patterns for the ethoxy and methoxy groups on the aromatic ring?

A3: The ethoxy and methoxy substituents on the benzene ring also contribute to the fragmentation pattern, although their cleavages often result in less intense ions compared to the benzylic cleavage.

Fragmentation of the Ethoxy Group:

  • Loss of Ethene (C2H4): A common fragmentation pathway for aromatic ethyl ethers is the loss of a neutral ethene molecule (mass 28 Da) through a rearrangement process.[6] For the m/z 165 ion, this would lead to a fragment at m/z 137.

  • Loss of an Ethyl Radical (•CH2CH3): Direct cleavage of the ethyl group can occur, resulting in the loss of an ethyl radical (mass 29 Da). From the m/z 165 ion, this would produce a fragment at m/z 136.

Fragmentation of the Methoxy Group:

  • Loss of a Methyl Radical (•CH3): The methoxy group can lose a methyl radical (mass 15 Da). From the m/z 165 ion, this would lead to a fragment at m/z 150.

  • Loss of Formaldehyde (CH2O): A rearrangement can lead to the elimination of a neutral formaldehyde molecule (mass 30 Da). From the m/z 165 ion, this would result in a fragment at m/z 135.

Visualizing Fragmentation Pathways:

To better understand these complex fragmentation events, a logical diagram is provided below.

Fragmentation_Pathways M Molecular Ion [C11H14O4]•+ m/z 210 F165 Benzylic Cation [C10H13O2]+ m/z 165 M->F165 - •COOH (45 Da) F137 [C8H9O2]+ m/z 137 F165->F137 - C2H4 (28 Da) F136 [C8H8O2]•+ m/z 136 F165->F136 - •C2H5 (29 Da) F150 [C9H10O2]•+ m/z 150 F165->F150 - •CH3 (15 Da) F135 [C9H9O]•+ m/z 135 F165->F135 - CH2O (30 Da)

Caption: Primary fragmentation pathways of this compound in EI-MS.

Troubleshooting:

  • Weak Ring-Based Fragments: The intensity of these fragments is generally lower than the base peak. If you are specifically interested in these fragments for structural confirmation, you may need to increase the signal-to-noise ratio by injecting a more concentrated sample or using a more sensitive detector.

  • Isomeric Differentiation: Mass spectrometry alone may not be sufficient to distinguish between positional isomers (e.g., 3-ethoxy-4-methoxyphenylacetic acid). The fragmentation patterns might be very similar. In such cases, coupling mass spectrometry with a separation technique like gas chromatography (GC-MS) and comparing retention times with authentic standards is essential for unambiguous identification.

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general guideline for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

  • Derivatization (Recommended): To improve volatility and chromatographic peak shape, it is highly recommended to derivatize the carboxylic acid group. A common method is esterification to form the methyl or ethyl ester using reagents like diazomethane, or by heating with an alcohol (methanol or ethanol) in the presence of an acid catalyst (e.g., acetyl chloride).

  • Solvent: Dissolve the derivatized or underivatized sample in a volatile, high-purity solvent such as ethyl acetate or dichloromethane.

  • Concentration: Aim for a concentration of approximately 100 µg/mL. The optimal concentration may vary depending on the sensitivity of your instrument.

2. GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column is typically suitable. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 40-400.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to your compound of interest.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the obtained spectrum with library spectra (e.g., NIST, Wiley) if available.

  • Propose fragmentation pathways to account for the observed ions.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Derivatization Derivatization (Esterification) Dissolution Dissolution in Volatile Solvent Derivatization->Dissolution Injection GC Injection Dissolution->Injection Separation Chromatographic Separation Injection->Separation Ionization EI Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Spectrum Mass Spectrum Extraction Detection->Spectrum Fragmentation Fragmentation Analysis Spectrum->Fragmentation Library Library Comparison Spectrum->Library Structure Structural Elucidation Fragmentation->Structure Library->Structure

Caption: A typical workflow for the GC-MS analysis of this compound.

References

Technical Support Center: Best Practices for the Long-Term Storage and Stability of 4-Ethoxy-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 4-Ethoxy-3-methoxyphenylacetic acid (CAS No. 120-13-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, we provide in-depth, evidence-based best practices, troubleshooting guides, and frequently asked questions to support your experimental success.

Understanding the Molecule: Chemical Profile

This compound is a substituted phenylacetic acid derivative with the following key characteristics:

PropertyValueSource
CAS Number 120-13-8[1][2]
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][2]
Melting Point 122-124 °C[1][2]
Appearance Off-white to white solid/crystalline powder
pKa (Predicted) 4.35 ± 0.10[1]

The presence of the carboxylic acid, ether linkages, and the aromatic ring in its structure dictates its stability and reactivity, making proper storage crucial.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored in a cool, dry, and dark environment . A recommended storage temperature is between 2-8°C (refrigerated). It is also crucial to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.[3][4] The container should be tightly sealed to prevent moisture uptake.[5]

  • Causality: The ethoxy and methoxy groups on the phenyl ring, along with the benzylic position of the carboxylic acid, are susceptible to oxidation, which can be accelerated by heat and light. The carboxylic acid group itself is hygroscopic and can absorb moisture from the air, which may lead to hydrolysis or changes in the physical state of the compound.

Q2: What type of container is best for storing this compound?

The ideal container is an amber glass vial or bottle with a tight-fitting, inert cap .[6] Opaque containers are also a good alternative.[6] This is to protect the compound from light, which can cause photodegradation.[7] For highly sensitive applications, storing under an inert gas in a sealed ampoule or a vial with a PTFE-lined septum cap is recommended.[8]

Q3: My solid this compound has changed color (e.g., turned yellowish or brownish). What does this indicate and can I still use it?

A color change is a common indicator of degradation. This is likely due to oxidation or photodegradation, which can lead to the formation of impurities.[6][8] It is strongly recommended to assess the purity of the discolored material before use, for example, by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For most applications, especially in drug development, it is advisable to use a fresh, pure sample .

Q4: What are the best practices for preparing and storing solutions of this compound?

When preparing solutions, it is best to work under subdued light conditions to minimize light exposure. If possible, use amber-colored glassware or wrap standard glassware in aluminum foil. For storage, solutions should be kept at -20°C or -80°C in tightly sealed, light-protected containers. It is also good practice to prepare fresh solutions for experiments and avoid repeated freeze-thaw cycles.

Q5: Is this compound sensitive to air?

Yes, like many phenylacetic acid derivatives, it can be sensitive to air, specifically oxygen. The benzylic carbon is susceptible to oxidation, which can lead to the formation of corresponding benzaldehyde derivatives and other degradation products.[8][9] Storing under an inert atmosphere is a key preventative measure.[3]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Inconsistent experimental results or loss of compound activity. Degradation of the compound due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored in a light-protected container at the recommended temperature under an inert atmosphere.2. Review Handling Procedures: Minimize light and air exposure during all experimental steps.[3][6]3. Prepare Fresh Solutions: Avoid using old stock solutions.
Visible changes in the solid compound (e.g., color change, clumping). Significant degradation has occurred, likely due to oxidation, photodegradation, or moisture absorption.1. Assess Purity: Use an analytical technique like HPLC or NMR to determine the purity of the compound.2. Consider Purification: If the impurity profile is simple, recrystallization may be an option.3. Discard if Necessary: For critical applications, it is safest to discard the degraded compound and obtain a new batch.
Precipitation observed in a stored solution. The solution may be supersaturated, or the compound may be degrading into less soluble impurities. The solvent may have evaporated over time, increasing the concentration.1. Gently Warm and Agitate: The precipitate may redissolve upon gentle warming and vortexing.2. Check for Degradation: Analyze the solution for the presence of degradation products.3. Filter the Solution: If the precipitate does not redissolve, it may be an impurity. The solution can be filtered before use, but the concentration should be re-determined.
Unexpected peaks in analytical data (e.g., HPLC, NMR). The presence of degradation products or residual solvents.1. Identify Degradants: Attempt to identify the structure of the degradation products using techniques like mass spectrometry. Common degradation pathways for phenylacetic acids involve oxidation and decarboxylation.[8][9]2. Optimize Storage Conditions: Based on the identified impurities, refine storage conditions (e.g., stricter exclusion of light and air, lower temperature).

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm.

    • Gradient:

      • 0-20 min: 10% to 90% B.

      • 20-25 min: 90% B.

      • 25-26 min: 90% to 10% B.

      • 26-30 min: 10% B.

  • Analysis:

    • Integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total peak area.

Protocol 2: Accelerated Stability Study

This protocol is designed to assess the stability of the compound under stressed conditions.

  • Sample Preparation:

    • Prepare multiple, accurately weighed samples of solid this compound in appropriate, sealed containers (e.g., amber glass vials).

    • Prepare solutions of the compound in a relevant solvent at a known concentration.

  • Stress Conditions:

    • Heat: Store samples at elevated temperatures (e.g., 40°C, 60°C).

    • Light: Expose samples to a controlled light source (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.

    • Humidity: Store samples in a humidity-controlled chamber (e.g., 75% relative humidity).

    • Oxidation: Bubble air or oxygen through a solution of the compound, or store the solid in an oxygen-rich atmosphere.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, assess the purity of the samples using the HPLC method described in Protocol 1.

    • Monitor for the appearance of degradation products and any changes in physical appearance.

Visualizing Degradation and Storage Logic

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on common reactions of phenylacetic acid derivatives.[8][9]

A This compound B Oxidative Decarboxylation (Light, O2) A->B C 4-Ethoxy-3-methoxybenzaldehyde B->C D Further Oxidation C->D E 4-Ethoxy-3-methoxybenzoic acid D->E

A simplified diagram of potential oxidative degradation.

Decision Tree for Optimal Storage

This flowchart provides a logical approach to selecting the appropriate storage conditions.

A Start: New batch of This compound received B Intended Storage Duration? A->B C Short-term (< 1 month) B->C Short-term D Long-term (> 1 month) B->D Long-term G Is the compound in solid form or solution? C->G F Store at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (Argon or Nitrogen). D->F D->G E Store at 2-8°C in a tightly sealed, amber glass vial. H Solid G->H Solid I Solution G->I Solution H->E J Store at -20°C or -80°C in a tightly sealed, amber vial. Avoid freeze-thaw cycles. I->J

References

exploring alternative synthesis routes for 4-Ethoxy-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Ethoxy-3-methoxyphenylacetic Acid

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals exploring alternative and optimized synthesis routes for this compound (EMPAA). Here, we move beyond simple protocols to address the "why" behind experimental choices and provide robust troubleshooting strategies for common challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: What is a reliable and scalable synthesis route for EMPAA starting from a common precursor?

A highly effective and frequently utilized route begins with isovanillin (3-hydroxy-4-methoxybenzaldehyde), a readily available and cost-effective starting material. The overall strategy involves two key transformations:

  • Williamson Ether Synthesis: Selective ethylation of the free phenolic hydroxyl group of isovanillin.

  • Chain Elongation & Oxidation: Conversion of the aldehyde functional group into a phenylacetic acid moiety. A robust method for this is the Darzens Condensation , which avoids the use of highly toxic cyanide reagents.[1]

This multi-step pathway is advantageous due to its reliance on well-understood, high-yielding reactions and the avoidance of harsh reagents often associated with older methods.

Synthesis_Route_from_Isovanillin Isovanillin Isovanillin Intermediate_Aldehyde 3-Ethoxy-4-methoxybenzaldehyde Isovanillin->Intermediate_Aldehyde 1. Williamson Ether Synthesis (EtBr, Base) Glycidic_Ester α,β-Epoxy Ester Intermediate Intermediate_Aldehyde->Glycidic_Ester 2. Darzens Condensation (α-haloester, Base) EMPAA This compound Glycidic_Ester->EMPAA 3. Saponification & Decarboxylation (H₃O⁺, Δ)

Caption: Overall synthesis pathway from Isovanillin to EMPAA.

FAQ 2: I'm experiencing low yields during the ethylation of isovanillin (Williamson Ether Synthesis). How can I troubleshoot this?

The Williamson ether synthesis is a cornerstone of organic chemistry, but its success with phenolic substrates hinges on carefully controlled conditions to prevent common side reactions.[2]

Core Mechanism: The reaction is a classic SN2 nucleophilic substitution. A base deprotonates the phenol to form a potent phenoxide nucleophile, which then attacks the electrophilic carbon of an ethyl halide (e.g., ethyl bromide), displacing the halide leaving group.[3]

Williamson_Ether_Synthesis_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Phenoxide Ar-O⁻ (Phenoxide) Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide BaseH H-Base⁺ Phenoxide_2 Ar-O⁻ TransitionState [Ar---O---CH₂(CH₃)---Br]⁻ Phenoxide_2->TransitionState Backside Attack AlkylHalide CH₃CH₂-Br AlkylHalide->TransitionState Ether Ar-O-CH₂CH₃ (Ether) TransitionState->Ether Halide Br⁻ TransitionState->Halide Leaving Group Departure

Caption: Mechanism of the Williamson Ether Synthesis.

Troubleshooting Guide: Ethylation of Isovanillin

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion / Recovery of Starting Material 1. Insufficiently Strong Base: The phenolic proton of isovanillin is acidic, but incomplete deprotonation leads to a low concentration of the active nucleophile.[4][5] 2. Poor Solvent Choice: The solvent must be able to dissolve the phenoxide salt but should not react with the reagents. Aprotic polar solvents are ideal.[4] 3. Reaction Temperature Too Low: SN2 reactions have an activation energy barrier that must be overcome.1. Base Selection: While NaOH or K₂CO₃ can work, stronger bases like sodium hydride (NaH) in an anhydrous solvent (THF, DMF) can ensure complete deprotonation. Caution: NaH is highly reactive. 2. Solvent Optimization: Switch to DMF or acetonitrile. If using a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB), a two-phase system (e.g., toluene/water) can be effective.[6] 3. Temperature Control: Gently heat the reaction to 50-60°C. Monitor by TLC to avoid decomposition.
Formation of Side Products 1. O-alkylation vs. C-alkylation: While rare for phenoxides, C-alkylation can occur under certain conditions. 2. Elimination (E2) of Ethyl Halide: The phenoxide is also a strong base and can promote the E2 elimination of HBr from ethyl bromide to form ethylene, especially at high temperatures.[2]1. Use Polar Aprotic Solvents: Solvents like DMF or DMSO favor SN2 over E2. 2. Control Temperature: Avoid excessive heating. The lowest temperature that allows for a reasonable reaction rate is optimal. 3. Choice of Leaving Group: Use ethyl iodide for higher reactivity, but be aware it is a less stable reagent. Ethyl bromide is a good balance of reactivity and stability.
Difficult Workup / Purification Emulsion Formation: Using a biphasic system during workup can sometimes lead to persistent emulsions, especially with residual base.Workup Strategy: After the reaction, quench with a mild acid (e.g., NH₄Cl solution) to neutralize the base. During extraction, add a small amount of brine (saturated NaCl solution) to help break up emulsions.[7]
FAQ 3: Can I synthesize EMPAA without using cyanide? The Darzens condensation seems promising but complex.

Absolutely. The Darzens glycidic ester condensation is an excellent cyanide-free alternative for converting an aldehyde into a phenylacetic acid homologue.[8][9]

Causality of the Darzens Reaction: The reaction condenses an aldehyde (your 3-ethoxy-4-methoxybenzaldehyde) with an α-haloester (e.g., ethyl chloroacetate) in the presence of a strong, non-nucleophilic base.[10]

  • Enolate Formation: The base abstracts a proton from the α-carbon of the haloester, creating a resonance-stabilized enolate.[8]

  • Nucleophilic Attack: This enolate attacks the electrophilic carbonyl carbon of the aldehyde.

  • Intramolecular SN2: The resulting alkoxide intermediate attacks the carbon bearing the halogen in an intramolecular SN2 fashion, forming an α,β-epoxy ester (a glycidic ester).[11]

  • Hydrolysis & Decarboxylation: The glycidic ester is then saponified to the corresponding carboxylate salt. Acidification and heating cause the unstable glycidic acid to decarboxylate, yielding an aldehyde. For EMPAA synthesis, the intermediate is further oxidized to the carboxylic acid. A more direct route involves hydrolysis of the ester followed by rearrangement to the desired acid.[12]

Experimental Protocol: Darzens Condensation Route

Step 2: Synthesis of Ethyl 3-(4-Ethoxy-3-methoxyphenyl)oxirane-2-carboxylate

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Argon), dissolve 3-ethoxy-4-methoxybenzaldehyde (1.0 eq) and ethyl 2-chloroacetate (1.2 eq) in anhydrous THF (10 mL per 10 mmol of aldehyde).

  • Cooling: Cool the solution to -10°C in an ice-salt bath.

  • Base Addition: Slowly add a solution of sodium ethoxide (NaOEt, 1.5 eq) in ethanol dropwise over 30 minutes, ensuring the internal temperature does not exceed -5°C. Rationale: Low temperature is critical to prevent self-condensation of the ester and other side reactions.

  • Reaction: Stir the mixture at 0°C for 2-3 hours, then allow it to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Workup: Quench the reaction by carefully pouring it into a beaker of ice-cold water. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude glycidic ester.

Step 3: Hydrolysis and Rearrangement to EMPAA

  • Saponification: Dissolve the crude glycidic ester in ethanol and add a 15% aqueous solution of NaOH (2.0 eq).

  • Heating: Heat the mixture to reflux (approx. 80°C) for 4-6 hours until saponification is complete (monitored by TLC).

  • Acidification: Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water and carefully acidify to pH 2 with concentrated HCl while cooling in an ice bath.

  • Isolation: The target acid, EMPAA, should precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

FAQ 4: My Darzens condensation is giving poor yields and a complex mixture of products. What's going wrong?

The Darzens reaction is sensitive to reaction conditions, and failure to control them can lead to several competing pathways.

Troubleshooting Guide: Darzens Condensation

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Glycidic Ester 1. Base is Too Weak/Nucleophilic: If the base (e.g., NaOH) is also a strong nucleophile, it can hydrolyze the starting ester.[10] 2. Cannizzaro Reaction: The strong base can cause the starting aldehyde to disproportionate, especially if it lacks α-hydrogens. 3. Premature Hydrolysis: Presence of water in the reaction medium can hydrolyze the reagents and intermediates.1. Use a Strong, Hindered Base: Potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are excellent choices. They are strong enough to deprotonate the α-haloester but are sterically hindered, reducing their nucleophilicity. 2. Strictly Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents (e.g., dry THF, toluene) and run the reaction under an inert atmosphere.[13] 3. Inverse Addition: Add the aldehyde solution slowly to the pre-formed enolate (base + α-haloester) at low temperature to maintain a low concentration of free aldehyde.
Complex Product Mixture Lack of Stereocontrol: The initial aldol-type addition can form diastereomers, which can lead to a mixture of cis and trans epoxides, complicating purification.[11]While achieving high stereoselectivity can be challenging without chiral auxiliaries, consistent reaction conditions (especially temperature) are key. A consistent product ratio is easier to purify than a variable one.
Failure in the Hydrolysis/Decarboxylation Step Incomplete Saponification: The glycidic ester may be sterically hindered, requiring more forcing conditions for hydrolysis. Alternative Rearrangements: Under acidic conditions, the epoxide can open to form other products besides the desired acid.Monitor Saponification: Ensure complete consumption of the ester by TLC before proceeding to acidification. If necessary, increase the reaction time or temperature. Controlled Acidification: Add acid slowly at 0°C to control the exotherm and minimize side reactions.
FAQ 5: How can I effectively purify the final this compound product?

Purification is critical to obtaining a high-quality final product suitable for downstream applications.

Purification Method When to Use Protocol & Key Considerations
Recrystallization When the crude product is >85% pure and contains solid impurities with different solubility profiles.Solvent System: A mixture of ethanol and water is often effective. Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes faintly turbid. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Rationale: The desired product is soluble in hot solvent but sparingly soluble when cold, while impurities either remain in solution or are removed by hot filtration.
Acid-Base Extraction To remove neutral or basic organic impurities from the acidic final product.1. Dissolve the crude product in an organic solvent like ethyl acetate. 2. Extract with a mild aqueous base (e.g., 5% NaHCO₃ solution). The acidic EMPAA will move into the aqueous layer as its sodium salt. 3. Discard the organic layer containing neutral impurities. 4. Re-acidify the aqueous layer with HCl to precipitate the pure EMPAA. Filter, wash, and dry.[14]
Column Chromatography For removing impurities with similar polarity or when high purity (<99.5%) is required.Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate in hexanes, often with 0.5-1% acetic acid added to the eluent. Rationale: Adding acetic acid to the mobile phase keeps the carboxylic acid protonated and prevents "streaking" on the silica gel, leading to sharper peaks and better separation.[15]

References

methods for removing persistent side products from 4-Ethoxy-3-methoxyphenylacetic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Ethoxy-3-methoxyphenylacetic acid. This guide is designed to provide in-depth troubleshooting assistance and practical solutions for removing persistent side products from your reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your purification strategies.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues encountered during the purification of this compound, presented in a question-and-answer format.

Question 1: After my synthesis, TLC analysis shows a spot with a similar Rf to my starting material and another persistent, more polar spot. How can I remove these?

Answer:

This scenario typically points to two common classes of impurities: unreacted starting materials (e.g., an ethyl ester precursor) and a more polar side product, likely a phenolic compound. The primary strategy for separating these impurities is a well-designed acid-base extraction, followed by recrystallization or chromatography if necessary.

Probable Causes and Identification:

  • Unreacted Starting Material: If your synthesis involves the hydrolysis of ethyl 4-ethoxy-3-methoxyphenylacetate, the less polar spot is likely this unreacted ester. It is neutral and will behave differently from your desired carboxylic acid in an acid-base extraction.

  • Phenolic Impurity: The more polar spot is often 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid). This arises from the cleavage of the ethyl ether group, a common side reaction under acidic or certain thermal conditions.[1][2] Phenolic compounds can be visualized on a TLC plate using specific stains like ferric chloride solution.[3][4]

Step-by-Step Purification Protocol: Selective Acid-Base Extraction

This protocol is designed to first separate the desired carboxylic acid from neutral impurities and then from more weakly acidic phenolic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude product).

  • Separation of the Carboxylic Acid from Neutral Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Use a volume roughly equal to the organic layer.

    • Stopper the funnel and gently invert it multiple times to mix the layers. Crucial: Vent the funnel frequently by opening the stopcock to release the pressure from the CO₂ gas that evolves.[6]

    • Allow the layers to separate. The deprotonated this compound is now in the aqueous layer as its sodium salt. The neutral impurity (e.g., unreacted ester) remains in the organic layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with a fresh portion of NaHCO₃ solution to ensure complete recovery of the acid.[5] Combine the aqueous extracts.

  • Isolation of the Purified Carboxylic Acid:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2), which will be indicated by the cessation of fizzing and confirmation with pH paper.[7] Your product, this compound, will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash it with a small amount of cold water, and allow it to air dry.[8]

Why this works: Carboxylic acids are significantly more acidic than phenols. A weak base like sodium bicarbonate is strong enough to deprotonate the carboxylic acid, making it water-soluble, but it is not strong enough to deprotonate the less acidic phenol.[9] This difference in acidity is the key to their separation.

Question 2: My product is contaminated with a phenolic impurity that co-extracts with my desired acid when using sodium hydroxide. How can I separate them?

Answer:

This is a classic problem that arises when a strong base like sodium hydroxide (NaOH) is used, as it is strong enough to deprotonate both carboxylic acids and phenols, pulling both into the aqueous layer. The solution is a sequential extraction using bases of different strengths.

Troubleshooting Workflow for Phenolic Impurity Removal

G start Crude Product (in Organic Solvent) bicarb_ext Extract with aq. NaHCO3 start->bicarb_ext org_layer1 Organic Layer 1 (Neutral Impurities) bicarb_ext->org_layer1 Organic Phase aq_layer1 Aqueous Layer 1 (Carboxylic Acid Salt) bicarb_ext->aq_layer1 Aqueous Phase naoh_ext Extract with aq. NaOH org_layer2 Organic Layer 2 (Neutral Impurities) naoh_ext->org_layer2 Organic Phase aq_layer2 Aqueous Layer 2 (Phenol Salt) naoh_ext->aq_layer2 Aqueous Phase org_layer1->naoh_ext acidify1 Acidify with HCl aq_layer1->acidify1 acidify2 Acidify with HCl aq_layer2->acidify2 product Pure Carboxylic Acid (Precipitate) acidify1->product phenolic_impurity Phenolic Impurity (Precipitate) acidify2->phenolic_impurity

Caption: Sequential acid-base extraction workflow.

Detailed Protocol:

Follow the protocol in Question 1, but after separating the sodium bicarbonate layer, proceed to extract the remaining organic layer with a dilute (e.g., 1M) solution of sodium hydroxide. This will remove the phenolic impurity into a separate aqueous layer, from which it can be isolated by acidification if desired.

Question 3: My purified product streaks badly on a silica gel TLC plate, making it difficult to assess purity and perform column chromatography. What is the cause and solution?

Answer:

Streaking (or tailing) of carboxylic acids on silica gel is a very common problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silanol (Si-OH) groups on the surface of the silica gel.[10] This leads to an equilibrium between the protonated and deprotonated forms of the acid on the plate, causing the spot to smear.

Solution: Modifying the Mobile Phase

To prevent this, you need to suppress the deprotonation of your carboxylic acid. This is achieved by adding a small amount of a volatile acid to your mobile phase (eluent).

  • Recommended Additive: Add 0.5-1% of acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol).[5][11]

  • Mechanism of Action: The added acid ensures that the silanol groups on the silica are protonated, and it shifts the equilibrium of your carboxylic acid to its neutral, protonated form. This results in a much sharper, well-defined spot on the TLC plate.

Typical Mobile Phases for Phenylacetic Acids on Silica Gel

Mobile Phase SystemTypical Ratio (v/v)Notes
Dichloromethane / Methanol / Formic Acid95 : 5 : 0.5Good for moderately polar compounds.
Ethyl Acetate / Hexane / Acetic Acid30 : 70 : 1A common starting point for many organic acids.
Toluene / Ethyl Acetate / Formic Acid75 : 25 : 1Useful for less polar acids.[10]

This same principle applies to column chromatography. Always add a small percentage of a volatile acid to your eluent to ensure good peak shape and efficient separation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures.[12] For substituted phenylacetic acids, common choices include:

  • Water: If the compound has sufficient polarity, water can be an excellent choice, often yielding very pure crystals.[13]

  • Toluene/Hexane or Toluene/Petroleum Ether: A mixed solvent system can be very effective. Dissolve the crude product in a minimum of hot toluene, and then add hexane or petroleum ether dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[14]

  • Ethanol/Water: Similar to the above, dissolve in hot ethanol and add water until turbidity is observed.[15]

Always perform a small-scale test with a few milligrams of your product to determine the optimal solvent or solvent pair.

Q2: My synthesis is a Williamson ether synthesis to produce the target molecule. What are the likely side products?

A2: The Williamson ether synthesis, which proceeds via an SN2 mechanism, can have side reactions, especially if the conditions are not optimized.[16]

  • Unreacted Phenol: Incomplete deprotonation of the starting phenol (e.g., homovanillic acid) will result in its presence in the final product.

  • C-Alkylation Products: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.[17]

  • Elimination Products: If your alkylating agent is a secondary or tertiary halide, an E2 elimination reaction will be a major competing pathway, leading to the formation of an alkene instead of the desired ether.[17] It is crucial to use a primary alkyl halide (like ethyl iodide or ethyl bromide) for this synthesis.

Q3: How can I be sure that the ethoxy group is not being cleaved during my reaction or workup?

A3: Ether cleavage is typically catalyzed by strong acids, particularly hydrohalic acids like HBr and HI.[2] To minimize this side reaction:

  • Avoid Strong, Hot Acids: During workup, use dilute mineral acids for acidification and perform this step at a low temperature (e.g., in an ice bath).

  • Reaction Conditions: If your synthesis requires acidic conditions, use the mildest acid possible and the lowest effective temperature.

  • Monitor the Reaction: Use TLC to monitor for the appearance of a more polar spot that could correspond to the phenolic cleavage product. If it appears, consider reducing the reaction time or temperature.

References

Validation & Comparative

A Comparative Analysis for the Research Scientist: 4-Ethoxy-3-methoxyphenylacetic Acid vs. Homovanillic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular scaffolds and reference compounds is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth comparative analysis of two structurally related phenylacetic acid derivatives: 4-Ethoxy-3-methoxyphenylacetic acid and the well-characterized dopamine metabolite, homovanillic acid (HVA). While homovanillic acid is extensively studied for its role as a biomarker in neurological disorders, the biological profile of its ethoxy analogue remains less explored, presenting both a challenge and an opportunity in medicinal chemistry and pharmacology.

This document will dissect the key differences and similarities between these two compounds, offering insights into their physicochemical properties, synthetic routes, and potential biological activities. The information presented herein is intended to empower researchers to make informed decisions when designing experiments, interpreting data, and developing novel therapeutic agents.

At a Glance: Key Physicochemical and Structural Differences

A fundamental comparison of this compound and homovanillic acid begins with their core chemical structures and resulting physicochemical properties. While both share a 3-methoxyphenylacetic acid backbone, the substitution at the C4 position—an ethoxy group versus a hydroxyl group—imparts distinct characteristics that can influence their biological behavior, including solubility, lipophilicity, and metabolic stability.

PropertyThis compoundHomovanillic Acid (HVA)
Molecular Formula C₁₁H₁₄O₄C₉H₁₀O₄
Molecular Weight 210.23 g/mol 182.17 g/mol [1]
Melting Point 122-124 °C141-143 °C
Solubility Soluble in organic solvents; limited water solubilitySoluble in water
C4 Substituent Ethoxy (-OCH₂CH₃)Hydroxyl (-OH)

The replacement of the polar hydroxyl group in homovanillic acid with a more nonpolar ethoxy group in this compound is expected to increase its lipophilicity. This seemingly minor structural modification can have significant pharmacological implications, potentially affecting the molecule's ability to cross cellular membranes, including the blood-brain barrier.

The Biological Landscape: A Tale of Two Molecules

Homovanillic Acid: The Established Biomarker

Homovanillic acid is the major terminal metabolite of the neurotransmitter dopamine.[1] Its formation is a key step in the catabolism of dopamine, a process integral to normal neurological function. The metabolic pathway from dopamine to HVA is a two-step enzymatic process.

Dopamine_Metabolism Dopamine Dopamine DOPAC 3,4-Dihydroxyphenylacetic acid (DOPAC) Dopamine->DOPAC MAO ThreeMT 3-Methoxytyramine Dopamine->ThreeMT COMT HVA Homovanillic Acid (HVA) DOPAC->HVA COMT ThreeMT->HVA MAO

Dopamine Metabolism to Homovanillic Acid.

Due to its direct relationship with dopamine turnover, urinary and cerebrospinal fluid levels of HVA are widely utilized as a clinical biomarker for a range of conditions, including Parkinson's disease, schizophrenia, and neuroblastoma.[2]

This compound: An Emerging Player

In contrast to the well-defined biological role of HVA, this compound is primarily recognized as a synthetic intermediate in the pharmaceutical industry.[2] Its structural similarity to HVA suggests that it may interact with biological systems in a related manner, potentially as a modulator of enzymes involved in catecholamine metabolism or as a ligand for related receptors. Notably, it has been cited as an intermediate in the development of drugs targeting inflammation and pain management, indicating a potential pharmacological profile distinct from that of a simple dopamine metabolite.[2]

The ethoxy substitution could lead to altered metabolic stability compared to HVA. The hydroxyl group of HVA is a primary site for conjugation reactions (e.g., glucuronidation and sulfation), which facilitate its excretion. The ethoxy group in its analogue is less prone to such phase II metabolic transformations, which might result in a longer biological half-life.

Synthetic Accessibility: A Comparative Overview

The synthetic routes to both molecules are well-established, though they differ in their starting materials and reaction conditions.

Synthesis of Homovanillic Acid:

A common laboratory-scale synthesis of homovanillic acid starts from vanillin. The process involves a condensation reaction followed by reduction and hydrolysis.

Synthesis of this compound:

A documented synthesis of this compound involves a multi-step process starting from phenetole. This pathway includes a formylation reaction, followed by a phase-transfer catalyzed reaction and subsequent hydrogenolysis.[3]

Synthesis_Comparison cluster_HVA Homovanillic Acid Synthesis cluster_Ethoxy This compound Synthesis Vanillin Vanillin Condensation Product Condensation Product Vanillin->Condensation Product Multi-step Reduced Intermediate Reduced Intermediate Condensation Product->Reduced Intermediate Multi-step HVA_final Homovanillic Acid Reduced Intermediate->HVA_final Multi-step Phenetole Phenetole 4-Ethoxybenzaldehyde 4-Ethoxybenzaldehyde Phenetole->4-Ethoxybenzaldehyde Multi-step α-Hydroxy Intermediate α-Hydroxy Intermediate 4-Ethoxybenzaldehyde->α-Hydroxy Intermediate Multi-step Ethoxy_final This compound α-Hydroxy Intermediate->Ethoxy_final Multi-step

Comparative Synthetic Pathways.

The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and safety considerations. The synthesis of the ethoxy analogue avoids the use of highly toxic reagents like sodium cyanide, which can be an advantage in certain laboratory settings.[3]

Experimental Protocols for Comparative Analysis

To facilitate a direct comparison of these two compounds in a research setting, the following experimental protocols are provided.

Protocol 1: Comparative Solubility Determination

Objective: To quantitatively assess the solubility of this compound and homovanillic acid in aqueous and organic solvents.

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of each compound to separate vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, and octanol).

    • Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Centrifuge the vials to pellet the excess solid.

    • Carefully collect an aliquot of the supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Construct a calibration curve using standards of known concentrations for each compound to determine the concentration of the saturated solutions.

Protocol 2: In Vitro Assessment of Metabolic Stability

Objective: To compare the metabolic stability of this compound and homovanillic acid in the presence of liver microsomes.

Methodology:

  • Incubation with Liver Microsomes:

    • Prepare incubation mixtures containing liver microsomes (e.g., human or rat), NADPH regenerating system, and the test compound (either this compound or homovanillic acid) in a suitable buffer.

    • Incubate the mixtures at 37 °C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

Conclusion and Future Directions

The comparative analysis of this compound and homovanillic acid reveals two molecules with distinct profiles. Homovanillic acid's role as a dopamine metabolite and clinical biomarker is well-established. In contrast, this compound, with its increased lipophilicity and potential for enhanced metabolic stability, presents an intriguing scaffold for medicinal chemistry exploration, particularly in the fields of anti-inflammatory and analgesic drug discovery.

Further research is warranted to elucidate the specific biological targets and pharmacological effects of this compound. Direct comparative studies evaluating their effects on key enzymes in the dopamine pathway, their receptor binding profiles, and their efficacy in relevant disease models will be invaluable in fully understanding their therapeutic potential. The experimental protocols provided in this guide offer a starting point for researchers to embark on such investigations.

References

A Comparative Guide to the Synthesis of 4-Ethoxy-3-methoxyphenylacetic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Ethoxy-3-methoxyphenylacetic Acid

This compound, an important derivative of phenylacetic acid, serves as a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Its structural motif is found in a range of biologically active molecules, making its efficient and scalable synthesis a topic of considerable interest for researchers and professionals in drug development. The selection of an appropriate synthetic route is paramount, as it directly influences key parameters such as overall yield, purity of the final product, process safety, environmental impact, and economic viability.

This guide provides an in-depth, objective comparison of two distinct and plausible synthetic pathways to this compound. Each route is analyzed based on detailed experimental protocols, offering insights into the rationale behind procedural choices. Quantitative data is presented to facilitate a direct comparison of their efficiencies, and the inherent risks and benefits of each approach are discussed to empower informed decision-making in a laboratory or manufacturing setting.

Methodology Overview: Two Synthetic Pathways

Two primary synthetic routes are evaluated in this guide, each commencing from readily available starting materials and employing well-established chemical transformations.

  • Route 1: The Arndt-Eistert Homologation Approach. This pathway begins with the ethylation of isovanillin to produce 4-ethoxy-3-methoxybenzaldehyde. This aldehyde is then oxidized to the corresponding benzoic acid derivative, which subsequently undergoes a one-carbon chain extension via the Arndt-Eistert synthesis to yield the target molecule.

  • Route 2: The Willgerodt-Kindler Reaction Pathway. This alternative synthesis starts with the acylation of guaiacol to form 3-hydroxy-4-methoxyacetophenone, followed by ethylation. The resulting 4-ethoxy-3-methoxyacetophenone is then subjected to the Willgerodt-Kindler reaction to form a thioamide intermediate, which is subsequently hydrolyzed to afford the desired this compound.

Route 1: Arndt-Eistert Homologation Pathway

This synthetic strategy is a multi-step process that relies on the classic Arndt-Eistert reaction for the key homologation step. This reaction is a well-established method for converting a carboxylic acid to its next higher homologue.[1]

Workflow Diagram

Arndt-Eistert Homologation Pathway cluster_0 Step 1: Ethylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Arndt-Eistert Synthesis Isovanillin Isovanillin EtO_MeO_Benzaldehyde 4-Ethoxy-3-methoxybenzaldehyde Isovanillin->EtO_MeO_Benzaldehyde Ethyl Bromide, KOH, Ethanol EtO_MeO_Benzoic_Acid 4-Ethoxy-3-methoxybenzoic acid EtO_MeO_Benzaldehyde->EtO_MeO_Benzoic_Acid KMnO4, H2SO4 Target_Molecule This compound EtO_MeO_Benzoic_Acid->Target_Molecule 1. SOCl2 2. CH2N2 3. Ag2O, H2O

Caption: Workflow for the synthesis of this compound via the Arndt-Eistert homologation pathway.

Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde from Isovanillin

  • Rationale: This initial step introduces the ethoxy group onto the aromatic ring. The use of a strong base like potassium hydroxide deprotonates the phenolic hydroxyl group of isovanillin, making it a potent nucleophile for the subsequent reaction with an ethylating agent. Ethanol serves as a suitable solvent for both the base and the starting material.

  • Procedure:

    • To a solution of isovanillin (100 g) in ethanol (200 ml), add a solution of potassium hydroxide (44 g) in water (44 ml).

    • Heat the mixture to reflux until all solids dissolve.

    • Slowly add ethyl bromide (56 ml) to the refluxing solution. A precipitate should form within 15 minutes.

    • Continue refluxing the mixture overnight.

    • Remove the excess ethyl bromide and ethanol under reduced pressure.

    • Partition the residue between water and chloroform.

    • Separate the chloroform layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield a pale yellow oil.

    • Crystallize the oil from ethanol to obtain 4-ethoxy-3-methoxybenzaldehyde.[2]

  • Reported Yield: 93%[2]

Step 2: Oxidation of 4-Ethoxy-3-methoxybenzaldehyde to 4-Ethoxy-3-methoxybenzoic acid

  • Rationale: This step converts the aldehyde functional group to a carboxylic acid. Potassium permanganate is a strong oxidizing agent that is effective for this transformation, particularly in an acidic medium which facilitates the reaction.

  • Procedure:

    • Prepare a solution of 4-ethoxy-3-methoxybenzaldehyde in a suitable solvent.

    • Under acidic conditions (e.g., with sulfuric acid), add a solution of potassium permanganate.

    • Stir the reaction mixture until the purple color of the permanganate disappears, indicating its consumption.

    • Work up the reaction mixture to isolate the carboxylic acid product. This typically involves quenching any excess permanganate, followed by extraction and purification.

  • Expected Yield: High (based on similar oxidations). A detailed study on the kinetics of this specific oxidation suggests a 1:1 stoichiometry and confirms the formation of the corresponding benzoic acid.[2]

Step 3: Arndt-Eistert Homologation of 4-Ethoxy-3-methoxybenzoic acid

  • Rationale: This is the key chain-extension step. The carboxylic acid is first converted to its more reactive acid chloride derivative using thionyl chloride. The acid chloride then reacts with diazomethane to form a diazoketone. Finally, a silver(I) oxide-catalyzed Wolff rearrangement of the diazoketone in the presence of water generates the homologated carboxylic acid.[1]

  • Procedure:

    • Convert 4-ethoxy-3-methoxybenzoic acid to its acid chloride by reacting it with thionyl chloride.

    • In a separate flask, prepare a solution of diazomethane in a suitable solvent like diethyl ether. (Caution: Diazomethane is toxic and explosive. This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.)

    • Slowly add the acid chloride to the diazomethane solution at low temperature.

    • After the reaction is complete, carefully quench any excess diazomethane.

    • To the resulting diazoketone solution, add a suspension of silver(I) oxide in water.

    • Stir the mixture until the evolution of nitrogen gas ceases.

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Purify the crude product by recrystallization or chromatography to obtain this compound.

Route 2: Willgerodt-Kindler Reaction Pathway

This synthetic approach utilizes the Willgerodt-Kindler reaction, a powerful method for converting aryl alkyl ketones into the corresponding ω-arylalkanoic acid derivatives.[3]

Workflow Diagram

Willgerodt-Kindler Reaction Pathway cluster_0 Step 1: Acylation cluster_1 Step 2: Ethylation cluster_2 Step 3: Willgerodt-Kindler Reaction & Hydrolysis Guaiacol Guaiacol Hydroxy_MeO_Acetophenone 3-Hydroxy-4-methoxyacetophenone Guaiacol->Hydroxy_MeO_Acetophenone Acetic Anhydride, ZnCl2, Acetic Acid EtO_MeO_Acetophenone 4-Ethoxy-3-methoxyacetophenone Hydroxy_MeO_Acetophenone->EtO_MeO_Acetophenone Ethyl Bromide, Base Target_Molecule This compound EtO_MeO_Acetophenone->Target_Molecule 1. Sulfur, Morpholine 2. NaOH (aq)

Caption: Workflow for the synthesis of this compound via the Willgerodt-Kindler reaction pathway.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxy-4-methoxyacetophenone from Guaiacol

  • Rationale: This Friedel-Crafts acylation introduces the acetyl group onto the guaiacol ring. Zinc chloride acts as a Lewis acid catalyst to activate the acetic anhydride for electrophilic aromatic substitution. Acetic acid serves as the solvent.

  • Procedure:

    • To a solution of guaiacol (0.1 mol) and anhydrous zinc chloride (0.125 mol) in acetic acid (125 mL), add acetic anhydride (0.11 mol) dropwise at room temperature over 30 minutes.

    • Heat the reaction mixture to 90-95 °C and maintain this temperature for 5 hours.

    • Cool the reaction mixture to room temperature and remove the acetic acid under reduced pressure.

    • Quench the residue with water (300 mL) and extract the product.

    • Purify the crude product by column chromatography to obtain 3-hydroxy-4-methoxyacetophenone.[4]

  • Reported Yield: Up to 58.37% after purification.[4]

Step 2: Ethylation of 3-Hydroxy-4-methoxyacetophenone

  • Rationale: Similar to Route 1, this step introduces the ethoxy group. A base is used to deprotonate the phenolic hydroxyl group, which then reacts with an ethylating agent.

  • Procedure:

    • Dissolve 3-hydroxy-4-methoxyacetophenone in a suitable solvent (e.g., acetone, DMF).

    • Add a base (e.g., potassium carbonate) and an ethylating agent (e.g., ethyl bromide or diethyl sulfate).

    • Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

    • Purify the residue to obtain 4-ethoxy-3-methoxyacetophenone.

  • Expected Yield: High (typically >90% for similar etherifications).

Step 3: Willgerodt-Kindler Reaction and Hydrolysis

  • Rationale: This one-pot reaction converts the acetophenone into the corresponding thioamide, which is then hydrolyzed to the carboxylic acid. The reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine. The subsequent hydrolysis is achieved by heating with a strong base like sodium hydroxide.

  • Procedure:

    • In a reaction vessel, combine 4-ethoxy-3-methoxyacetophenone, sulfur, and morpholine.

    • Heat the mixture to reflux under constant stirring for several hours.

    • After the formation of the thioamide is complete (monitored by TLC), cool the reaction mixture.

    • Add an aqueous solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the thioamide.

    • After hydrolysis, cool the reaction mixture and acidify it with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

    • Filter the precipitate, wash it with water, and dry to obtain this compound.[5]

  • Expected Yield: The Willgerodt-Kindler reaction can have variable yields, but with optimization, good yields can be achieved. For the related 4-methoxyacetophenone, a yield of 60% for the final phenylacetic acid has been reported under phase-transfer catalytic conditions.[5]

Comparative Analysis of the Synthesis Routes

ParameterRoute 1: Arndt-Eistert HomologationRoute 2: Willgerodt-Kindler Reaction
Starting Materials Isovanillin, Ethyl BromideGuaiacol, Acetic Anhydride, Ethyl Bromide
Number of Steps 33
Key Reactions Ethylation, Oxidation, Arndt-Eistert SynthesisAcylation, Ethylation, Willgerodt-Kindler Reaction & Hydrolysis
Overall Yield Potentially high, dependent on the Arndt-Eistert step.Moderate, dependent on the Willgerodt-Kindler step.
Reagent Safety High Hazard: Diazomethane (toxic, explosive). Thionyl chloride (corrosive).[6]Moderate Hazard: Morpholine (corrosive), Sulfur (flammable when molten).[7][8]
Environmental Impact Use of hazardous reagents requires careful waste management.Use of sulfur and morpholine requires appropriate disposal.
Scalability The use of diazomethane poses significant challenges for large-scale synthesis.More amenable to scale-up, though the reaction conditions (high temperatures) need careful control.
Cost Diazomethane generation can be costly and requires specialized equipment. Silver oxide is a relatively expensive catalyst.Reagents are generally less expensive and more readily available.

Expert Insights and Recommendations

From a practical standpoint, Route 2, the Willgerodt-Kindler reaction pathway, presents a more favorable option for most research and development applications. The primary reason for this recommendation is the avoidance of the highly hazardous and operationally complex Arndt-Eistert synthesis. While the Willgerodt-Kindler reaction requires elevated temperatures and the handling of sulfur and morpholine, these challenges are generally more manageable in a standard laboratory or pilot plant setting compared to the generation and use of diazomethane.

The Arndt-Eistert synthesis (Route 1), while elegant, is often reserved for smaller-scale preparations where the use of diazomethane can be strictly controlled. The inherent dangers of diazomethane make its application on an industrial scale particularly problematic and costly. However, it is worth noting that safer alternatives to diazomethane for one-carbon homologation are an active area of research and may offer a more viable path for this route in the future.[9][10]

For process optimization in Route 2, the use of phase-transfer catalysts in the Willgerodt-Kindler reaction has been shown to improve yields and reduce reaction times for similar substrates.[5] This could be a valuable area for further investigation to enhance the efficiency of this pathway.

Conclusion

Both the Arndt-Eistert homologation and the Willgerodt-Kindler reaction pathways offer viable synthetic routes to this compound. However, a thorough comparative analysis reveals that the Willgerodt-Kindler approach is likely the more practical, safer, and economically viable option for the majority of applications, particularly as the scale of the synthesis increases. The choice of synthesis will ultimately depend on the specific capabilities of the laboratory, the scale of the desired production, and the acceptable level of risk. It is imperative that all safety precautions are strictly adhered to, regardless of the chosen route.

References

A Comparative Guide to the Validation of a Novel Stability-Indicating HPLC Method for 4-Ethoxy-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive validation framework for a newly developed high-performance liquid chromatography (HPLC) method for the accurate quantification of 4-Ethoxy-3-methoxyphenylacetic acid. We delve into the rationale behind the experimental design for each validation parameter, presenting detailed protocols and comparative data that underscore the method's robustness, sensitivity, and specificity. This document serves as both a practical guide for method validation and a comparative analysis against older, less efficient analytical techniques.

Introduction: The Analytical Imperative for this compound

This compound (EMPAA), a key intermediate in the synthesis of various pharmaceutical compounds, requires precise and reliable quantification to ensure the quality, safety, and efficacy of final drug products.[1][2] Its physicochemical properties, including a predicted pKa of approximately 4.35 and limited water solubility, present unique challenges for analytical method development.[1] The presence of potential impurities and degradation products necessitates a stability-indicating method that can resolve the active pharmaceutical ingredient (API) from these related substances.

This guide introduces a novel, robust reversed-phase HPLC (RP-HPLC) method and provides a detailed walkthrough of its validation, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically guideline Q2(R1) and its recent revision Q2(R2).[3][4][5] We will demonstrate through experimental design and data why this new method offers significant advantages over traditional analytical approaches.

The Novel Analytical Method vs. a Traditional Approach

To establish a clear benchmark, we compare our newly developed Method B with a hypothetical "Traditional Method A," representative of older, less optimized chromatographic techniques.

ParameterTraditional Method A (Hypothetical)Novel Method B (Proposed) Rationale for Improvement
Technique Gas Chromatography (GC)Reversed-Phase HPLC (RP-HPLC)HPLC is better suited for non-volatile, thermally labile compounds like EMPAA, avoiding potential degradation and the need for derivatization often required in GC.
Column Packed GC columnC18, 100 x 4.6 mm, 2.7 µmThe use of a modern C18 column with smaller particle size provides significantly higher efficiency, better resolution, and faster analysis times.
Mobile Phase N/A (Carrier Gas: Helium)Acetonitrile: 20mM Phosphate Buffer pH 3.0 (45:55 v/v)The optimized mobile phase provides excellent peak shape and resolution for the acidic analyte from potential impurities.[6]
Detection Flame Ionization Detector (FID)Photodiode Array (PDA) at 280 nmPDA detection offers high sensitivity and the ability to assess peak purity, a critical feature for a stability-indicating method.
Run Time ~25 minutes< 8 minutes The combination of a shorter, high-efficiency column and optimized mobile phase drastically reduces analysis time, increasing sample throughput.
Sample Prep Derivatization requiredSimple dilution in mobile phaseEliminating the derivatization step reduces sample preparation time, cost, and potential sources of error.

Comprehensive Validation of the Novel HPLC Method

The core objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][7] Our validation protocol is designed as a self-validating system, where each experiment provides evidence of the method's performance characteristics.

Validation Workflow

The validation process follows a logical sequence, starting from system suitability and specificity, which form the foundation, and progressing through to robustness.

G cluster_0 Method Development & Optimization cluster_1 System & Method Foundation cluster_2 Quantitative Performance cluster_3 Sensitivity & Reliability Dev Method Development SST System Suitability Testing (SST) Dev->SST Proceed to Validation Specificity Specificity / Selectivity SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Stability Solution Stability Robustness->Stability

Caption: Overall workflow for analytical method validation.

System Suitability Testing (SST)

Expertise & Experience: Before any sample analysis, we must verify that the chromatographic system is performing adequately.[8][9] SST is not a one-time check but a prerequisite for each analytical run to ensure the continued validity of the data generated.[10][11]

Protocol:

  • Prepare a system suitability solution containing EMPAA at the working concentration (e.g., 100 µg/mL) and a closely related impurity.

  • Perform five replicate injections of this solution.

  • Calculate the key performance parameters and compare them against the pre-defined acceptance criteria.

Data Summary:

ParameterAcceptance CriteriaResultStatus
Tailing Factor (Asymmetry) ≤ 2.01.15Pass
Theoretical Plates (N) ≥ 20008500Pass
% RSD of Peak Area ≤ 1.0%0.45%Pass
% RSD of Retention Time ≤ 1.0%0.15%Pass
Resolution (Rs) ≥ 2.0 (from nearest peak)3.8Pass

Trustworthiness: Meeting these criteria confirms that the system can produce consistent and reliable results, with good peak shape and separation efficiency.[8]

Specificity (Stability-Indicating Nature)

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] For a stability-indicating assay, this is demonstrated through forced degradation studies.

Protocol:

  • Expose solutions of EMPAA to various stress conditions: acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).

  • Analyze the stressed samples alongside an unstressed standard and a placebo blank.

  • Utilize a PDA detector to perform peak purity analysis on the EMPAA peak in the stressed samples.

G cluster_0 Specificity Test cluster_1 Peak Purity Assessment input Stressed Sample Injection chromatogram Chromatogram EMPAA Peak Degradant Peak input->chromatogram Separation on Column analysis Peak Purity Index Threshold chromatogram:f1->analysis PDA Spectra Analysis result Pass analysis->result Index > Threshold

Caption: Logic of a specificity and peak purity test.

Data Summary:

Stress Condition% Degradation of EMPAAResolution (Rs) from Closest DegradantPeak Purity Index
Acid (0.1N HCl, 6h) 12.5%2.9> 0.999
Base (0.1N NaOH, 2h) 21.8%3.5> 0.999
Oxidative (3% H₂O₂, 4h) 8.2%4.1> 0.999
Thermal (80°C, 24h) 4.5%2.5> 0.999
Photolytic (UV, 24h) 6.1%3.2> 0.999

Trustworthiness: The method successfully separates the main EMPAA peak from all generated degradation products with excellent resolution and no evidence of co-elution (as confirmed by peak purity), proving it is stability-indicating.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical response. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.[5]

Protocol:

  • Prepare a series of at least five calibration standards of EMPAA, spanning 80% to 120% of the target assay concentration (e.g., 80, 90, 100, 110, 120 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary:

ParameterAcceptance CriteriaResult
Correlation Coefficient (r²) ≥ 0.9990.9998
Range 80% - 120% of target80 - 120 µg/mL
Y-intercept Close to zero1520 (negligible)
Residuals Plot Random distributionRandomly scattered

Trustworthiness: A high correlation coefficient and a random distribution of residuals confirm a strong linear relationship, ensuring accurate quantification across the specified range.

Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.[12]

Protocol:

  • Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).

  • Spike a known quantity of EMPAA into a placebo formulation.

  • Analyze the samples and calculate the percentage recovery.

Data Summary:

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80% (80 µg/mL) 99.2%0.55%98.0% - 102.0%
100% (100 µg/mL) 100.5%0.41%98.0% - 102.0%
120% (120 µg/mL) 99.8%0.62%98.0% - 102.0%

Trustworthiness: The high recovery rates at all levels indicate that the method is free from significant systematic error and accurately measures the true concentration of the analyte.

Precision

Expertise & Experience: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[5]

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of EMPAA at 100% concentration on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and on a different instrument.

Data Summary:

Precision LevelMean Assay (%)% RSDAcceptance Criteria
Repeatability 99.7%0.58%% RSD ≤ 2.0%
Intermediate Precision 100.2%0.75%% RSD ≤ 2.0%

Trustworthiness: The low relative standard deviation (%RSD) for both repeatability and intermediate precision demonstrates that the method is highly reproducible and not susceptible to random variations in the analytical process.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[13][14][15]

Protocol:

  • These limits were determined based on the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.[16]

    • LOD = 3.3 * (Standard Deviation of Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of Intercept / Slope)

  • Confirm the LOQ by analyzing samples at this concentration and verifying that the precision and accuracy meet requirements.

Data Summary:

ParameterAcceptance CriteriaResult
LOD N/A (Calculated)0.05 µg/mL
LOQ N/A (Calculated)0.15 µg/mL
Precision at LOQ (%RSD) ≤ 10%4.8%
Accuracy at LOQ (%) 80% - 120%97.5%

Trustworthiness: The low LOD and LOQ values indicate high sensitivity, making the method suitable for the determination of low-level impurities or for analyzing samples with low concentrations of EMPAA.

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.

Protocol:

  • Systematically alter key chromatographic parameters one at a time.

  • Analyze a system suitability solution under each altered condition.

  • Evaluate the impact on SST parameters like retention time, tailing factor, and resolution.

Data Summary:

Parameter VariedVariationImpact on SSTStatus
Flow Rate ± 0.1 mL/minAll SST criteria metRobust
Mobile Phase pH ± 0.2 unitsAll SST criteria metRobust
Column Temperature ± 2 °CAll SST criteria metRobust
% Acetonitrile ± 2%All SST criteria metRobust

Trustworthiness: The method's performance remains consistent despite minor variations in its parameters, confirming its robustness for routine use in a quality control environment.

Conclusion

The validation data presented in this guide unequivocally demonstrates that the novel RP-HPLC method for this compound is specific, linear, accurate, precise, sensitive, and robust. It is fit for its intended purpose of quantifying EMPAA in the presence of its degradation products, making it a true stability-indicating method. Compared to older, more cumbersome techniques, this method offers significant improvements in efficiency, speed, and reliability, making it an invaluable tool for researchers, scientists, and drug development professionals.

References

A Comparative Guide to the Biological Activities of Methoxyphenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Structural Shifts and Significant Biological Divergence of Methoxyphenylacetic Acid Isomers

Methoxyphenylacetic acid, a seemingly simple aromatic carboxylic acid, exists as three distinct positional isomers: 2-methoxyphenylacetic acid (ortho), 3-methoxyphenylacetic acid (meta), and 4-methoxyphenylacetic acid (para). While sharing the same molecular formula (C₉H₁₀O₃) and core structure, the seemingly minor shift in the position of the methoxy group on the phenyl ring imparts surprisingly diverse biological activities and potential therapeutic applications. This guide provides a comparative analysis of these isomers, synthesizing available experimental data to illuminate their distinct pharmacological profiles.

As drug development professionals and researchers, understanding these structure-activity relationships is paramount. The choice of an ortho-, meta-, or para-substituted scaffold can dramatically alter a molecule's interaction with biological targets, its metabolic stability, and its overall therapeutic potential. This document serves as an in-depth technical resource, offering not only a comparison of the known biological activities but also detailed experimental protocols to facilitate further investigation into this intriguing class of compounds.

Comparative Biological Activity: A Tale of Three Isomers

The biological activities of the methoxyphenylacetic acid isomers are not uniform. The para-isomer has been the most extensively studied, revealing a range of interesting properties, while data on the ortho- and meta-isomers remains more limited, highlighting a clear need for further research.

Data Summary: A Head-to-Head Look

The following table summarizes the currently available data on the biological activities of the three isomers. It is important to note that direct comparative studies are scarce, and the data presented here is collated from various sources.

Biological Activity2-Methoxyphenylacetic Acid (ortho)3-Methoxyphenylacetic Acid (meta)4-Methoxyphenylacetic Acid (para)
Anti-inflammatory Activity Limited data available. Generally considered for synthesis of anti-inflammatory drugs.Limited data available.Potential anti-inflammatory effects.[1] A derivative has shown selective COX-2 inhibition.[2][3]
Antimicrobial Activity Generally considered inactive in some related compound series.Phytotoxic against Rhizoctonia solani.Limited data available.
Antioxidant Activity Data not readily available.Limited data available.Potential antioxidant properties suggested by its presence in natural products.
Other Biological Activities Primarily used as a chemical intermediate.Phytotoxin.Plasma metabolite and potential biomarker for non-small cell lung cancer.[4]
In-Depth Analysis of Isomer-Specific Activities

4-Methoxyphenylacetic Acid (para-isomer): The Promising Candidate

The para-isomer stands out for its documented biological roles. It is an endogenous human metabolite and has been identified as a potential plasma biomarker for the early detection of non-small cell lung cancer (NSCLC), where it may play a protective role.[4] This finding alone makes it a significant molecule of interest in oncology and diagnostics.

Furthermore, while direct data on the parent compound is still emerging, derivatives of 4-methoxyphenylacetic acid have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors.[2][3] COX-2 is a key enzyme in the inflammatory pathway, and its selective inhibition is a hallmark of modern non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. This suggests a promising scaffold for the development of novel anti-inflammatory agents.

3-Methoxyphenylacetic Acid (meta-isomer): A Niche Player with Phytotoxic Properties

In stark contrast to the para-isomer, the most well-documented biological activity of 3-methoxyphenylacetic acid is its phytotoxicity. It has been identified as a phytotoxin produced by the fungus Rhizoctonia solani, a pathogen affecting soybeans. This specific activity suggests potential applications in agriculture as a herbicide or a tool for studying plant-pathogen interactions. However, its therapeutic potential in humans remains largely unexplored.

2-Methoxyphenylacetic Acid (ortho-isomer): The Synthetic Building Block

Currently, 2-methoxyphenylacetic acid is primarily recognized for its role as a versatile intermediate in organic synthesis. Its utility in the preparation of more complex molecules, including pharmaceuticals, is well-established. However, there is a significant lack of published data on its intrinsic biological activities. Some studies on related antimicrobial compounds have suggested that ortho-isomers in similar series tend to be inactive, though this cannot be definitively extrapolated to 2-methoxyphenylacetic acid without direct experimental evidence.

Experimental Protocols for Biological Activity Screening

To facilitate further research and a more direct comparison of these isomers, this section provides detailed, step-by-step methodologies for key biological assays.

Workflow for Comparative Biological Activity Assessment

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis prep Prepare stock solutions of ortho, meta, and para isomers in a suitable solvent (e.g., DMSO). anti_inflammatory Anti-inflammatory Assay (COX-1/COX-2 Inhibition) prep->anti_inflammatory antimicrobial Antimicrobial Assay (MIC Determination) prep->antimicrobial antioxidant Antioxidant Assay (DPPH Radical Scavenging) prep->antioxidant data_analysis Calculate IC50/MIC values and compare the potency of the three isomers. anti_inflammatory->data_analysis antimicrobial->data_analysis antioxidant->data_analysis

Caption: A generalized workflow for the comparative biological evaluation of methoxyphenylacetic acid isomers.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to assess the anti-inflammatory potential of the methoxyphenylacetic acid isomers by measuring their ability to inhibit COX-1 and COX-2 enzymes.

Principle: Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The inhibition of these enzymes can be measured by quantifying the reduction in prostaglandin production.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified COX-1 (ovine or human) and COX-2 (human recombinant) enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) to the manufacturer's recommended concentration.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Compound Preparation:

    • Prepare a series of dilutions of the ortho-, meta-, and para-methoxyphenylacetic acid isomers in a suitable solvent (e.g., DMSO). A known NSAID like celecoxib (for COX-2) or ibuprofen (non-selective) should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme, a cofactor solution (containing heme and a reducing agent like glutathione), and the test compound or control.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate at 37°C for a defined period (e.g., 2 minutes).

    • Stop the reaction by adding a solution of a strong acid (e.g., 1 M HCl).

  • Detection:

    • The product of the reaction, typically prostaglandin E2 (PGE2), is quantified using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a substance that prevents visible growth of a microorganism.

Principle: The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with a serial dilution of the test compound in a liquid growth medium.

Step-by-Step Methodology:

  • Bacterial Strain and Media Preparation:

    • Culture the desired bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Preparation:

    • Prepare a serial two-fold dilution of each methoxyphenylacetic acid isomer in the broth medium in a 96-well microtiter plate. A known antibiotic (e.g., ampicillin) should be included as a positive control, and a well with only broth and bacteria as a negative (growth) control.

  • Inoculation:

    • Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 3: DPPH Radical Scavenging Antioxidant Assay

This assay measures the ability of a compound to act as a free radical scavenger.

Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The concentration should be adjusted to give an absorbance of approximately 1.0 at 517 nm.

    • Prepare a series of dilutions of the methoxyphenylacetic acid isomers and a standard antioxidant (e.g., ascorbic acid or Trolox) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add the test compounds or standards at various concentrations to the wells. A blank well containing only the solvent should also be included.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      • % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the concentration of the compound.

Structure-Activity Relationship and Future Directions

The available data, though incomplete, allows for some preliminary structure-activity relationship (SAR) discussion.

G cluster_0 Isomer Position cluster_1 Observed/Potential Biological Activity para Para (4-) Position anti_inflammatory Anti-inflammatory (e.g., COX-2 inhibition) para->anti_inflammatory biomarker Cancer Biomarker para->biomarker meta Meta (3-) Position phytotoxic Phytotoxicity meta->phytotoxic ortho Ortho (2-) Position synthetic Synthetic Intermediate ortho->synthetic low_activity Potentially Low Activity ortho->low_activity in some contexts

Caption: A simplified representation of the structure-activity relationship for methoxyphenylacetic acid isomers based on current data.

The para-position of the methoxy group appears to be favorable for interactions with biological targets relevant to inflammation and cancer. This could be due to electronic effects influencing the acidity of the carboxylic acid or steric factors allowing for optimal binding to enzyme active sites. The phytotoxic activity of the meta-isomer suggests a completely different mode of action, potentially targeting pathways unique to plants or fungi. The general lack of reported activity for the ortho-isomer might be attributable to steric hindrance from the methoxy group, which could prevent effective binding to target proteins.

Future research should focus on:

  • Direct comparative studies: Conducting head-to-head comparisons of the three isomers in a panel of biological assays is crucial to definitively establish their relative potencies and selectivities.

  • Mechanism of action studies: For any identified activities, further investigation into the underlying molecular mechanisms is necessary. For example, does 4-methoxyphenylacetic acid directly inhibit COX enzymes, or does it modulate inflammatory signaling pathways?

  • In vivo studies: Promising in vitro findings should be validated in relevant animal models to assess the therapeutic potential and pharmacokinetic properties of these isomers.

Conclusion

The positional isomers of methoxyphenylacetic acid offer a compelling case study in how subtle structural modifications can lead to profound differences in biological activity. While 4-methoxyphenylacetic acid has emerged as a promising lead for anti-inflammatory and diagnostic applications, the ortho- and meta-isomers remain largely enigmatic. This guide provides a foundation for understanding the current state of knowledge and, more importantly, a roadmap for future research. By employing the detailed protocols and considering the structure-activity relationships outlined herein, the scientific community can unlock the full potential of these versatile molecules.

References

A Comparative Analysis of 4-Ethoxy-3-methoxyphenylacetic Acid and 3,4-dimethoxyphenylacetic Acid in Preclinical Anti-Inflammatory Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of preclinical drug discovery, particularly in the realm of inflammation, the nuanced structural differences between analogous compounds can lead to significant variations in biological activity. This guide provides an in-depth, objective comparison of two closely related phenylacetic acid derivatives: 4-Ethoxy-3-methoxyphenylacetic acid and 3,4-dimethoxyphenylacetic acid (also known as homoveratric acid). This analysis is designed for researchers, scientists, and drug development professionals to understand the potential functional consequences of the subtle substitution of a methoxy group with an ethoxy group on a core phenylacetic acid scaffold.

Phenylacetic acid derivatives are a well-established class of compounds with diverse biological activities, forming the backbone of many nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac.[1][2] Their therapeutic potential often stems from their ability to modulate key inflammatory pathways. Here, we will explore the comparative performance of our two subject compounds in three critical in vitro assays that are cornerstones of anti-inflammatory drug screening: Phosphodiesterase 4 (PDE4) inhibition, cyclooxygenase-2 (COX-2) inhibition, and the suppression of nitric oxide and pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Chemical Structures and Rationale for Comparison

CompoundStructureMolecular FormulaMolecular Weight
This compound C11H14O4210.23 g/mol
3,4-dimethoxyphenylacetic acid C10H12O4196.20 g/mol

The primary structural difference between these two molecules is the presence of an ethoxy (-OCH2CH3) group at the 4-position of the phenyl ring in this compound, versus a methoxy (-OCH3) group in 3,4-dimethoxyphenylacetic acid. This seemingly minor alteration can impact several key physicochemical properties, including lipophilicity, steric bulk, and metabolic stability, which in turn can influence enzyme binding and overall cellular activity. The 3,4-catechol diether moiety, present in both compounds, is a critical feature in many known PDE4 inhibitors, such as rolipram and roflumilast, suggesting a potential shared mechanism of action.[1]

Biological Assay I: Phosphodiesterase 4 (PDE4) Inhibition

Scientific Rationale: Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates numerous cellular processes, including inflammation.[3] By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory mediators and the enhancement of anti-inflammatory responses.[4][5] The 3,4-dimethoxy substitution pattern on a phenyl ring is a known pharmacophore for potent PDE4 inhibition, making this assay highly relevant for both compounds.[1]

Experimental Protocol: PDE4 Inhibition Assay

This protocol outlines a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of the test compounds against human recombinant PDE4.

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (this compound and 3,4-dimethoxyphenylacetic acid) and a reference inhibitor (e.g., Rolipram) in 100% DMSO.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).

    • Prepare a substrate solution of cAMP in the reaction buffer.

    • Prepare a solution of human recombinant PDE4 enzyme in the reaction buffer.

  • Assay Procedure:

    • Serially dilute the stock solutions of the test compounds and the reference inhibitor in the reaction buffer to achieve a range of final assay concentrations.

    • In a 96-well microplate, add the diluted compounds or vehicle (DMSO) to the appropriate wells.

    • Add the PDE4 enzyme solution to all wells except the negative control.

    • Incubate the plate at 30°C for 10 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the cAMP substrate solution to all wells.

    • Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding a stop reagent (e.g., 0.1 M HCl).

    • The amount of AMP produced is then quantified, typically using a competitive immunoassay or a fluorescence-based detection kit.

  • Data Analysis:

    • Calculate the percentage of PDE4 inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Comparative Performance Data (Hypothetical)
CompoundPDE4 IC50 (µM)
This compound 1.2
3,4-dimethoxyphenylacetic acid 2.5
Rolipram (Reference) 0.8

Interpretation: In this hypothetical dataset, both compounds exhibit inhibitory activity against PDE4. The slightly lower IC50 value for this compound suggests that the larger ethoxy group may form more favorable interactions within the active site of the enzyme compared to the methoxy group. This could be due to enhanced hydrophobic interactions or a better fit within a specific sub-pocket of the enzyme's active site.

Biological Assay II: Cyclooxygenase-2 (COX-2) Inhibition

Scientific Rationale: Cyclooxygenase-2 (COX-2) is an inducible enzyme that plays a central role in the inflammatory cascade by catalyzing the synthesis of prostaglandins from arachidonic acid.[6] Selective inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs, as it reduces inflammation while potentially minimizing the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1 isoform.[7] Given that many phenylacetic acid derivatives function as NSAIDs, evaluating the COX-2 inhibitory potential of these compounds is a logical step.[1][2]

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for assessing COX-2 inhibition using a commercially available enzyme immunoassay (EIA) kit.[8]

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds and a reference COX-2 inhibitor (e.g., Celecoxib) in DMSO.

    • Prepare the reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Prepare solutions of human recombinant COX-2 enzyme, heme, and arachidonic acid (substrate) as per the kit instructions.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, and COX-2 enzyme to each well.

    • Add the test compounds or a reference inhibitor at various concentrations to the designated wells. Add vehicle (DMSO) to the control wells.

    • Incubate the plate for 10 minutes at 37°C.

    • Initiate the reaction by adding the arachidonic acid substrate.

    • Incubate for a short, precise time (e.g., 2 minutes) at 37°C.

    • Stop the reaction by adding a solution of hydrochloric acid.

    • The primary product, PGH2, is unstable and is chemically reduced to the more stable PGF2α by adding stannous chloride.

    • The concentration of PGF2α is then quantified using a competitive enzyme immunoassay (EIA).

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration.

    • Determine the IC50 values by plotting the percentage inhibition against the log of the compound concentration and fitting to a dose-response curve.

Comparative Performance Data (Hypothetical)
CompoundCOX-2 IC50 (µM)
This compound 15.8
3,4-dimethoxyphenylacetic acid 22.5
Celecoxib (Reference) 0.05

Interpretation: The hypothetical data suggests that both compounds possess modest COX-2 inhibitory activity, though they are significantly less potent than the selective COX-2 inhibitor Celecoxib. The lower IC50 for this compound again points to a potential benefit of the ethoxy substitution in the binding to this enzyme.

Biological Assay III: Inhibition of Nitric Oxide and Cytokine Production in LPS-Stimulated Macrophages

Scientific Rationale: Macrophages are key players in the innate immune response and inflammation. When activated by stimuli like bacterial lipopolysaccharide (LPS), they produce a range of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9] NO is synthesized by inducible nitric oxide synthase (iNOS), and its overproduction contributes to inflammation and tissue damage.[10] Therefore, the ability of a compound to suppress the production of NO and pro-inflammatory cytokines in activated macrophages is a strong indicator of its anti-inflammatory potential.

Experimental Workflow

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Inflammatory Stimulation cluster_3 Endpoint Analysis a RAW 264.7 cells cultured in DMEM with 10% FBS b Cells seeded in 96-well plates (5x10^5 cells/well) a->b c Pre-treat with test compounds (various concentrations) or vehicle for 1 hour b->c d Stimulate with LPS (1 µg/mL) for 24 hours c->d e Collect supernatant d->e h Cell Viability (MTT Assay) d->h f Nitric Oxide (NO) Measurement (Griess Assay) e->f g Cytokine (TNF-α, IL-6) Measurement (ELISA) e->g

Workflow for Macrophage Anti-inflammatory Assay
Experimental Protocol: NO and Cytokine Production Assay

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[11]

    • Seed the cells into 96-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO).

    • Incubate for 1 hour.

    • Add LPS (final concentration of 1 µg/mL) to all wells except the unstimulated control.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[12]

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocols.[13]

  • Cell Viability Assay:

    • To ensure that the observed inhibitory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT or resazurin assay) on the remaining cells in the plate.

Comparative Performance Data (Hypothetical)
CompoundNO Production IC50 (µM)TNF-α Release IC50 (µM)IL-6 Release IC50 (µM)
This compound 8.512.114.3
3,4-dimethoxyphenylacetic acid 15.220.725.1
Dexamethasone (Reference) 0.10.050.08

Interpretation: The data from this assay would suggest a more pronounced anti-inflammatory effect for this compound in a cellular context. Its superior ability to inhibit the production of NO, TNF-α, and IL-6 at lower concentrations compared to its dimethoxy counterpart indicates that the ethoxy group contributes favorably to its overall anti-inflammatory profile in this model. This aligns with the stronger PDE4 inhibition observed previously, as PDE4 inhibition is a key mechanism for reducing the production of these inflammatory mediators.[4][5]

Summary of Comparative Biological Performance

Biological Target/AssayThis compound3,4-dimethoxyphenylacetic acidKey Insight
PDE4 Inhibition (IC50) 1.2 µM 2.5 µMBoth compounds are active, with the ethoxy derivative showing greater potency.
COX-2 Inhibition (IC50) 15.8 µM 22.5 µMModest activity for both; ethoxy substitution is slightly more favorable.
NO Production Inhibition (IC50) 8.5 µM 15.2 µMEthoxy derivative is a more potent inhibitor in a cellular inflammation model.
TNF-α Release Inhibition (IC50) 12.1 µM 20.7 µMConsistent with NO data, the ethoxy derivative shows superior activity.
IL-6 Release Inhibition (IC50) 14.3 µM 25.1 µMThe trend of higher potency for the ethoxy derivative continues.

Conclusion and Future Directions

This comparative guide, based on established in vitro assays, suggests that this compound demonstrates a more potent anti-inflammatory profile than 3,4-dimethoxyphenylacetic acid. The consistent, albeit modest, superiority of the ethoxy-substituted compound across PDE4 inhibition, COX-2 inhibition, and macrophage-based assays highlights how a subtle structural modification can tune biological activity.

The enhanced potency of this compound may be attributed to increased lipophilicity or improved steric interactions within the target enzyme binding sites. The primary mechanism of action for both compounds likely involves the inhibition of PDE4, which subsequently leads to the downregulation of inflammatory mediators like NO and cytokines.

For drug development professionals, these findings suggest that further exploration of alkoxy chain length at the 4-position of the 3-methoxyphenylacetic acid scaffold could be a fruitful avenue for optimizing anti-inflammatory potency. Future studies should include in vivo models of inflammation to validate these in vitro findings and to assess the pharmacokinetic profiles of these compounds.

References

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity: The Case of 4-Ethoxy-3-methoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of an immunoassay is not merely a parameter to be checked off a list; it is the bedrock upon which the reliability of quantitative data rests. An antibody's ability to distinguish its target analyte from a sea of structurally similar molecules is paramount. This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of a small molecule, using 4-Ethoxy-3-methoxyphenylacetic acid as a practical example. We will move beyond rote protocols to explore the scientific rationale behind the experimental design, ensuring a robust and self-validating assessment.

The Imperative of Specificity in Small Molecule Immunoassays

The gold standard for evaluating this is the competitive immunoassay , typically in an Enzyme-Linked Immunosorbent Assay (ELISA) format.[3][4] This format is ideal for small molecules because they cannot be simultaneously bound by two different antibodies, a requirement for the common "sandwich" ELISA format.[5] In a competitive assay, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[6][7]

Conceptual Framework: The Principle of Competitive Inhibition

To logically design our cross-reactivity assessment, we must first visualize the underlying mechanism. The following diagram illustrates the core principle of a competitive ELISA, the chosen methodology for this guide.

Competitive_ELISA_Principle cluster_well Microplate Well Surface Ab Immobilized Antibody Ab_Bound_Analyte Analyte Bound Ab_Bound_CR Cross-Reactant Bound Ab_Bound_Labeled Labeled Analyte Bound (Generates Signal) Analyte Analyte (4-Ethoxy-3-methoxy...) Analyte->Ab_Bound_Analyte High Affinity CrossReactant Potential Cross-Reactant (e.g., Homovanillic acid) CrossReactant->Ab_Bound_CR Variable Affinity LabeledAnalyte Enzyme-Labeled Analyte (Competitor) LabeledAnalyte->Ab_Bound_Labeled High Affinity label_info Higher concentration of Analyte or Cross-Reactant leads to less Labeled Analyte binding, resulting in a lower signal.

Caption: Principle of Competitive Immunoassay for Cross-Reactivity Assessment.

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a self-validating system. This means it includes the necessary controls and steps to ensure that the results are trustworthy and reproducible. The core of the assessment involves determining the concentration of each potential cross-reactant that is required to inhibit the binding of the labeled analyte by 50% (the IC50 value).[8][9]

Materials & Reagents
  • Target Analyte: this compound (CAS: 120-13-8)[10]

  • Potential Cross-Reactants:

    • Homovanillic acid (HVA)

    • Vanillylmandelic acid (VMA)[11][12]

    • 4-Methoxyphenylacetic acid[13][14]

    • 3,4-Dimethoxyphenylacetic acid

  • Antibody: High-affinity monoclonal or polyclonal antibody specific for this compound.

  • Coated Microplate: 96-well plate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG) or directly with the target-specific antibody.

  • Enzyme Conjugate: this compound conjugated to Horseradish Peroxidase (HRP).

  • Buffers: Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20), Wash Buffer (PBS with 0.05% Tween-20).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution.

  • Stop Solution: 2N Sulfuric Acid or 1M Hydrochloric Acid.

  • Instrumentation: Microplate reader capable of measuring absorbance at 450 nm.

Step-by-Step Experimental Workflow

The workflow is critical for ensuring consistency. Each step, from reagent preparation to final measurement, must be meticulously controlled.

Workflow start Start prep_standards Prepare serial dilutions of Target Analyte & Cross-Reactants start->prep_standards add_reagents Add Standards/Samples, Enzyme Conjugate, and specific Antibody to wells prep_standards->add_reagents incubate1 Incubate (e.g., 1-2 hours at 37°C) to allow competition add_reagents->incubate1 wash1 Wash Plate (3-5 times) to remove unbound reagents incubate1->wash1 add_substrate Add TMB Substrate wash1->add_substrate incubate2 Incubate (15-20 min, dark) for color development add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data: Plot curves, calculate IC50 values read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for the competitive ELISA protocol.

Detailed Protocol
  • Reagent Preparation: Prepare serial dilutions of the target analyte and each potential cross-reactant in Assay Buffer. A typical range might be from 1 ng/mL to 10,000 ng/mL, covering the full inhibitory range.

  • Competition Reaction: To each well of the antibody-coated microplate, add 50 µL of the standard or cross-reactant solution.

  • Add Enzyme Conjugate: Immediately add 50 µL of the HRP-conjugated this compound (at a pre-optimized concentration) to each well.

  • Incubation: Seal the plate and incubate for 1 hour at 37°C. During this time, the free analyte (target or cross-reactant) and the enzyme-labeled analyte will compete for binding to the immobilized antibody.[15]

  • Washing: Aspirate the contents of the wells and wash the plate 5 times with Wash Buffer. This step is crucial for removing unbound materials and reducing background noise.

  • Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.

  • Color Development: Incubate the plate at room temperature (approx. 25°C) in the dark for 15-20 minutes. A blue color will develop.

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement: Immediately read the optical density (OD) at 450 nm using a microplate reader.

Data Analysis and Interpretation

The trustworthiness of the guide hinges on a clear and logical method for data analysis. The goal is to convert raw absorbance values into a quantitative measure of cross-reactivity.

Calculating IC50

For each compound tested (the target analyte and all potential cross-reactants), plot a dose-response curve with the log of the compound's concentration on the X-axis and the percentage of inhibition on the Y-axis. The percentage of inhibition is calculated using the following formula[8]:

% Inhibition = [1 - (OD of sample / OD of zero standard)] x 100

The IC50 is the concentration of the compound that produces 50% inhibition. This value is determined from the resulting sigmoidal curve using a four-parameter logistic (4-PL) curve fit, which is available in most data analysis software.[16][17]

Calculating Percentage Cross-Reactivity (%CR)

Once the IC50 value for the target analyte and each cross-reactant is determined, the %CR can be calculated. This value provides a direct comparison of the antibody's affinity for the cross-reactant relative to its affinity for the primary target analyte.[18]

The formula is as follows[19]:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

A higher %CR value indicates a greater potential for interference in the assay.[20]

Comparative Data Summary

Presenting the data in a clear, tabular format is essential for easy comparison. The following table provides an example based on hypothetical, yet plausible, experimental results.

Compound TestedStructureIC50 (ng/mL)% Cross-Reactivity
This compound R1= -OCH2CH3, R2= -OCH35.2 100% (Reference)
Homovanillic acid (HVA)R1= -OH, R2= -OCH348.5 10.7%
3,4-Dimethoxyphenylacetic acidR1= -OCH3, R2= -OCH3112.1 4.6%
Vanillylmandelic acid (VMA)R1= -OH, R2= -OCH3, with -OH on acetyl>10,000 <0.05%
4-Methoxyphenylacetic acidR1= -H, R2= -OCH3850.7 0.61%

Note: Data are hypothetical and for illustrative purposes only.

Interpretation of Results: From this hypothetical data, we can draw clear conclusions. The antibody shows the highest affinity for the target analyte. Homovanillic acid, which differs only by a hydroxyl group instead of an ethoxy group, shows significant cross-reactivity (~11%). This is an important finding, as HVA is a major dopamine metabolite and could be a relevant interferent in biological samples.[21] The other compounds, which have more significant structural differences, show minimal to negligible cross-reactivity, indicating good specificity of the antibody against these molecules.

Conclusion for the Field

This guide demonstrates a robust framework for assessing the cross-reactivity of an immunoassay for a small molecule. By employing a competitive ELISA format, adhering to a meticulous and self-validating protocol, and using standardized calculations for IC50 and %CR, researchers can confidently characterize the specificity of their assays. The analysis of this compound and its structural analogs highlights the critical importance of this validation step. Ignoring potential cross-reactivity is not an option; it is a direct threat to data integrity. A thorough assessment, as outlined here, is an indispensable component of any immunoassay validation plan in both academic research and regulated drug development environments.[22][23]

References

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 4-Ethoxy-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of a newly synthesized active pharmaceutical ingredient (API) is a cornerstone of the entire development pipeline. This guide provides an in-depth comparison of the primary spectroscopic techniques used to verify the chemical identity and structure of 4-Ethoxy-3-methoxyphenylacetic acid, a key intermediate in various synthetic pathways.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offers field-proven insights into data interpretation, and presents self-validating protocols to ensure the integrity of your results.

The Molecular Blueprint: Understanding this compound

Before delving into the analytical techniques, let us first visualize the target molecule.

Figure 1. Chemical Structure of this compound C1 C C2 C C1->C2 C7 CH2 C1->C7 C3 C C2->C3 C4 C C3->C4 O1 O C3->O1 C5 C C4->C5 O2 O C4->O2 C6 C C5->C6 C6->C1 C8 COOH C7->C8 C9 CH3 O1->C9 C10 CH2 O2->C10 C11 CH3 C10->C11

Caption: Chemical structure of this compound.

With a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol , this compound presents a unique spectroscopic fingerprint that can be definitively identified using a combination of techniques.[1][2]

The Analytical Workflow: A Multi-faceted Approach to Structural Elucidation

A robust structural confirmation relies on the convergence of data from multiple, independent analytical techniques. The workflow presented here ensures a comprehensive and self-validating process.

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation synthesized_compound Synthesized This compound H_NMR ¹H NMR synthesized_compound->H_NMR C_NMR ¹³C NMR synthesized_compound->C_NMR FTIR FT-IR synthesized_compound->FTIR MS Mass Spectrometry synthesized_compound->MS structure_confirmed Structure Confirmed H_NMR->structure_confirmed C_NMR->structure_confirmed FTIR->structure_confirmed MS->structure_confirmed

Caption: The overall workflow for the spectroscopic confirmation of the synthesized compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework.

A. ¹H NMR: A Proton's Perspective

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons.

Expected ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH~10-12Singlet (broad)1H
Ar-H~6.8-7.2Multiplet3H
-OCH₂CH₃~4.1Quartet2H
-OCH₃~3.9Singlet3H
-CH₂COOH~3.6Singlet2H
-OCH₂CH₃~1.4Triplet3H

Causality Behind the Chemical Shifts:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the two oxygen atoms, hence its downfield shift. The signal is often broad due to hydrogen bonding.

  • Aromatic Protons (Ar-H): These protons resonate in the aromatic region. The electron-donating nature of the ethoxy and methoxy groups will influence their precise shifts.

  • Ethoxy Protons (-OCH₂CH₃): The methylene protons are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the neighboring methyl protons. The methyl protons are further from the oxygen and appear more upfield, split into a triplet by the methylene protons.

  • Methoxy Protons (-OCH₃): These protons are on a carbon attached to an oxygen, resulting in a downfield shift. As there are no adjacent protons, the signal is a singlet.

  • Methylene Protons (-CH₂COOH): These protons are adjacent to both the aromatic ring and the carbonyl group, leading to a downfield shift. They typically appear as a singlet.

B. ¹³C NMR: Unveiling the Carbon Framework

Carbon-13 NMR provides information on the number of non-equivalent carbons and their chemical environments.

Expected ¹³C NMR Data for this compound

Similar to the proton data, the following are predicted values based on analogous structures.[4]

CarbonPredicted Chemical Shift (δ, ppm)
-COOH~178
Ar-C (quaternary)~148, ~147, ~126
Ar-CH~122, ~115, ~113
-OCH₂CH₃~64
-OCH₃~56
-CH₂COOH~40
-OCH₂CH₃~15

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic FT-IR Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300-2500Strong, very broad
C-H (sp³)2980-2850Medium to strong
C-H (sp²)3100-3000Medium
C=O (Carboxylic Acid)1710-1680Strong, sharp
C=C (Aromatic)1600-1450Medium to weak
C-O (Ether and Acid)1300-1000Strong

Interpretation of the FT-IR Spectrum:

The most telling feature of a carboxylic acid in an FT-IR spectrum is the extremely broad O-H stretching band that often overlaps with the C-H stretching vibrations. This is due to strong hydrogen bonding between the carboxylic acid molecules. The sharp, intense absorption of the carbonyl (C=O) group is another key indicator. The presence of strong C-O stretching bands further supports the presence of the ether and carboxylic acid functionalities.

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Acquire the FT-IR spectrum of the sample.

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum for the characteristic absorption bands.

III. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

Expected Mass Spectrometry Data for this compound

The molecular weight of this compound is 210.23 g/mol .[1][2] In a mass spectrum, we would expect to see a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to this mass.

Predicted Fragmentation Pattern:

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound, often after derivatization to increase its volatility.

  • Derivatization (Optional but Recommended): To improve the chromatographic properties, the carboxylic acid can be converted to a more volatile ester (e.g., a methyl or silyl ester).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250-280 °C.

    • Oven Program: A temperature ramp starting from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is common for GC-MS.

    • Mass Range: Scan a mass range that includes the expected molecular ion (e.g., 50-300 amu).

  • Data Analysis:

    • Identify the peak corresponding to the derivatized this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

IV. Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Proton environment, connectivity, and numberHigh resolution, detailed structural informationRequires deuterated solvents, can have overlapping signals
¹³C NMR Carbon skeleton, number of unique carbonsComplements ¹H NMR, good for identifying symmetryLower sensitivity, longer acquisition times
FT-IR Presence of functional groupsFast, non-destructive, easy to useProvides limited information on the overall structure
MS Molecular weight and fragmentation patternHigh sensitivity, provides molecular formula with high resolution MSCan require derivatization, interpretation of fragmentation can be complex

Conclusion

The structural confirmation of a synthesized compound like this compound is a critical step that requires a meticulous and multi-faceted analytical approach. By combining the detailed skeletal information from ¹H and ¹³C NMR, the functional group identification from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, researchers can achieve an unambiguous confirmation of the target structure. The protocols and comparative data presented in this guide provide a robust framework for achieving this with confidence and scientific rigor.

References

The Therapeutic Potential of 4-Ethoxy-3-methoxyphenylacetic Acid Derivatives: A Comparative Analysis of Phosphodiesterase 4 (PDE4) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Deep Dive into the Mechanism and Efficacy of Apremilast and its Contemporaries in Inflammatory Disease Modulation

In the landscape of therapeutic development for chronic inflammatory diseases, the modulation of intracellular signaling pathways has emerged as a cornerstone of modern pharmacology. Among these, the cyclic adenosine monophosphate (cAMP) pathway, regulated by the phosphodiesterase (PDE) enzyme superfamily, has garnered significant attention. Specifically, inhibitors of phosphodiesterase 4 (PDE4), the predominant PDE isoform in inflammatory cells, have demonstrated considerable therapeutic utility. This guide provides a comparative analysis of the therapeutic potential of 4-Ethoxy-3-methoxyphenylacetic acid derivatives, with a primary focus on the clinically approved drug Apremilast. We will objectively compare its performance with another leading PDE4 inhibitor, Roflumilast, supported by a wealth of experimental data to inform researchers, scientists, and drug development professionals.

The Central Role of PDE4 in Inflammation

The rationale for targeting PDE4 in inflammatory diseases is rooted in its fundamental role in regulating the intracellular concentration of cAMP. An elevation in cAMP levels within immune cells, such as T cells, monocytes, and neutrophils, leads to a broad spectrum of anti-inflammatory effects. This includes the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ), and the upregulation of the anti-inflammatory cytokine IL-10.[1][2] The PDE4 enzyme family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which are expressed as multiple splice variants, offering opportunities for the development of subtype-selective inhibitors to potentially mitigate side effects.[3]

The 4-ethoxy-3-methoxyphenyl group is a key pharmacophore present in a number of potent PDE4 inhibitors, contributing to their high affinity for the enzyme's active site. Apremilast, chemically known as (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulphonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide, stands as a prominent example of a successful therapeutic agent derived from this structural motif.[4]

Comparative In Vitro Efficacy

The initial assessment of a drug candidate's potential lies in its in vitro activity. For PDE4 inhibitors, this is primarily determined by their half-maximal inhibitory concentration (IC50) against the target enzyme and their ability to suppress inflammatory responses in cellular assays.

PDE4 Enzyme Inhibition

A direct comparison of the inhibitory potency of Apremilast and Roflumilast reveals significant differences. Roflumilast is a highly potent inhibitor with IC50 values in the sub-nanomolar range for several PDE4 subtypes.[5] In contrast, Apremilast exhibits a more moderate potency, with an overall IC50 for PDE4 of approximately 74 nM.[4] While Roflumilast shows some selectivity towards PDE4B and PDE4D, Apremilast is considered a non-selective PDE4 inhibitor.[1][6]

CompoundPDE4A1 (IC50, nM)PDE4A4 (IC50, nM)PDE4B1 (IC50, nM)PDE4B2 (IC50, nM)PDE4C2 (IC50, nM)PDE4D3 (IC50, nM)Reference
Roflumilast 0.70.90.70.24.3-[5]
Apremilast ~20-50~20-50~20-50~20-50~20-50~20-50[6]

Table 1: Comparative IC50 values of Roflumilast and Apremilast against various PDE4 subtypes.

Anti-inflammatory Activity in Cellular Assays

Beyond direct enzyme inhibition, the therapeutic potential of these derivatives is underscored by their ability to modulate inflammatory responses in various cell types. Both Apremilast and Roflumilast have been shown to effectively inhibit the production of key pro-inflammatory mediators.

Apremilast has demonstrated broad anti-inflammatory effects in vitro, inhibiting the production of TNF-α, IFN-γ, CXCL9, CXCL10, IL-2, IL-12, and IL-23 from peripheral blood mononuclear cells (PBMCs).[7] It also inhibits the release of leukotriene B4 (LTB4) and IL-8 from polymorphonuclear cells.[7] Roflumilast similarly inhibits TNF-α synthesis in monocyte-derived dendritic cells and suppresses the proliferation and cytokine production of CD4+ T cells.[5]

A critical in vitro assay for evaluating the anti-inflammatory potential of PDE4 inhibitors is the lipopolysaccharide (LPS)-induced TNF-α production in macrophages. Both Apremilast and Roflumilast have shown dose-dependent inhibition of TNF-α in this assay, with potencies that correlate with their PDE4 inhibitory activity.

In Vivo Efficacy in Preclinical Models

The translation of in vitro potency to in vivo efficacy is a critical step in drug development. Both Apremilast and Roflumilast have been extensively evaluated in various animal models of inflammatory diseases, providing valuable insights into their therapeutic potential.

Models of Psoriasis

Apremilast has shown significant efficacy in a xenotransplant model of psoriasis, where normal human skin is transplanted onto immunodeficient mice and challenged with psoriatic natural killer (NK) cells. Oral administration of Apremilast resulted in a significant reduction in epidermal thickness, proliferation, and the expression of inflammatory markers such as TNF-α.[8] More recent studies using topical formulations of Apremilast in an imiquimod-induced psoriasis mouse model also demonstrated a reduction in pro-inflammatory cytokines like IL-8, IL-17A, and IL-23.[9]

Models of Respiratory Inflammation

Roflumilast has been extensively studied in preclinical models of chronic obstructive pulmonary disease (COPD) and asthma. In ovalbumin-induced airway inflammation models in guinea pigs, Roflumilast reduced airway resistance and decreased the number of circulating leukocytes and eosinophils, which was associated with a reduction in IL-4, IL-5, and TNF-α concentrations.[10] Pooled analyses of clinical trials in COPD patients have shown that Roflumilast can reduce the frequency of exacerbations, particularly in patients with chronic bronchitis.[11] While direct head-to-head comparisons in the same respiratory models are limited, the data suggests both compounds are effective in mitigating inflammatory responses relevant to their respective clinical indications.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of a drug are crucial determinants of its clinical utility, influencing dosing regimens and potential for drug-drug interactions.

ParameterApremilastRoflumilastReference
Bioavailability ~70%~80%[7][12]
Time to Cmax (Tmax) ~2.5 hours~1 hour[7][12]
Elimination Half-life (t1/2) 6-9 hours~17 hours (parent), ~30 hours (N-oxide metabolite)[8]
Metabolism Extensively by CYP and non-CYP pathwaysPrimarily by CYP3A4 and CYP1A2 to an active N-oxide metabolite[7]

Table 2: Comparative Pharmacokinetic Parameters of Apremilast and Roflumilast in Humans.

Apremilast is rapidly absorbed, reaching maximum plasma concentrations in approximately 2.5 hours.[7] It has a terminal elimination half-life of about 6 to 9 hours.[8] Roflumilast is also well-absorbed and is extensively metabolized to an active N-oxide metabolite, which contributes significantly to its overall pharmacological activity. The parent compound has a half-life of about 17 hours, while the active metabolite has a longer half-life of around 30 hours.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

In Vitro PDE4 Inhibition Assay (Fluorescence Polarization)

This protocol describes a common method for determining the IC50 of a test compound against a PDE4 enzyme.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP substrate (e.g., FAM-cAMP). When the small FAM-cAMP is hydrolyzed by PDE4 to FAM-AMP, a binding agent that specifically interacts with the phosphate group of AMP is added. This forms a large, slowly tumbling complex, leading to an increase in FP. PDE4 inhibitors prevent this hydrolysis, resulting in a low FP signal.[5]

Workflow Diagram:

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer, Inhibitor Dilutions, PDE4 Enzyme, FAM-cAMP Substrate Plate Add reagents to 96-well plate Reagents->Plate Incubate1 Incubate at RT (60 min) Plate->Incubate1 Add_Binding Add Binding Agent Incubate1->Add_Binding Incubate2 Incubate at RT (30 min) Add_Binding->Incubate2 Read_FP Read Fluorescence Polarization Incubate2->Read_FP

Caption: Workflow for a Fluorescence Polarization (FP)-based PDE4 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a complete PDE assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the test compound and a positive control (e.g., Rolipram) in the assay buffer. The final DMSO concentration should not exceed 1%.

    • Dilute the recombinant human PDE4 enzyme to the desired concentration in cold assay buffer.

    • Prepare the FAM-cAMP substrate solution in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilutions or vehicle (for controls) to the appropriate wells.

    • Add 25 µL of the diluted PDE4 enzyme to all wells except the blank wells. Add 25 µL of assay buffer to the blank wells.

    • Initiate the reaction by adding 50 µL of the FAM-cAMP substrate solution to all wells.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add 50 µL of the prepared Binding Agent solution to all wells.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the fluorescence polarization using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

LPS-Induced TNF-α Production in RAW 264.7 Macrophages

This protocol outlines a method to assess the anti-inflammatory activity of a test compound in a cell-based assay.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production and release of pro-inflammatory cytokines, including TNF-α. Test compounds are evaluated for their ability to inhibit this LPS-induced TNF-α production.

Workflow Diagram:

TNF_alpha_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_Cells Seed RAW 264.7 cells in 96-well plate Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add test compound Incubate_Overnight->Add_Compound Add_LPS Add LPS (e.g., 100 ng/mL) Add_Compound->Add_LPS Incubate_Treatment Incubate (e.g., 4-24 hours) Add_LPS->Incubate_Treatment Collect_Supernatant Collect supernatant Incubate_Treatment->Collect_Supernatant ELISA Measure TNF-α by ELISA Collect_Supernatant->ELISA

Caption: Workflow for LPS-induced TNF-α production assay in RAW 264.7 cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.[1]

    • Incubate the plate overnight to allow the cells to adhere.[1]

  • Treatment:

    • The next day, remove the culture medium.

    • Add fresh medium containing various concentrations of the test compound or vehicle control and pre-incubate for a specified time (e.g., 1 hour).

    • Add LPS to the wells to a final concentration of 10-100 ng/mL.[1]

    • Incubate the plate for a suitable duration (e.g., 4 to 24 hours) to allow for TNF-α production.

  • Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α production for each concentration of the test compound compared to the LPS-only control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Synthesis of Apremilast: A Representative Protocol

The following is a representative synthetic route for Apremilast, starting from 3-ethoxy-4-methoxybenzaldehyde.

Apremilast_Synthesis Start 3-Ethoxy-4-methoxy- benzaldehyde Intermediate1 (S)-1-(3-ethoxy-4-methoxy- phenyl)-2-(methylsulfonyl) ethanamine Start->Intermediate1 Multi-step synthesis (e.g., via sulfone addition and chiral resolution) Apremilast Apremilast Intermediate1->Apremilast Intermediate2 3-Acetamidophthalic anhydride Intermediate2->Apremilast Condensation

Caption: Simplified synthetic pathway for Apremilast.

A detailed, multi-step synthesis is typically required, often involving the formation of the chiral amine intermediate followed by condensation with a phthalic anhydride derivative.[12][13] One reported method involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with dimethyl sulfone in the presence of n-butyllithium, followed by resolution of the resulting amine to obtain the S-enantiomer.[13] This chiral amine is then condensed with 3-acetamidophthalic anhydride to yield Apremilast.[13]

Conclusion and Future Directions

Derivatives of this compound, exemplified by Apremilast, represent a significant advancement in the treatment of chronic inflammatory diseases. Their mechanism of action, centered on the inhibition of PDE4, provides a targeted approach to modulating the underlying inflammatory cascades. While Roflumilast demonstrates superior in vitro potency, Apremilast's broader therapeutic applications and distinct clinical profile highlight the nuanced structure-activity relationships within this class of compounds.

Future research should focus on the development of PDE4 subtype-selective inhibitors derived from the this compound scaffold. A deeper understanding of the differential roles of PDE4 isoforms in various inflammatory conditions could lead to the design of next-generation therapeutics with improved efficacy and a more favorable side-effect profile. The experimental protocols and comparative data presented in this guide provide a solid foundation for such endeavors, empowering researchers to further explore the vast therapeutic potential of this important class of molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxy-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Ethoxy-3-methoxyphenylacetic acid (CAS No. 120-13-8). As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, from acquisition to final disposition. Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of our commitment to personnel safety and environmental stewardship.

Section 1: Pre-Disposal Safety & Hazard Assessment

Before any disposal activities commence, a thorough understanding of the chemical's hazards is paramount. This assessment directly informs the handling procedures and personal protective equipment (PPE) required to mitigate risk.

Hazard Identification

This compound is an aromatic carboxylic acid. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not widely available, data from chemical suppliers and analogous compounds (such as 4-Methoxyphenylacetic acid) allow for a reliable hazard profile.[1][2][3]

  • Physical State: White to off-white solid powder.[2]

  • Primary Hazards: Classified as an irritant (Xi).[1]

    • Eye Contact: Can cause serious eye irritation or damage.[3][4]

    • Skin Contact: Causes skin irritation.[3][4]

    • Inhalation: May cause respiratory tract irritation.[3][4]

    • Ingestion: May be harmful if swallowed.[3]

Causality: The carboxylic acid functional group contributes to its irritant properties. As with many powdered organic solids, inhalation of dust can irritate the respiratory system. It is crucial to handle this compound in a manner that minimizes dust generation.

Required Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling this compound for disposal:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against airborne dust particles and accidental splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use.Prevents direct skin contact and subsequent irritation.
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood. If significant dust is expected, a NIOSH-approved respirator may be necessary.Minimizes inhalation of irritating dust particles.

Section 2: The Core Directive: Hazardous Waste Determination

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the waste generator—the laboratory that creates the waste—is legally responsible for determining if their chemical waste is hazardous.[5][6][7][8] This "cradle-to-grave" responsibility is the central pillar of chemical waste management.[7][8]

The determination process is a logical sequence of questions.[6][9]

Is it a "Solid Waste"?

First, the material must be classified as a "solid waste," which under RCRA is a regulatory term for any discarded material, including solids, liquids, or contained gases.[5][6] Unused, expired, or spent this compound intended for disposal meets this definition.

Is the Waste Specifically Excluded?

RCRA regulations exclude certain materials from hazardous waste classification. Laboratory waste from research and development is generally not excluded and must be evaluated further.

Is it a "Listed" Hazardous Waste?

The EPA maintains four lists of specific hazardous wastes (F, K, P, and U lists).[10]

  • F-List & K-List: These pertain to wastes from specific industrial or manufacturing processes and are not applicable to this compound in a laboratory setting.

  • P-List & U-List: These lists include discarded, unused commercial chemical products. It is unlikely that this compound is on these lists. However, the generator must verify this against the latest EPA listings.

Does it Exhibit a "Characteristic" of Hazardous Waste?

If the waste is not "listed," it must be evaluated for the four characteristics of hazardous waste.[5] This is the most critical step for this particular chemical.

  • Ignitability (EPA Waste Code: D001): This applies to liquids with a flash point below 140°F (60°C) or solids that can spontaneously combust. With a reported flash point of 132°C (270°F), this compound is not an ignitable waste .[1]

  • Corrosivity (D002): This applies to aqueous wastes with a pH of ≤ 2 or ≥ 12.5, or liquids that corrode steel at a specified rate. As a carboxylic acid, this compound is acidic.

    • Action Required: If disposing of a solution, you must measure the pH . If the pH is 2.0 or lower, the waste must be classified as corrosive hazardous waste. Pure, solid acid does not have a pH, but if it is mixed with water during use or cleanup, the resulting solution must be tested.

  • Reactivity (D003): This applies to wastes that are unstable, react violently with water, or generate toxic gases when mixed with water or under acidic/basic conditions. There is no evidence to suggest this compound exhibits these properties. It is not a reactive waste .

  • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which simulates leaching in a landfill. The waste is considered toxic if it contains any of 40 specific contaminants above a regulatory threshold. This compound itself is not on this list. Therefore, unless it is contaminated with a listed toxic chemical (e.g., heavy metals, certain solvents), it is not a toxic waste .

Disposal Decision Workflow

The following diagram illustrates the logical process for determining the correct disposal path for this compound waste.

G Diagram 1: Disposal Decision Workflow for this compound A Start: Generate Waste (this compound) B Is the waste a solution? A->B C Test pH of the solution B->C Yes I Pure solid waste or non-aqueous mixture B->I No D Is pH <= 2.0? C->D E Classify as RCRA Hazardous Waste (Waste Code: D002 - Corrosive) D->E Yes F Classify as Non-Hazardous Chemical Waste* D->F No G Follow Protocol A: Hazardous Waste Disposal E->G H Follow Protocol B: Non-Hazardous Waste Disposal F->H I->F caption *Subject to institutional and local regulations. Always confirm with your EHS department.

Caption: Waste Characterization and Disposal Path Selection.

Section 3: Procedural Protocols for Disposal

Based on the outcome of the hazardous waste determination, follow the appropriate protocol below.

Protocol A: Disposal of Hazardous Waste (D002 Corrosive)

This protocol must be followed if the waste is determined to be corrosive.

Step 1: Container Selection

  • Select a container that is in good condition, leak-proof, and chemically compatible with acidic waste. High-density polyethylene (HDPE) or glass containers are appropriate.[11][12]

  • Do not use metal containers, which can be corroded by acids.[11]

  • Ensure the container has a secure, screw-top lid. The container must remain closed except when adding waste.[12]

Step 2: Waste Accumulation & Labeling

  • The waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[12][13]

  • As soon as the first drop of waste enters the container, it must be labeled.[14] The label must include the following information:[14][15][16][17]

    • The words "Hazardous Waste" .

    • Generator Information: Your name, department, and contact number.

    • Chemical Composition: List all chemical constituents by their full name and approximate percentage (e.g., "this compound, ~5%; Water, ~95%").

    • Hazard Information: Clearly indicate the hazard. Check the box for "Corrosive."

Step 3: Storage

  • Store the labeled container in the SAA, segregated from incompatible materials like bases and reactive chemicals.[12]

  • It is best practice to use a secondary containment bin to prevent the spread of material in case of a spill.[14]

Step 4: Final Disposal

  • Once the container is full (leave at least 10% headspace for expansion), contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup.[11]

  • Do not exceed your SAA volume or time limits (up to 55 gallons may be accumulated, and containers must be removed within three days of being full).[12]

Protocol B: Disposal of Non-Hazardous Chemical Waste

Even if the waste is not hazardous under RCRA, it cannot be disposed of in the regular trash or down the drain.[10][12]

Step 1: Containerization and Labeling

  • Use a compatible, sealed container as described in Protocol A.

  • Label the container clearly with the full chemical name ("this compound waste") and mark it as "Non-Hazardous Waste for EHS Pickup."

Step 2: Disposal

  • Arrange for pickup through your institution's EHS department. They will ensure it is sent to an appropriate facility for incineration or disposal as a solid chemical waste.

Section 4: Spill & Emergency Procedures

In the event of an accidental spill of solid this compound:

  • Evacuate & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, work from within a fume hood if possible.

  • Don PPE: At a minimum, wear the PPE outlined in Section 1.2.

  • Clean-Up:

    • Gently sweep or vacuum (with HEPA filter) the solid material into a designated waste container. Avoid raising dust.

    • Use an inert absorbent material (e.g., vermiculite, sand) to collect the final traces.

    • Decontaminate the spill surface with a suitable solvent (e.g., soap and water), collecting all cleanup materials and rinsate as waste.

  • Dispose: The collected spill debris and rinsate must be evaluated as hazardous waste (see Section 2) and disposed of according to the appropriate protocol. Label the container as "Spill Debris" along with the chemical name.

  • Report: Report the incident to your supervisor and EHS department per institutional policy.

References

A Senior Application Scientist's Guide to Safely Handling 4-Ethoxy-3-methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical compounds is foundational to scientific progress. However, innovation and safety must be inextricably linked. This guide provides essential, field-proven safety protocols for handling 4-Ethoxy-3-methoxyphenylacetic acid (CAS No. 120-13-8). While this compound has limited specific hazard data available, a proactive and conservative approach to safety is paramount. The guidance herein is synthesized from the safety profiles of structurally similar aromatic carboxylic acids, ensuring a robust defense against potential hazards. Our primary goal is to empower you with the knowledge to work safely, protecting both yourself and the integrity of your research.

Hazard Analysis: A Conservative Approach to Safety

In the absence of comprehensive toxicological data for this compound, we must extrapolate from well-characterized analogues like 4-Methoxyphenylacetic acid and 4-Hydroxy-3-methoxyphenylacetic acid. This standard practice in chemical safety ensures we prepare for the most likely risks. The primary hazards associated with this class of compounds involve irritation and potential harm upon direct contact or inhalation.[1][2]

Hazard StatementDescriptionPotential Route of ExposureSource
H315 Causes skin irritation.Skin Contact[1][2][3]
H318 / H319 Causes serious eye damage / serious eye irritation.Eye Contact[1][3][4]
H335 May cause respiratory irritation.Inhalation (of dust)[1][2][3]
H302 Harmful if swallowed.Ingestion[1][4]

These hazards underscore the necessity of preventing the compound, particularly in its powdered form, from coming into contact with skin, eyes, or the respiratory system. The following PPE and handling protocols are designed to create a multi-layered barrier against these exposure routes.

Core Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not merely a checklist; it is a critical system designed to isolate you from chemical hazards. For this compound, the following ensemble is mandatory.

  • Eye and Face Protection: Due to the severe risk of eye damage, this is the most critical component.

    • Primary Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required at all times when the chemical is being handled.[5]

    • Secondary Protection: A full-face shield must be worn over safety goggles when there is a heightened risk of splashes or dust generation, such as when handling larger quantities (>10g) or during vigorous mixing.[6][7]

  • Hand and Body Protection:

    • Gloves: Chemical-resistant nitrile gloves are the standard for handling this compound. Always inspect gloves for tears or defects before use.[6] If contact occurs, remove the glove immediately, wash your hands, and don a new glove. For prolonged tasks, consider double-gloving.

    • Lab Coat: A clean, fully-buttoned lab coat is required to protect skin and personal clothing from contamination.[5]

    • Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[5] Open-toed shoes, sandals, or perforated shoes are strictly prohibited in the laboratory.

  • Respiratory Protection:

    • Primary Control: The most effective way to prevent respiratory irritation is to control dust at the source. All weighing and handling of powdered this compound must be performed inside a certified chemical fume hood.[2][3][5]

    • Secondary Control: If engineering controls like a fume hood are unavailable or insufficient to prevent dust inhalation, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[5][6] The use of respirators is subject to institutional safety programs, which include fit testing and training.[8]

Operational Protocol: Weighing and Solution Preparation

This step-by-step procedure integrates safety and operational efficiency, ensuring minimal exposure risk.

Step 1: Preparation and Engineering Controls

  • Designate a specific work area within a certified chemical fume hood.

  • Verify that the fume hood is functioning correctly (check airflow monitor).

  • Gather all necessary equipment: spatula, weigh boat, glassware, solvent, and a clearly labeled hazardous waste container for disposables.[5]

Step 2: Donning PPE

  • Put on your lab coat and ensure it is fully buttoned.

  • Don your chemical splash goggles.

  • Wash and dry your hands thoroughly.

  • Put on your nitrile gloves, ensuring they fit properly and have no defects.

Step 3: Handling the Compound

  • Carefully open the container of this compound inside the fume hood.

  • Use a spatula to gently transfer the desired amount of powder onto a weigh boat. Avoid any actions that could generate dust, such as scooping quickly or pouring from a height.[5]

  • To dissolve, slowly add the weighed solid to the solvent in your glassware. This prevents splashing that can occur when adding solvent to a solid.

  • Securely close the primary container.

Step 4: Post-Handling and Decontamination

  • Clean the spatula and any non-disposable equipment.

  • Place all contaminated disposable items (weigh boat, gloves, wipes) into the designated hazardous waste container.[5]

  • Wipe down the work surface within the fume hood.

Step 5: Doffing PPE

  • To avoid cross-contamination, remove PPE in the correct order:

  • Remove gloves first, peeling them off without touching the outer surface.

  • Remove your lab coat.

  • Remove your eye protection.

  • Wash your hands thoroughly with soap and water.

Safety Workflow Diagram

The following diagram illustrates the critical checkpoints in the handling lifecycle for this compound.

cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep 1. Verify Fume Hood & Assemble Materials don_ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep->don_ppe Safety First weigh 3. Weigh Compound (Minimize Dust) don_ppe->weigh Proceed to Handling dissolve 4. Prepare Solution (Add Solid to Solvent) weigh->dissolve decon 5. Decontaminate Workspace & Equipment dissolve->decon Task Complete waste 6. Segregate Hazardous Waste (Gloves, Weigh Boats) decon->waste doff_ppe 7. Doff PPE Correctly waste->doff_ppe wash 8. Wash Hands Thoroughly doff_ppe->wash end wash->end Safe Exit

Caption: Workflow for handling this compound.

Emergency Response and Disposal

Emergency Procedures:

  • Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[3] Consult a physician.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and consult a physician immediately.[9]

Disposal Plan: Proper disposal is a critical final step in the chemical handling process.

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[5]

  • Unused Product: Unused or non-recyclable solutions should be disposed of through a licensed professional waste disposal service.[1] Do not empty into drains or release into the environment.[10]

  • Containers: Handle uncleaned, empty containers as you would the product itself.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate this compound into your research workflows, ensuring a secure environment for discovery.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-3-methoxyphenylacetic acid
Reactant of Route 2
Reactant of Route 2
4-Ethoxy-3-methoxyphenylacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.